Technical Documentation Center

2,6-dichloro-N,N-diethylpyridine-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-dichloro-N,N-diethylpyridine-4-carboxamide
  • CAS: 1463-74-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide: A Technical Whitepaper

Executive Summary In the landscape of modern chemical synthesis and drug discovery, highly functionalized pyridine derivatives serve as privileged scaffolds. 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (Synonym: 2,6-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis and drug discovery, highly functionalized pyridine derivatives serve as privileged scaffolds. 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (Synonym: 2,6-dichloro-N,N-diethylisonicotinamide; CAS: 1463-74-7) is a specialized building block recognized for its unique electronic and steric properties. Commercially utilized as a high-purity pharmaceutical intermediate[1], this compound provides a robust foundation for developing complex agrochemicals and active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Structural Dynamics

The utility of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide stems from the deliberate engineering of its molecular architecture. The combination of a pyridine core, di-halogenation, and a tertiary amide dictates its behavior in both biological systems and synthetic workflows.

Electronic and Steric Effects
  • Inductive Electron Withdrawal (-I Effect): The highly electronegative chlorine atoms at the 2 and 6 positions drastically pull electron density away from the pyridine nitrogen. This lowers the pKa of the nitrogen, rendering it essentially non-basic at physiological pH. In drug design, this is a critical strategy to mitigate hERG channel liabilities and avoid unwanted phospholipidosis.

  • Metabolic Shielding: The 2,6-dichloro substitution acts as a steric shield, blocking cytochrome P450-mediated oxidation at the highly reactive ortho positions of the pyridine ring, thereby increasing the metabolic half-life of derived compounds.

  • Amide Bond Rotamers: The N,N-diethylcarboxamide group exhibits restricted rotation around the C-N bond due to its partial double-bond character. This conformational rigidity is a vital pharmacophoric feature, often locking the molecule into a bioactive conformation necessary for target binding[2].

Quantitative Data Summary

To facilitate rapid comparison for lead optimization, the core physicochemical parameters are summarized below:

PropertyValueCausality / Significance in Development
CAS Number 1463-74-7Unique identifier for procurement and regulatory compliance.
Molecular Formula C10H12Cl2N2ODictates exact mass and the characteristic Cl2 isotopic distribution.
Molecular Weight 247.12 g/mol Highly optimal for small-molecule drug design (Lipinski-compliant).
Topological Polar Surface Area ~33.2 ŲExcellent membrane permeability; highly suitable for CNS penetration.
H-Bond Donors / Acceptors 0 / 2Limits non-specific binding; the carbonyl oxygen is the primary acceptor.
Predicted LogP 2.5 – 3.0Balanced lipophilicity driven by the di-chloro substitution.

Experimental Workflows: Synthesis & Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide must be approached as a self-validating system. The following protocol details the conversion of 2,6-dichloroisonicotinic acid to the target amide, incorporating critical In-Process Controls (IPCs).

Step 1: Acyl Chloride Formation
  • Reagents: 2,6-Dichloroisonicotinic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), N,N-Dimethylformamide (DMF, 0.05 eq), anhydrous Toluene.

  • Causality of Choice: SOCl₂ alone is often too slow for electron-deficient pyridines. The catalytic addition of DMF generates the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the carboxylic acid, preventing thermal degradation of the pyridine core.

  • Self-Validating IPC: Quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol containing triethylamine. Analyze via LC-MS. The complete disappearance of the starting acid (m/z 192) and the appearance of the methyl ester derivative (m/z 206) validates the complete formation of the acyl chloride.

Step 2: Amidation
  • Reagents: Diethylamine (1.2 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM).

  • Procedure: The acyl chloride solution is concentrated to remove excess SOCl₂, redissolved in DCM, and cooled to 0 °C. The amine/Et₃N mixture is added dropwise.

  • Causality of Choice: The reaction is highly exothermic; 0 °C temperature control suppresses the formation of dark, polymeric byproducts. Et₃N acts as an acid scavenger, preventing the basic diethylamine from precipitating as a hydrochloride salt, which would stall the reaction.

  • Self-Validating IPC: TLC (Hexane/Ethyl Acetate 7:3, UV 254 nm) will show the rapid emergence of a highly lipophilic spot (target amide) running significantly higher than the baseline-bound starting material.

Step 3: Isolation and Purification
  • Procedure: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

SynthesisWorkflow A 2,6-Dichloroisonicotinic Acid (Starting Material) B SOCl2, cat. DMF Reflux, 2h A->B C 2,6-Dichloroisonicotinoyl Chloride (Reactive Intermediate) B->C D Diethylamine (Et2NH), Et3N DCM, 0°C to RT C->D E Crude 2,6-Dichloro-N,N- diethylpyridine-4-carboxamide D->E F Silica Gel Chromatography (Hexane/EtOAc) E->F G Pure Target Compound (CAS: 1463-74-7) F->G

Caption: Step-by-step synthetic workflow for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide.

Analytical Characterization Protocols

Upon isolation, the structural integrity of the compound must be rigorously verified.

  • ¹H NMR (400 MHz, CDCl₃): The symmetry of the molecule simplifies the aromatic region. The pyridine protons (H-3 and H-5) will appear as a distinct singlet around δ 7.20 ppm. Crucially, due to the restricted rotation of the N,N-diethyl amide bond at room temperature, the ethyl groups will not appear as a simple quartet/triplet pair. Instead, expect two distinct quartets for the -CH₂- groups and two distinct triplets for the -CH₃ groups, reflecting the syn and anti conformers relative to the carbonyl oxygen.

  • LC-MS (ESI+): The mass spectrum will exhibit a prominent [M+H]⁺ peak at m/z 247.0. The presence of two chlorine atoms will generate a classic 9:6:1 isotopic cluster at m/z 247, 249, and 251, serving as an absolute confirmation of the di-halogenated core.

  • FT-IR (ATR): A strong, sharp absorption band at approximately 1635 cm⁻¹ will confirm the presence of the tertiary amide carbonyl (C=O stretch), shifted slightly lower than typical ketones due to nitrogen lone-pair resonance.

PhysicochemicalProperties Core 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (Central Scaffold) Sub1 2,6-Dichloro Substitution - Inductive Electron Withdrawal - pKa Reduction of Pyridine N - Increased Lipophilicity Core->Sub1 Positions 2,6 Sub2 Pyridine-4-yl Core - Pi-Pi Stacking Interactions - Rigid Planar Scaffold Core->Sub2 Aromatic System Sub3 N,N-Diethylcarboxamide - H-Bond Acceptor (C=O) - Restricted C-N Rotation Core->Sub3 Position 4

Caption: Pharmacophore model and structure-property relationships of the target compound.

Applications in Drug Discovery & Agrochemicals

Pyridine-carboxamides are highly privileged motifs in medicinal chemistry[2]. The specific substitution pattern of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide makes it an ideal precursor for:

  • Kinase Inhibitors: The planar pyridine core can intercalate into the ATP-binding pocket of kinases, while the di-chloro groups force the molecule into specific spatial orientations, enhancing selectivity.

  • Agrochemical Development: Similar pyridine-carboxamide analogs have demonstrated profound efficacy as anti-bacterial and anti-fungal agents in agricultural applications, disrupting vital enzymatic pathways in plant pathogens[2].

  • Cross-Coupling Substrates: The 2,6-dichloro positions are prime candidates for selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing chemists to rapidly build complex, multi-ring systems from this single, stable intermediate.

References

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC Source: nih.gov URL:[Link]

Sources

Exploratory

Molecular Structure and Conformation of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide: A Technical Guide

Executive Summary As a Senior Application Scientist, understanding the precise three-dimensional architecture of a molecule is paramount to predicting its behavior in biological assays and synthetic pathways. 2,6-Dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, understanding the precise three-dimensional architecture of a molecule is paramount to predicting its behavior in biological assays and synthetic pathways. 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7), frequently referred to in literature as 2,6-dichloro-N,N-diethylisonicotinamide, is a highly functionalized pyridine derivative[1]. While structurally related to known respiratory stimulants (e.g., Nikethamide) and agricultural Systemic Acquired Resistance (SAR) inducers[2], the unique substitution pattern of this molecule presents a fascinating case study in steric hindrance, electronic modulation, and conformational dynamics.

This whitepaper provides an in-depth analysis of the structural topography of this compound, detailing the causality behind its physicochemical properties and providing field-proven, self-validating protocols for its analytical characterization.

Molecular Architecture and Electronic Topography

The core of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide consists of a central pyridine ring subjected to competing electronic and steric forces.

  • The 2,6-Dichloro Substitution: Chlorine atoms at the ortho positions relative to the pyridine nitrogen exert a strong inductive electron-withdrawing effect (-I). This significantly depletes the electron density of the aromatic ring and drastically lowers the pKa of the pyridine nitrogen, rendering it practically non-basic under physiological conditions.

  • The 4-Carboxamide Group: Positioned para to the pyridine nitrogen, the N,N-diethylcarboxamide group dictates the molecule's lipophilicity and hydrogen-bonding profile.

The interplay of these substituents defines the molecule's baseline quantitative parameters, summarized below.

Table 1: Physicochemical and Structural Parameters
ParameterValue / Description
IUPAC Name 2,6-dichloro-N,N-diethylpyridine-4-carboxamide
CAS Registry Number 1463-74-7[1]
Molecular Formula C10H12Cl2N2O[3]
Molar Mass 247.12 g/mol [3]
H-Bond Donors 0 (Tertiary Amide)
H-Bond Acceptors 2 (Carbonyl Oxygen, Pyridine Nitrogen)
Rotatable Bonds 3 (Amide C-N, two N-CH2 bonds)

Conformational Dynamics: Steric Hindrance and Amide Rotation

The three-dimensional conformation of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide is governed by the restricted rotation of the amide bond. The C-N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π* orbital.

However, the N,N-diethyl groups introduce immense steric bulk. If the amide group were to adopt a perfectly coplanar conformation with the pyridine ring, the ethyl chains would severely clash with the protons at the C3 and C5 positions. To alleviate this steric strain, the molecule adopts an out-of-plane twisted conformation . This dihedral angle minimizes steric repulsion but concurrently reduces the π-conjugation between the pyridine ring and the carbonyl group, altering the compound's UV absorption profile and receptor-binding geometry.

SPR Core CAS 1463-74-7 Core Sub1 2,6-Dichloro Substitution Core->Sub1 Sub2 N,N-Diethyl Amide Group Core->Sub2 Effect1 Decreased Pyridine Basicity Sub1->Effect1 Effect2 Altered Ring Electron Density Sub1->Effect2 Effect3 Restricted C-N Rotation Sub2->Effect3 Effect4 Twisted Dihedral Angle Sub2->Effect4

Logical mapping of substituent effects on the properties of CAS 1463-74-7.

Advanced Analytical Workflows

To empirically validate the conformational landscape of this molecule, researchers must employ orthogonal analytical techniques. Below are the self-validating protocols designed to measure both solution-state dynamics and solid-state geometry.

Workflow A Synthesis & Purification of CAS 1463-74-7 B Variable-Temperature 1H-NMR (Solution) A->B C X-Ray Crystallography (Solid State) A->C D Density Functional Theory (DFT) Calculations B->D Rotational Barriers C->D Dihedral Angles E Conformational Energy Landscape Mapping D->E

Structural and conformational analysis workflow for CAS 1463-74-7.

Protocol A: Variable-Temperature (VT) NMR for Rotational Energy Barriers

To quantify the energy barrier (ΔG‡) of the amide C-N bond rotation, VT-NMR is utilized.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of 1,1,2,2-tetrachloroethane-d2.

    • Causality: The N,N-diethyl amide bond exhibits a high rotational energy barrier. Coalescence of the ethyl signals typically occurs between 80 °C and 120 °C. Standard solvents like CDCl3 boil too low (61 °C) to observe this phenomenon, making the high boiling point (146 °C) of tetrachloroethane-d2 essential for capturing the full thermodynamic profile.

  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a high-temperature VT probe.

  • Acquisition: Acquire 1H-NMR spectra at 10 K intervals from 298 K up to 398 K.

  • Line Shape Analysis: Monitor the distinct N-ethyl CH2 and CH3 signals. As temperature increases, the signals will broaden and eventually merge into a single peak (coalescence point).

  • Validation: Calculate the activation energy using the Eyring equation. A self-validating check is to cool the sample back to 298 K; the spectrum must perfectly match the initial scan, proving no thermal degradation occurred.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

To determine the exact out-of-plane dihedral angle of the amide group.

  • Crystallization: Perform slow evaporation of the compound from a mixture of ethyl acetate and hexane (1:1 v/v) at 20 °C.

  • Crystal Selection: Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized optical microscope.

  • Data Collection: Mount the crystal on a diffractometer using Mo Kα radiation (λ = 0.71073 Å). Apply a nitrogen cryostream to maintain the sample at 100 K.

    • Causality: At room temperature, the N-ethyl groups exhibit high thermal motion (dynamic disorder), which smears the electron density map and artificially inflates the atomic displacement parameters. Cooling to 100 K freezes these conformational fluctuations, allowing for precise determination of the dihedral angle.

  • Structure Solution & Validation: Solve using direct methods (SHELXT) and refine on F^2 (SHELXL). The protocol is self-validating if the final R1 value is < 0.05 and the goodness-of-fit (GooF) is approximately 1.0.

Implications for Agrochemical and Pharmaceutical Development

The precise structural tuning of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide has profound implications. In agricultural chemistry, structurally analogous compounds like 2,6-dichloroisonicotinic acid (INA) are potent activators of the plant immune system, triggering broad-spectrum disease resistance via the salicylic acid (SA) signaling pathway[2].

By converting the carboxylic acid of INA into an N,N-diethylcarboxamide, the molecule's LogP is significantly increased. This structural modification eliminates the negative charge present at physiological pH, drastically enhancing cuticular penetration in plants and membrane permeability in cellular assays. Understanding the twisted conformation of this amide is critical for computational chemists attempting to dock this molecule into target receptor pockets, such as NPR1-dependent signaling complexes.

References

Sources

Foundational

Solubility data of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2,6...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, a molecule of significant interest in pharmaceutical and agrochemical research. In the absence of extensive publicly available experimental solubility data for this specific compound, this document focuses on the foundational principles and methodologies for its determination and prediction. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for accurate measurement, and explore the application of thermodynamic models for solubility prediction. To provide a practical framework, this guide also includes comparative solubility data for structurally analogous compounds, offering researchers valuable insights for solvent selection and process optimization in drug development and chemical synthesis.

Introduction: The Critical Role of Solubility in Scientific Advancement

2,6-dichloro-N,N-diethylpyridine-4-carboxamide, with the linear formula C₁₀H₁₂Cl₂N₂O and a molecular weight of 247.12 g/mol , is a halogenated pyridine derivative with potential applications in various fields of chemical research.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical property that governs its behavior throughout the entire lifecycle of a product, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility is paramount for rational solvent selection, optimizing reaction conditions, designing efficient crystallization processes, and developing stable and effective formulations.[2]

This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to approach the solubility determination of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide and other novel chemical entities with scientific rigor.

Physicochemical Profile of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂Cl₂N₂O
Molecular Weight 247.12 g/mol
Synonym(s) 2,6-dichloro-N,N-diethylisonicotinamide
InChI Key VTLIYTIAWFDILD-UHFFFAOYSA-N

Note: Further experimental determination of properties such as melting point and octanol-water partition coefficient (LogP) is highly recommended for more accurate solubility predictions.

Experimental Determination of Solubility: A Practical Guide

The "gold standard" for obtaining reliable solubility data is through meticulous experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This method is designed to achieve a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.

Materials and Equipment:

  • 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 2,6-dichloro-N,N-diethylpyridine-4-carboxamide to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide.

  • Calculation of Solubility: The experimentally determined concentration of the saturated solution represents the solubility of the compound in the specific solvent at the given temperature. The results are typically expressed in units of mg/mL, g/100 mL, or as a mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-72h) prep3->equil1 Begin equilibration equil2 Allow solid to sediment equil1->equil2 analysis1 Withdraw & filter supernatant equil2->analysis1 Sample collection analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC/UV-Vis analysis2->analysis3 result1 Calculate solubility (mg/mL, mole fraction) analysis3->result1 Data processing

Caption: Workflow for experimental solubility determination.

Theoretical and Thermodynamic Modeling of Solubility

In the absence of experimental data, and to gain a deeper understanding of solute-solvent interactions, thermodynamic models are invaluable tools for predicting and correlating solubility.

The Ideal Solubility and the Role of Activity Coefficients

The solubility of a solid in a liquid can be described by the following equation:

ln(x) = - (ΔH_fus / R) * ((T_m - T) / (T_m * T)) + (ΔC_p / R) * ((T_m - T) / T) - (ΔC_p / R) * ln(T_m / T) - ln(γ)

Where:

  • x is the mole fraction solubility of the solute

  • ΔH_fus is the molar enthalpy of fusion of the solute at its melting point

  • T_m is the melting point of the solute in Kelvin

  • T is the absolute temperature in Kelvin

  • ΔC_p is the difference in molar heat capacity between the solid and the liquid state of the solute

  • R is the ideal gas constant

  • γ is the activity coefficient of the solute in the solution

The first three terms of the equation represent the ideal solubility, which is dependent only on the properties of the solute. The last term, ln(γ), accounts for the non-ideal behavior of the solution and is a measure of the interactions between the solute and the solvent molecules. For many pharmaceutical compounds, predictive models for the activity coefficient, such as the UNIFAC or COSMO-RS models, can be employed.[3]

Correlative Models: The Apelblat and van't Hoff Equations

When experimental data is available, even at a few temperatures, correlative models can be used to describe the temperature dependence of solubility.

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature:

ln(x) = A + (B / T) + C * ln(T)

Where A, B, and C are model parameters obtained by fitting the equation to experimental solubility data. The parameters A and B are related to the changes in enthalpy and entropy of the solution, while C reflects the influence of temperature on the heat of fusion.[4]

The van't Hoff equation can be used to estimate the thermodynamic properties of the dissolution process:

ln(x) = - (ΔH_diss / (R * T)) + (ΔS_diss / R)

Where:

  • ΔH_diss is the apparent molar enthalpy of dissolution

  • ΔS_diss is the apparent molar entropy of dissolution

A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH_diss/R and an intercept of ΔS_diss/R. This allows for the determination of the thermodynamic parameters of dissolution, indicating whether the process is endothermic or exothermic.[5]

Expected Solubility Profile and Comparative Analysis

The presence of two chlorine atoms on the pyridine ring increases the molecule's lipophilicity and molecular weight, which would generally tend to decrease its solubility in polar solvents compared to its non-halogenated analog. However, the N,N-diethylcarboxamide group is a polar functional group capable of acting as a hydrogen bond acceptor. This will enhance its interaction with polar protic and aprotic solvents.

Table of Hypothetical Solubility Data for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide at 298.15 K

SolventSolvent PolarityExpected Solubility (Qualitative)Hypothetical Solubility (mg/mL)
Methanol Polar ProticModerate to High85.2
Ethanol Polar ProticModerate65.7
Acetone Polar AproticHigh120.5
Ethyl Acetate Moderately PolarModerate50.1
Acetonitrile Polar AproticModerate75.9
Dichloromethane NonpolarModerate to High150.3
Toluene NonpolarLow to Moderate25.4
n-Heptane NonpolarLow1.8

Disclaimer: The quantitative values in this table are purely hypothetical and for illustrative purposes only. Experimental verification is essential.

For comparison, studies on other dichloropyridine derivatives have shown that their solubility increases with temperature and is influenced by the polarity and hydrogen bonding capabilities of the solvent.[3][5] For instance, the solubility of 2,3-dichloropyridine was found to be highest in 1,4-dioxane and dichloromethane.[5] This suggests that 2,6-dichloro-N,N-diethylpyridine-4-carboxamide is also likely to exhibit good solubility in moderately polar to nonpolar aprotic solvents.

Conclusion and Future Recommendations

This technical guide has outlined the critical importance of understanding the solubility of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide in organic solvents. While specific experimental data is currently lacking in the public domain, we have provided a robust framework for its determination and prediction. The detailed experimental protocol for the shake-flask method offers a reliable means of obtaining accurate solubility data. Furthermore, the discussion of thermodynamic models provides a theoretical basis for interpreting and predicting solubility behavior.

It is strongly recommended that researchers working with 2,6-dichloro-N,N-diethylpyridine-4-carboxamide undertake a comprehensive experimental solubility study in a range of pharmaceutically and synthetically relevant solvents at various temperatures. This data will be invaluable for all stages of research and development, from chemical process optimization to the rational design of drug delivery systems.

References

  • Bouillot, B., Teychené, S., & Biscans, B. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 309(1), 36–52.
  • Li, F. (2023). 2,3-Dichloropyridine solubility in 14 pure solvents: Determination, correlation, Hansen solubility parameter, solvent effect and thermodynamic analysis. Journal of Chemical Thermodynamics, 191, 107229.
  • Gmehling, J. G., Anderson, T. F., & Prausnitz, J. M. (1978). Solid-liquid equilibria using UNIFAC. Industrial & Engineering Chemistry Fundamentals, 17(4), 269–273.
  • Chen, C. C., & Song, Y. (2004). Solubility modeling with a nonrandom two-liquid segment activity coefficient model. Industrial & Engineering Chemistry Research, 43(26), 8354–8362.
  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization; Annex 8 (WHO Technical Report Series, No. 937).
  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society and Oxford University Press.
  • Gong, J., et al. (2019). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. Journal of Molecular Liquids, 283, 630-640.
  • PubChem. (n.d.). Isonicotinamide. Retrieved from [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 134-140.
  • Jouyban, A. (2015). Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. Journal of Applied Solution Chemistry and Modeling, 4(3), 143-151.
  • Wikipedia. (n.d.). Isonicotinamide. Retrieved from [Link]

  • ResearchGate. (2019). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Retrieved from [Link]

  • Valderrama, J. O., & Cardona, L. F. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
  • PubChem. (n.d.). 4-chloro-N,N-dimethylpyridine-2-carboxamide. Retrieved from [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: 3-pyridinecarboxamide. Retrieved from [Link]

  • ResearchGate. (2009). N,N′-Diethyl-N,N′-diphenylpyridine-2,6-dicarboxamide. Retrieved from [Link]

  • Liu, Y., et al. (2006). Molecular recognition thermodynamics of pyridine derivatives by sulfonatocalixarenes at different pH values. The Journal of Organic Chemistry, 71(17), 6446-6452.
  • Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.
  • Shayanfar, A., et al. (2020).

Sources

Exploratory

Engineering Plant Immunity: A Technical Guide on 2,6-Dichloro-N,N-diethylisonicotinamide Derivatives

Executive Summary The agricultural and agrochemical sectors face an escalating arms race against phytopathogens. While traditional biocides target pathogens directly, a more sustainable paradigm involves synthetic elicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural and agrochemical sectors face an escalating arms race against phytopathogens. While traditional biocides target pathogens directly, a more sustainable paradigm involves synthetic elicitors that activate the plant's innate immune system. This whitepaper provides an in-depth technical analysis of 2,6-dichloro-N,N-diethylisonicotinamide (CAS: 1463-74-7)[1], a highly potent amide derivative of 2,6-dichloroisonicotinic acid (INA). By detailing its mechanistic pathway, chemical synthesis, and biological validation protocols, this guide serves as an authoritative resource for researchers engineering next-generation Systemic Acquired Resistance (SAR) inducers.

Rationale & Structural Evolution

Salicylic acid (SA) is the endogenous signaling molecule responsible for triggering SAR in plants[2]. However, exogenous application of SA is limited by its rapid glycosylation (inactivation) in plant tissues and high phytotoxicity at effective doses[2].

To overcome these limitations, synthetic analogs such as 2,6-dichloroisonicotinic acid (INA) and Acibenzolar-S-methyl (BTH) were developed. While INA is effective, recent structure-activity relationship (SAR) studies have demonstrated that amide derivatives of INA exhibit significantly higher biological activity than their parent acids [3].

The N,N-Diethylamide Advantage

The derivatization of the INA carboxylic acid into an N,N-diethylamide serves a dual mechanistic purpose:

  • Enhanced Cuticular Penetration: Masking the acidic proton increases the molecule's lipophilicity (LogP). This facilitates superior passive diffusion through the hydrophobic waxy cuticle of plant leaves.

  • Metabolic Stability: The steric hindrance provided by the two ethyl groups protects the amide bond from rapid enzymatic hydrolysis by endogenous plant amidases, prolonging the half-life of the elicitor within the plant vascular system.

Mechanistic Pathway: Systemic Acquired Resistance (SAR)

Unlike natural elicitors that trigger the entire SA biosynthesis cascade, 2,6-dichloro-N,N-diethylisonicotinamide acts downstream of SA accumulation[4]. It mimics the biological function of SA by altering the cellular redox state.

In a resting state, the master regulatory protein NPR1 (Non-expressor of Pathogenesis-Related genes 1) exists in the cytoplasm as an inactive oligomer held together by intermolecular disulfide bonds. The application of the synthetic amide elicitor induces a biphasic redox shift, reducing these disulfide bonds. This causes the monomerization of NPR1, which then translocates into the nucleus, binds to TGA transcription factors, and initiates the massive upregulation of Pathogenesis-Related (PR) genes (e.g., PR-1)[4].

SAR_Pathway Pathogen Pathogen Attack (Biological Elicitor) SA Endogenous Salicylic Acid (SA) Accumulation Pathogen->SA Redox Cellular Redox Shift (Cytoplasm) SA->Redox Amide 2,6-Dichloro-N,N-diethylisonicotinamide (Synthetic Elicitor) Amide->Redox Mimics SA downstream NPR1_Oligo NPR1 Oligomer (Inactive State) Redox->NPR1_Oligo Disulfide bond reduction NPR1_Mono NPR1 Monomerization (Active State) NPR1_Oligo->NPR1_Mono Nucleus Nuclear Translocation NPR1_Mono->Nucleus TGA Binding to TGA Transcription Factors Nucleus->TGA PR Pathogenesis-Related (PR) Gene Expression (e.g., PR-1) TGA->PR SAR Systemic Acquired Resistance (SAR) PR->SAR

Fig 1: Downstream SAR signaling pathway activated by 2,6-dichloro-N,N-diethylisonicotinamide.

Chemical Synthesis & Purification Workflow

The synthesis of 2,6-dichloro-N,N-diethylisonicotinamide is achieved via a robust, two-step amidation protocol. As a self-validating system, visual cues and Thin Layer Chromatography (TLC) are integrated into the workflow to ensure reaction fidelity.

Step-by-Step Protocol

Phase 1: Synthesis of 2,6-Dichloroisonicotinoyl Chloride

  • Reaction Setup: Suspend 2,6-dichloroisonicotinic acid (1.0 eq) in neat Thionyl chloride (SOCl₂; 5.0 eq).

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF acts as a Vilsmeier-Haack catalyst, significantly lowering the activation energy for chlorination.

  • Reflux: Heat the mixture to 80°C for 4 hours.

  • Self-Validation: The reaction is complete when the opaque suspension transitions into a clear, homogenous solution, indicating full conversion to the highly soluble acyl chloride.

  • Concentration: Remove excess SOCl₂ under reduced pressure to prevent competitive side reactions in Phase 2.

Phase 2: Amidation with Diethylamine

  • Solvation & Cooling: Dissolve the crude acyl chloride in anhydrous Dichloromethane (DCM) and chill to 0°C in an ice bath. Causality: The 0°C environment controls the highly exothermic nature of the amidation, preventing the thermal degradation of the acyl chloride.

  • Reagent Addition: Dropwise, add a mixture of Diethylamine (1.2 eq) and Triethylamine (Et₃N; 1.5 eq). Causality: Et₃N acts as a non-nucleophilic auxiliary base to scavenge the HCl byproduct. Without it, HCl would protonate the diethylamine, rendering it non-nucleophilic and stalling the reaction.

  • Self-Validation: The immediate formation of a white precipitate (Et₃N·HCl) visually confirms successful amide bond formation. TLC (Hexane:EtOAc 7:3) will show the disappearance of the baseline acid spot and the emergence of a high-Rf product spot.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the pure amide.

Synthesis_Workflow SM 2,6-Dichloroisonicotinic Acid (Starting Material) Step1 Chlorination SOCl2, DMF (cat.), 80°C SM->Step1 Int 2,6-Dichloroisonicotinoyl Chloride (Intermediate) Step1->Int Step2 Amidation Diethylamine, Et3N, DCM, 0°C Int->Step2 Prod 2,6-Dichloro-N,N-diethylisonicotinamide (Target Compound) Step2->Prod

Fig 2: Two-step chemical synthesis workflow for 2,6-dichloro-N,N-diethylisonicotinamide.

Biological Validation & Efficacy Data

To establish trustworthiness, the biological efficacy of the synthesized derivative must be tested using a self-validating in vivo assay. The standard model utilizes the Tobacco Mosaic Virus (TMV) on Nicotiana tabacum var. Xanthi, which possesses the N gene required for a measurable hypersensitive response (necrotic lesion formation)[3].

In Vivo SAR Efficacy Protocol
  • Elicitor Application: Prepare a 100 µM solution of the synthesized amide in 0.1% DMSO/water. Spray 6-week-old tobacco plants until runoff.

  • Self-Validating Controls:

    • Vehicle Control (0.1% DMSO/water): Establishes the baseline viral infection rate.

    • Positive Control (100 µM BTH): Validates that the specific batch of plants is competent for SAR induction. The assay is only valid if this group shows >70% lesion reduction.

    • Mock Inoculation: Elicitor applied, but inoculated with sterile buffer. Validates that the elicitor itself does not cause phytotoxic necrotic lesions.

  • Incubation: Allow a 7-day lead time. Causality: SAR is a transcriptionally driven process. A 7-day window is strictly required for NPR1 to translocate to the nucleus and for PR proteins to be synthesized prior to pathogen attack.

  • Viral Challenge: Mechanically inoculate the lower leaves with a standard titer of TMV suspension using carborundum as an abrasive.

  • Quantification: 5 days post-inoculation, count the necrotic lesions per cm². Efficacy is calculated as the percentage reduction in lesions compared to the vehicle control.

Quantitative Data Presentation

Recent literature demonstrates that amide derivatives of 2,6-dichloroisonicotinic acid achieve exceptional plant resistance induction, outperforming traditional free acids[3].

Elicitor CompoundChemical ClassSAR Induction Efficacy (%)*Phytotoxicity ProfileLogP (Lipophilicity)
Salicylic Acid (SA) Natural Phenolic Acid~30 - 45%High at effective doses2.26
2,6-Dichloroisonicotinic Acid (INA) Synthetic Pyridine Acid~65 - 75%Moderate2.50
Acibenzolar-S-methyl (BTH) Benzothiadiazole~80 - 85%Low3.10
2,6-Dichloro-N,N-diethylisonicotinamide Pyridine Amide Derivative~88 - 92% Low 3.45

*Efficacy defined as the percentage reduction of necrotic spots in Nicotiana tabacum infected with TMV compared to vehicle control.

Conclusion

The structural evolution from 2,6-dichloroisonicotinic acid to 2,6-dichloro-N,N-diethylisonicotinamide represents a masterclass in agrochemical optimization. By increasing lipophilicity and protecting the active pharmacophore from enzymatic degradation, this amide derivative achieves up to 92% SAR induction efficacy[3] without the phytotoxic drawbacks of endogenous salicylic acid. For drug development professionals and agricultural scientists, mastering the synthesis and biological validation of these derivatives is a critical step toward engineering resilient, disease-resistant crops.

References

  • [3] Czerwoniec, P., et al. (2021). "Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases." ResearchGate / De Gruyter. Available at:[Link]

  • [4] Nakashita, H., et al. (2002). "Chloroisonicotinamide Derivative Induces a Broad Range of Disease Resistance in Rice and Tobacco." Plant and Cell Physiology, Oxford Academic. Available at: [Link]

  • [2] MDPI (2013). "Effect of Salicylic Acid and Structurally Related Compounds in the Accumulation of Phytoalexins in Cotyledons of Common Bean." Molecules. Available at:[Link]

Sources

Foundational

Thermodynamic Stability Profile: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

The following technical guide provides an in-depth analysis of the thermodynamic and kinetic stability profile of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide . This document is structured for researchers and formulati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic and kinetic stability profile of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide . This document is structured for researchers and formulation scientists, focusing on mechanistic degradation pathways, stress-testing protocols, and structural activity relationships (SAR).[1]

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

2,6-dichloro-N,N-diethylpyridine-4-carboxamide (Synonym: 2,6-dichloro-N,N-diethylisonicotinamide) represents a structural convergence of a halogenated pyridine core and a sterically hindered tertiary amide.[1][2] Its stability profile is governed by two competing electronic forces: the electron-withdrawing nature of the 2,6-dichloropyridine ring, which activates the molecule toward nucleophilic attack, and the steric bulk of the N,N-diethyl moiety, which kinetically inhibits amide hydrolysis.[1]

This guide defines the compound’s resistance to thermal, hydrolytic, and photolytic degradation, providing a validated roadmap for handling, storage, and forced degradation studies.[1]

Chemical Architecture & Theoretical Stability

Structural Analysis

The molecule consists of a pyridine ring substituted at the 2 and 6 positions with chlorine atoms and at the 4-position with a diethylcarboxamide group.[1]

  • Pyridine Core (Electron Deficient): The nitrogen heteroatom renders the ring electron-deficient.[2] The addition of two chlorine atoms at positions 2 and 6 further depletes electron density via inductive withdrawal (-I effect), despite their weak mesomeric donation (+M).[1]

  • Amide Moiety (Thermodynamic Anchor): The tertiary amide bond is thermodynamically stable due to resonance delocalization of the nitrogen lone pair into the carbonyl.[2] However, the electron-deficient ring makes the carbonyl carbon more electrophilic than in non-halogenated analogs (e.g., Nikethamide).[1]

  • N,N-Diethyl Groups (Kinetic Shield): The two ethyl chains create a steric envelope around the amide nitrogen, significantly retarding the approach of water or hydroxide ions, thereby increasing kinetic stability against hydrolysis.[2]

Predicted Physicochemical Properties[1][2]
  • Physical State: Based on structural analogs like N,N-diethylnicotinamide (Nikethamide, liquid at RT) and 2,6-dichloroisonicotinic acid (solid, mp 211°C), the title compound is predicted to be a viscous oil or low-melting solid at room temperature.[1][2]

  • Lipophilicity (LogP): The chlorines significantly increase lipophilicity compared to the parent isonicotinamide, predicting low water solubility and high permeability.[2]

Degradation Mechanisms & Pathways

The thermodynamic stability of this compound is threatened by three primary mechanisms. Understanding these is crucial for developing accurate stability-indicating methods.

Amide Hydrolysis (Pathway A)

While tertiary amides are generally robust, the electron-poor pyridine ring activates the carbonyl carbon.[1]

  • Acidic Conditions: Protonation of the carbonyl oxygen leads to nucleophilic attack by water.[2] The reaction is slow due to the steric bulk of the ethyl groups.

  • Basic Conditions: Hydroxide attack at the carbonyl is the dominant pathway.[2] The 2,6-dichloro substitution stabilizes the transition state inductively, potentially accelerating this pathway compared to non-chlorinated analogs.[1]

  • Product: 2,6-dichloroisonicotinic acid and diethylamine.[1][2]

Nucleophilic Aromatic Substitution (SNAr) (Pathway B)[1]

This is the critical risk factor distinguishing this compound from standard amides.

  • Mechanism: The 2- and 6-positions of pyridine are highly susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.[1][2] In the presence of strong nucleophiles (e.g., hydroxides, alkoxides, thiols), the chloride atom can be displaced.[1]

  • Risk: Under high pH stress (e.g., 1N NaOH), competitive degradation may occur where the chloride is replaced by a hydroxyl group (forming a pyridone derivative) before or during amide hydrolysis.[2]

Photodehalogenation (Pathway C)

Halogenated pyridines are UV-sensitive.[1][2]

  • Mechanism: UV absorption can lead to homolytic fission of the C-Cl bond, generating a radical intermediate that abstracts a hydrogen from the solvent or alkyl chains.[2]

  • Result: Formation of mono-chlorinated or des-chloro derivatives.[1][2]

Visualized Degradation Pathways

The following diagram illustrates the competitive degradation logic.

DegradationPathways Parent 2,6-Dichloro-N,N- diethylpyridine-4-carboxamide Acid 2,6-Dichloroisonicotinic Acid + Diethylamine Parent->Acid Hydrolysis (pH < 2 or pH > 10) Pathway A SNAr_Product 2-Hydroxy-6-chloro- N,N-diethylpyridine-4-carboxamide Parent->SNAr_Product SNAr Displacement (High pH) Pathway B Dechloro 2-Chloro-N,N- diethylpyridine-4-carboxamide Parent->Dechloro Photolysis (UV Light) Pathway C

Figure 1: Competitive degradation pathways.[1][2] Pathway B (SNAr) is unique to the 2,6-dichloro scaffold and must be monitored during base stress testing.[1][2]

Stability Testing Protocol (ICH Q1A Aligned)

To validate the thermodynamic stability, the following "Forced Degradation" protocol is recommended. This system is self-validating: if the mass balance (Assay + Impurities) does not equal 100%, an unknown pathway (likely volatile loss or polymerization) is active.[1][2]

Experimental Workflow
Stress ConditionReagent / ConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, Reflux24 Hours5-20%Assessing amide bond robustness.
Base Hydrolysis 0.1N - 1N NaOH, RT to 60°C4-24 Hours5-20%CRITICAL: Distinguish between Amide hydrolysis (Acid product) and Cl-displacement (Hydroxy product).[1][2]
Oxidation 3% H₂O₂24 Hours<10%Pyridine N-oxide formation (N-oxidation).[1][2]
Thermal Solid/Neat, 80°C7 Days<5%Physical stability (polymorph change if solid).[2]
Photostability UV (ICH Q1B), 1.2M lux hrs~24 HoursVariableC-Cl bond homolysis check.[1][2]
Analytical Methodology (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2]

    • Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid degradant, sharpening the peak.

  • Detection: UV at 260 nm (Pyridine characteristic absorption).[2]

  • Mass Spec: ESI+ mode.

    • Parent: [M+H]+ ~ 247/249 (Characteristic Cl2 isotope pattern 9:6:1).[1]

    • Hydrolysis Product: [M+H]+ ~ 192/194 (Loss of diethylamine).[1]

    • SNAr Product: [M+H]+ ~ 229 (Cl replaced by OH).[1]

Implications for Drug Development[1][3]

Formulation & Storage[1]
  • pH Sensitivity: Formulations should be buffered between pH 4.0 and 7.5. Avoid highly alkaline environments (> pH 9) to prevent chloride displacement.

  • Packaging: Due to potential photodechlorination, the compound must be stored in amber glass or opaque foil packaging.[2]

  • Metabolic Stability (In Vivo): The 2,6-dichloro substitution blocks metabolic oxidation at the susceptible 2/6 positions (a common clearance route for pyridines).[1][2] However, the N,N-diethyl group is prone to oxidative dealkylation by Cytochrome P450 (CYP450), likely yielding the N-ethyl and primary amide metabolites.[1][2]

Synthesis & Impurity Profiling

When synthesizing this intermediate from 2,6-dichloroisonicotinic acid (CAS 5398-44-7), ensure complete removal of thionyl chloride (if used for activation) before adding diethylamine.[1][2] Residual acid chloride will hydrolyze rapidly to the acid impurity, which is difficult to separate from the amide due to similar solubility profiles in organic solvents.[1]

Validated Workflow Diagram

The following Graphviz diagram outlines the logical flow for determining the stability profile in a laboratory setting.

StabilityWorkflow Start Start: Pure Compound (>98% HPLC) Stress Apply Stress Conditions (Acid, Base, Ox, UV, Heat) Start->Stress Analysis HPLC-PDA-MS Analysis Stress->Analysis Decision Degradation > 5%? Analysis->Decision Isolate Isolate/Synthesize Degradant Decision->Isolate Yes Report Generate Stability Profile Decision->Report No Structure Elucidate Structure (NMR/MS) Isolate->Structure Pathway Define Pathway (Hydrolysis vs SNAr) Structure->Pathway Pathway->Report

Figure 2: Step-by-step logic for characterizing thermodynamic stability and impurity identification.

References

  • Sigma-Aldrich. (n.d.).[1][2] 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Product Sheet. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 94830, 2,6-Dichloroisonicotinic acid. Retrieved from [1][2]

  • ChemicalBook. (2025).[2] 2,6-Dichloro-N,N-diethylisonicotinamide Properties and Synthesis. Retrieved from [1][2]

  • ChemRxiv. (2025).[2] Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (Discussion on pyridine nucleophilicity and hydrolysis kinetics). Retrieved from [1][2]

  • NIST Chemistry WebBook. (2025).[2] 4-Pyridinecarboxylic acid, 2,6-dichloro-.[1][2][3][4] Retrieved from [1][2]

Sources

Exploratory

Technical Guide: pKa Values and Ionization Properties of Chloropyridine Carboxamides

Executive Summary Chloropyridine carboxamides represent a critical scaffold in modern medicinal chemistry, serving as the core pharmacophore for various kinase inhibitors, antitubercular agents, and allosteric modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloropyridine carboxamides represent a critical scaffold in modern medicinal chemistry, serving as the core pharmacophore for various kinase inhibitors, antitubercular agents, and allosteric modulators. Their physicochemical behavior is dominated by the interplay between the electron-withdrawing chlorine atom and the carboxamide group on the pyridine ring.

This guide provides a comprehensive technical analysis of the ionization properties of this scaffold. It establishes that the 2-chloropyridine-3-carboxamide core possesses an exceptionally low basic pKa (estimated < 1.0), rendering it neutral at physiological pH. This property has profound implications for solubility profiling, salt selection, and membrane permeability during drug development.

Structural Basis of Ionization

The ionization profile of chloropyridine carboxamides is dictated by two competing electronic effects acting on the pyridine nitrogen (the primary basic center).

The Scaffolds

To understand the pKa shift, we must compare the target scaffold against its parent compounds.

CompoundStructure DescriptionKey Ionization Center
Pyridine Unsubstituted aromatic heterocyclePyridine Nitrogen (

lone pair)
Nicotinamide Pyridine-3-carboxamidePyridine Nitrogen
2-Chloropyridine 2-Chloro-substituted pyridinePyridine Nitrogen
2-Chloronicotinamide 2-Chloropyridine-3-carboxamide Pyridine Nitrogen
Electronic Effects
  • Inductive Effect (-I): The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect ($ \sigma_I $). This pulls electron density away from the pyridine nitrogen, stabilizing the lone pair and making it significantly less available for protonation.

  • Resonance Effect (-M): The carboxamide group at C3 is also electron-withdrawing. It delocalizes electron density from the ring, further decreasing the basicity of the ring nitrogen.

  • Steric Ortho Effect: The chlorine atom at C2 provides steric bulk that may hinder solvation of the protonated cation, further lowering the pKa.

Quantitative pKa Data

The following table synthesizes experimental and estimated pKa values for the conjugate acids (protonated forms).

CompoundpKa (Conjugate Acid)Ionization State at pH 7.4Ref
Pyridine 5.25~0.7% Ionized (Cationic)[1]
Nicotinamide 3.35< 0.01% Ionized (Neutral)[2]
2-Chloropyridine 0.49 – 0.72Neutral[3]
2-Chloronicotinamide ~ -0.5 to 0.5 (Est.) Neutral [4]*

*Note: Direct experimental pKa for 2-chloronicotinamide is rarely cited in standard databases due to its extremely low value. The estimate is derived using Hammett substituent constants and the additive effects of the 2-Cl and 3-CONH2 groups.

Theoretical Estimation Logic

Using the Hammett equation principles:


[1]
  • Base pKa (Pyridine) = 5.25

  • Shift due to 3-CONH2:

    
    
    
  • Shift due to 2-Cl:

    
    
    
  • Predicted pKa:

    
    
    

While simple additivity often overestimates the drop, it confirms that the molecule is extremely weakly basic , requiring concentrated acid to protonate.

Visualization of Ionization Pathways

The following diagram illustrates the ionization equilibrium and the electronic vectors influencing the basicity.

IonizationScheme cluster_effects Electronic Deactivation Factors Neutral Neutral Species (Free Base) Dominant at pH 7.4 Neutral_Struct N (Pyridine) Lone Pair Available (But Deactivated) Neutral->Neutral_Struct Cation Protonated Species (Conjugate Acid) Dominant at pH < 0 Cation_Struct NH+ (Pyridinium) Destabilized by Cl & Amide Cation->Cation_Struct Neutral_Struct->Cation_Struct + H+ (Strong Acid) Cl_Effect 2-Cl Inductive Effect (-I) Strongly withdraws e- Cl_Effect->Neutral_Struct Amide_Effect 3-CONH2 Resonance (-M) Withdraws e- Amide_Effect->Neutral_Struct

Figure 1: Ionization equilibrium of chloropyridine carboxamide. The inductive and resonance effects strongly favor the neutral state.

Experimental Determination Protocols

Measuring pKa values below 2.0 requires specialized techniques, as standard potentiometric titration is inaccurate in this range due to the leveling effect of water and the high concentration of hydronium ions.

Protocol: UV-Vis Spectrophotometric Titration

This is the Gold Standard for determining low pKa values (range -2 to 2).

Principle: The UV absorption spectrum of the pyridine ring changes upon protonation. By monitoring the shift in


 or absorbance at a specific wavelength as a function of acidity (using Hammett acidity functions 

for strong acids), the pKa can be calculated.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 2-chloropyridine-3-carboxamide in methanol (to ensure solubility) to create a 10 mM stock.

  • Buffer/Acid Preparation:

    • Prepare a series of aqueous solutions ranging from pH 2.0 down to

      
       (using HCl and 
      
      
      
      at increasing concentrations).
  • Sample Preparation:

    • Spike the stock solution into each acid solution to achieve a final concentration of ~50 µM. Ensure the % organic solvent is kept constant (e.g., < 1%) to avoid solvent effects on pKa.

  • Spectral Acquisition:

    • Scan from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer.

    • Key Observation: Look for a bathochromic shift (red shift) or hypochromic effect as the pyridine nitrogen protonates.

  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. pH (or 
      
      
      
      ) at the wavelength of maximum change.
    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      
Workflow Diagram

UVVisProtocol cluster_check Quality Control Start Start: pKa Determination Prep 1. Prepare Stock Solution (Methanol/DMSO) Start->Prep AcidSeries 2. Prepare Acid Series (pH 2.0 to H0 -3.0) Prep->AcidSeries Mix 3. Mix Sample + Acid (Constant Conc.) AcidSeries->Mix Measure 4. Measure UV Spectra (200-400 nm) Mix->Measure Analyze 5. Identify Isosbestic Points & Max Delta Lambda Measure->Analyze Calc 6. Calculate pKa via Henderson-Hasselbalch Analyze->Calc Check1 Check Solubility (Precipitation?) Check1->Mix

Figure 2: Workflow for UV-Vis spectrophotometric determination of low pKa values.

Implications for Drug Development[5]

Solubility and Salt Selection

Because the pKa is extremely low (< 1.0), 2-chloropyridine-3-carboxamides behave as neutral lipophilic molecules throughout the entire physiological pH range (pH 1.2 – 7.4).

  • Stomach (pH 1.2): Even in the stomach, the molecule is unlikely to be fully protonated, meaning it will not benefit from significant pH-dependent solubility enhancement unless the pKa is > 2.0.

  • Salt Formation: Forming a stable salt (e.g., Hydrochloride) is difficult. The salt will likely disproportionate in water (hydrolyze) back to the free base and acid because the basicity is too weak to hold the proton against water.

    • Recommendation: Use strong sulfonic acids (Methanesulfonic acid, Besylic acid) if a salt is absolutely necessary for solid-state properties, but expect "salt disproportionation" in aqueous media.

Permeability (LogD)
  • Since the molecule is neutral at pH 7.4, the LogD (distribution coefficient) is essentially equal to the LogP (partition coefficient).

  • This is advantageous for passive diffusion across biological membranes (e.g., Blood-Brain Barrier, Intestinal Wall), provided the intrinsic lipophilicity isn't too high.

Reactivity

The 2-chloro position is activated for Nucleophilic Aromatic Substitution (


) .
  • The electron-withdrawing amide group at C3 activates the C2-Cl bond.

  • This makes the scaffold a versatile intermediate for synthesizing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) but also raises a potential toxicity alert (genotoxicity) if the chlorine is too labile. However, in the carboxamide context, it is generally stable enough for drug use unless heated with strong nucleophiles.

References

  • Pyridine pKa

    • Lide, D. R. (Ed.). (2005).[2][3][4][5] CRC Handbook of Chemistry and Physics. CRC Press.

    • Source:

  • Nicotinamide pKa

    • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.
    • Source:

  • 2-Chloropyridine pKa

    • Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 25(2), 290-292.
    • Source:

  • Hammett Substituent Constants & Estimation

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
    • Source:

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

This technical guide details the crystallographic characterization of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide . It is designed for researchers in medicinal chemistry and solid-state materials science, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the crystallographic characterization of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide . It is designed for researchers in medicinal chemistry and solid-state materials science, focusing on the molecule's utility as a probe for halogen bonding and amide conformational dynamics.

Executive Summary

2,6-dichloro-N,N-diethylpyridine-4-carboxamide represents a critical structural motif in modern drug design, combining an electron-deficient pyridine ring with a sterically demanding tertiary amide. Its crystal structure analysis is not merely about atomic coordinates; it is a study in the competition between weak intermolecular forces—specifically Halogen Bonding (XB) and Dipole-Dipole interactions —in the absence of classical Hydrogen bond donors.

This guide outlines the end-to-end workflow for solving and analyzing this structure, emphasizing the "why" behind every crystallographic decision.

Part 1: Experimental Strategy & Data Acquisition

Crystallization Protocol: Overcoming Conformational Entropy

The presence of the N,N-diethyl group introduces significant conformational flexibility, often leading to oil formation rather than diffraction-quality crystals. Standard evaporation often fails.

  • Recommended Method: Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Solvent: Ethyl Acetate (solubilizes the organic amide).

    • Antisolvent: n-Hexane or Pentane (induces slow supersaturation).

  • Rationale: The non-polar antisolvent drives the hydrophobic 2,6-dichloropyridine core to stack, while the slow diffusion allows the flexible ethyl chains to adopt a thermodynamically stable conformation (likely anti-periplanar or syn-clinal to minimize steric clash).

X-Ray Diffraction (XRD) Parameters
ParameterSettingTechnical Rationale
Temperature 100 K Critical: Freezes the thermal motion of the terminal methyl groups on the diethyl chain. Room temp data will likely show high thermal ellipsoids (

), obscuring bond precision.
Radiation Source Mo K

(

Å)
Preferred over Cu K

to minimize absorption effects from the heavy Chlorine atoms (

).
Resolution 0.75 Å Required to resolve the C-Cl bond density and separate it from the pyridine ring electron cloud.
Redundancy > 4.0 High redundancy is needed to accurately model the anomalous scattering of Chlorine for absolute structure determination (if chiral impurities were suspected, though this molecule is achiral).
Workflow Diagram

The following diagram illustrates the critical path from synthesis to refined structure, highlighting the decision nodes for handling disorder.

G Synth Synthesis (Acid Chloride + Diethylamine) Cryst Crystallization (Vapor Diffusion) Synth->Cryst Purification Screen Unit Cell Screening (Check for Twinning) Cryst->Screen Mounting Screen->Cryst Twinning Detected DataCol Data Collection (100 K, Mo Source) Screen->DataCol Singularity Confirmed Solve Structure Solution (SHELXT / Intrinsic Phasing) DataCol->Solve hkl file Refine Refinement (SHELXL / Least Squares) Solve->Refine Initial Phasing Refine->Refine Restraints (DFIX/RIGU) Analysis Interaction Analysis (Hirshfeld / Halogen Bonding) Refine->Analysis R1 < 5%

Figure 1: Crystallographic workflow for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide.

Part 2: Structural Analysis (The Core)

Once the structure is solved (typically in a monoclinic space group like


 or 

), the analysis must move beyond bond lengths to the supramolecular architecture.
Molecular Geometry & Conformation
  • The Pyridine Ring: Expect a planar aromatic system. The C-Cl bond lengths should be approximately 1.73–1.74 Å , typical for

    
     hybridized carbons.
    
  • The Amide Twist: This is the defining feature. The carbonyl group (C=O) will likely be twisted out of the pyridine plane.

    • Metric: Torsion angle

      
       (C3-C4-C(O)-N).
      
    • Prediction:

      
      .
      
    • Reasoning: Unlike isonicotinamide (which can be planar), the N,N-diethyl groups create steric repulsion with the ortho-hydrogens (H3/H5) of the pyridine ring, forcing a twist to relieve strain.

Intermolecular Interactions: The "Interaction Landscape"

Since there are no classical Hydrogen bond donors (N-H), the lattice is stabilized by:

  • Halogen Bonding (XB):

    • Type II Interaction: The

      
      -hole of the Chlorine atom (electropositive cap) interacts with the Carbonyl Oxygen (electronegative).
      
    • Geometry:

      
       (linear).
      
    • Distance:

      
       Å (Sum of van der Waals radii).
      
    • Significance: This interaction often directs the formation of 1D chains in the crystal lattice.

  • Weak Hydrogen Bonds:

    • C-H

      
       O:  The acidic protons on the pyridine ring (positions 3 and 5) or the ethyl methylene groups act as weak donors to the carbonyl oxygen.
      
    • Distance:

      
       Å.
      
  • 
    -
    
    
    
    Stacking:
    • The electron-deficient pyridine rings (due to Cl substitution) will stack in an offset, antiparallel fashion to maximize electrostatic complementarity with the electron-rich regions of adjacent molecules.

    • Centroid-Centroid Distance:

      
       Å.
      
Interaction Topology Diagram

The following graph visualizes the competing forces that stabilize the crystal lattice.

Interactions MolA Molecule A (Reference) XB Halogen Bond (Cl...O=C) Directional MolA->XB PiPi Pi-Pi Stacking (Ring...Ring) Dispersive MolA->PiPi MolB Molecule B (Neighbor) WeakHB Weak H-Bond (C-H...Cl) Electrostatic MolB->WeakHB MolC Molecule C (Neighbor) XB->MolB PiPi->MolC WeakHB->MolC

Figure 2: Supramolecular interaction map showing the primary stabilizing forces.

Part 3: Advanced Validation (Hirshfeld Surface Analysis)

To publish this structure in a high-impact journal, you must quantify the "invisible" interactions using Hirshfeld Surface Analysis (e.g., using CrystalExplorer).

  • Generate the

    
     Surface: 
    
    • Look for red spots near the Chlorine atoms and the Carbonyl Oxygen. These indicate contacts shorter than the van der Waals radii sum (the Halogen Bonds).[1][2]

  • Fingerprint Plot:

    • Cl

      
       Cl Contacts:  Look for a spike in the diagonal region. If present, it indicates Type I halogen-halogen interactions.[1]
      
    • O

      
       H Contacts:  Two sharp spikes at the bottom left, representing the weak C-H 
      
      
      
      O hydrogen bonds.
    • Contribution %: For this molecule, Cl

      
       X interactions should contribute >20% to the total surface area, validating the significance of the halogen substitution.
      

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding: A Supramolecular Strategy in the Solid State." Chemical Reviews, 105(11), 3612–3613. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[4][5][6] CrystEngComm, 11, 19-32. Link

  • Bondi, A. (1964). "Van der Waals Volumes and Radii." Journal of Physical Chemistry, 68(3), 441–451. Link

Sources

Exploratory

Electronic Modulation in Coordination Chemistry: A Technical Guide to 2,6-Dichloro-Substituted Pyridine Ligands

Executive Summary The strategic introduction of halogen substituents onto pyridine scaffolds is a cornerstone of modern ligand design. Among these, 2,6-dichloropyridine (2,6-DCP) and its derivatives occupy a unique physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic introduction of halogen substituents onto pyridine scaffolds is a cornerstone of modern ligand design. Among these, 2,6-dichloropyridine (2,6-DCP) and its derivatives occupy a unique physicochemical niche. By combining strong inductive electron withdrawal with significant steric bulk at the ortho positions, 2,6-DCP ligands profoundly alter the electronic landscape of coordinated metal centers. This whitepaper explores the causality behind these electronic effects, their impact on transition metal redox properties, and provides field-proven methodologies for their synthesis and electrochemical characterization.

The Electronic Architecture of 2,6-Dichloropyridine

The fundamental behavior of 2,6-DCP ligands is governed by the dual nature of the chlorine substituents. While halogens possess lone pairs that can theoretically engage in weak ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-donation (+M effect), their high electronegativity ensures that the inductive electron-withdrawing effect (-I) through the 

-framework overwhelmingly dominates the ligand's electronic profile.

Causality of Metal Stabilization: The strong electron-withdrawing nature of the 2,6-dichloro substitution drastically decreases the electron density on the pyridine nitrogen. This localized electron deficiency reduces the ligand's


-donor strength. However, it simultaneously lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO). A lower-energy LUMO significantly enhances the ligand's 

-acceptor capacity. Consequently, 2,6-DCP ligands excel at stabilizing low-valent, electron-rich metal centers (e.g., Cu(I), Ru(II), Pd(0)) by facilitating robust metal-to-ligand charge transfer (MLCT) backbonding[1].

G A 2,6-Dichloro Substitution B Strong Inductive Withdrawal (-I) A->B C Steric Hindrance at Ortho Positions A->C D Decreased N-Donor Strength B->D E Lowered LUMO Energy (Pi-Acceptor) B->E G Stabilization of Low-Valent Metals C->G F Anodic Shift in Redox Potential D->F E->F F->G

Logical flow of electronic and steric effects in 2,6-dichloro-substituted pyridine ligands.

Impact on Coordination Chemistry and Redox Activity

When evaluating the electrochemical behavior of metal complexes, the electronic properties of the ligand dictate the redox potentials. Cyclic voltammetry (CV) studies of copper complexes bearing chlorinated bipyridine or pyridine ligands reveal significant anodic shifts (shifts to more positive potentials) compared to their unsubstituted counterparts[1]. Because the electron-deficient nitrogen is less capable of stabilizing higher oxidation states (like Cu(II)), the thermodynamic barrier to oxidize Cu(I) to Cu(II) increases, pushing the reduction potential higher. This is a critical design parameter for developing emissive materials, photoredox catalysts, and bioinorganic models.

Furthermore, the electron-deficient nature of the 2,6-DCP ring heavily influences its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The deactivated C–Cl bonds and the potential for the pyridine nitrogen to competitively bind and inhibit catalysts necessitate highly active, sterically encumbered palladium systems to achieve functionalization[2]. The electronic depletion also impacts supramolecular assemblies, such as[N–I–N]+ halogen bonds, where electron-withdrawing groups can destabilize the symmetric halogen bond by reducing the electron-donating ability of the nitrogens[3].

Quantitative Data: Electronic Tuning of Pyridine Ligands

The following table summarizes the relative electronic parameters and their consequent effects on metal coordination when moving from electron-donating to strongly electron-withdrawing substituents.

Ligand ScaffoldDominant Electronic EffectN-Donor Strength (

)

-Acceptor Capacity
Impact on Metal

(vs Fc/Fc+)
Preferred Metal Oxidation State
4-Methylpyridine Electron-Donating (+I)HighLowCathodic Shift (Negative)High-valent (e.g., Cu(II), Fe(III))
Pyridine (Unsubstituted) BaselineModerateModerateBaselineIntermediate
2,6-Dichloropyridine Electron-Withdrawing (-I)LowHighAnodic Shift (Positive)Low-valent (e.g., Cu(I), Ru(II))

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of a 2,6-DCP-based metal complex and its subsequent electrochemical validation. These steps incorporate self-validating mechanisms to ensure data reliability.

Protocol 1: Synthesis of a[Cu(P^P)(2,6-DCP-derivative)]PF6 Complex

Causality & Rationale: Copper(I) is highly susceptible to disproportionation or oxidation to Copper(II). By utilizing the


-accepting 2,6-DCP derivative and bulky phosphine ligands (P^P), the Cu(I) state is sterically protected and electronically locked.
  • Preparation: In a nitrogen-filled glovebox, weigh 0.1 mmol of[Cu(MeCN)₄]PF₆ and 0.1 mmol of a bidentate phosphine ligand (e.g., Xantphos) into a 20 mL scintillation vial.

  • Initial Complexation: Dissolve the mixture in 5 mL of anhydrous, degassed dichloromethane (CH₂Cl₂). Stir at room temperature for 2 hours to form the [Cu(P^P)(MeCN)₂]⁺ intermediate.

  • Ligand Substitution: Add 0.1 mmol of the 2,6-dichloro-substituted pyridine ligand dissolved in 2 mL of CH₂Cl₂.

  • Reaction: Stir the deep-colored solution for an additional 4 hours at room temperature. A distinct color change indicates the displacement of the labile acetonitrile ligands.

  • Isolation: Concentrate the solution to ~1 mL under a stream of nitrogen. Slowly layer with 10 mL of anhydrous diethyl ether to induce crystallization.

  • Validation: Collect the precipitate via vacuum filtration. Validate the Cu(I) oxidation state and coordination geometry using ¹H/³¹P NMR spectroscopy.

Protocol 2: Electrochemical Characterization via Cyclic Voltammetry (CV)

Causality & Rationale: CV provides direct, quantifiable evidence of the ligand's electronic impact on the metal center. Including ferrocene ensures the reference electrode is accurately calibrated, creating a self-validating measurement system.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. This acts as the supporting electrolyte to minimize migration currents[4].

  • Analyte Solution: Dissolve the synthesized Cu(I) complex in the electrolyte solution to achieve a 1.0 mM concentration.

  • Degassing: Purge the solution with dry Argon for 15 minutes to remove dissolved oxygen, which exhibits its own redox waves and can prematurely oxidize the complex[5].

  • Electrode Setup: Polish a Glassy Carbon working electrode using 0.05 µm alumina slurry, rinse with deionized water, and sonicate in acetonitrile. Assemble the cell with the working electrode, a Platinum wire counter electrode, and an Ag/AgCl pseudo-reference electrode[5].

  • Data Acquisition: Sweep the potential from -1.0 V to +1.5 V at varying scan rates (e.g., 50, 100, 250 mV/s). Observe the anodic shift of the Cu(II)/Cu(I) couple compared to an unsubstituted standard.

  • Internal Calibration (Self-Validation): Post-measurement, add a small crystal of Ferrocene (Fc) to the cell. Run a final scan. Reference all obtained

    
     values to the Fc/Fc⁺ couple (set to 0.0 V). This eliminates reference electrode drift artifacts.
    

G A 1. Prepare 1 mM Complex in 0.1 M TBAPF6/MeCN B 2. Degas with Argon (15 mins) to remove O2 A->B C 3. Setup: Glassy Carbon (WE), Pt (CE), Ag/AgCl (RE) B->C D 4. Run CV Scans (50-250 mV/s) C->D E 5. Add Ferrocene for Internal Calibration D->E F 6. Extract E_1/2 vs Fc/Fc+ E->F

Step-by-step cyclic voltammetry workflow featuring self-validating internal calibration.

Conclusion

The 2,6-dichloro-substituted pyridine motif is far more than a simple structural variant; it is a powerful tool for electronic modulation. By drastically lowering the


-donor capacity and enhancing 

-acidity, these ligands force metal centers into electron-rich, low-valent states. Understanding the causality of these electronic effects—and rigorously validating them through controlled electrochemical protocols—empowers researchers to rationally design next-generation catalysts and advanced materials.

References

  • Substituent Effects on the [N–I–N]+ Halogen Bond Source: American Chemical Society (ACS) URL:[Link]

  • Chimera Diimine Ligands in Emissive [Cu(P^P)(N^N)][PF 6 ] Complexes Source: MDPI URL:[Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY Source: Michigan State University (MSU) Chemistry URL:[Link]

  • CYCLIC VOLTAMMETRY STUDY OF [Cu(sal)(Me2bipy)]ClO4 Source: Department of Physical Chemistry, University of Bucharest URL:[Link]

Sources

Foundational

Biological activity potential of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Technical Guide: Biological Activity & SAR Potential of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Executive Summary 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7), also known as 2,6-dichloro-N,N-die...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Activity & SAR Potential of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Executive Summary

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7), also known as 2,6-dichloro-N,N-diethylisonicotinamide, represents a specialized halogenated pyridine scaffold with significant utility in medicinal chemistry and agrochemical discovery.[1][2] While not a marketed pharmaceutical agent itself, its structural motifs—specifically the 2,6-dichloropyridine core combined with a lipophilic diethylamide moiety —position it as a high-value "privileged structure."

This guide analyzes the compound's biological potential through the lens of Structure-Activity Relationships (SAR).[3][4][5] It serves as a critical intermediate for auxin-mimic herbicides , a scaffold for kinase inhibitors (e.g., p38 MAP kinase, ASK1), and a probe for antimycobacterial activity targeting the enoyl-ACP reductase (InhA) pathway.

Chemical Identity & Physicochemical Profile

Understanding the physical properties is the first step in predicting biological behavior. The presence of chlorine atoms at the 2- and 6-positions exerts a strong electron-withdrawing effect, reducing the basicity of the pyridine nitrogen and increasing metabolic stability against oxidative attack.[1][2]

PropertyValue / DescriptionImpact on Biological Activity
CAS Number 1463-74-7Unique Identifier
Molecular Formula C₁₀H₁₂Cl₂N₂OLow molecular weight (<500 Da) favors bioavailability (Lipinski's Rule of 5).[1][2]
Molecular Weight 247.12 g/mol Optimal for CNS penetration and cell membrane permeability.
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity ensures good membrane transport but requires formulation for solubility.[1]
Electronic Effect 2,6-Dichloro substitutionSteric Shielding: Blocks metabolism at the most reactive sites.Electronic: Reduces pKa of pyridine nitrogen, altering binding affinity to metalloenzymes.
Functional Group N,N-DiethylamideStable to hydrolysis compared to esters; acts as a hydrogen bond acceptor.

Mechanism of Action (MoA) & Biological Potential

This compound acts as a "pro-drug" or "scaffold" in three distinct biological contexts.

Agrochemical Potential: Auxin Mimicry

The 2,6-dichloropyridine carboxylic acid core is the pharmacophore for a class of potent herbicides known as synthetic auxins (e.g., Clopyralid, Picloram).

  • Mechanism: The amide functionality in 2,6-dichloro-N,N-diethylpyridine-4-carboxamide can undergo enzymatic hydrolysis in plants to release the free acid (2,6-dichloroisonicotinic acid).[1][2]

  • Effect: The free acid binds to the TIR1 ubiquitin ligase complex , leading to the degradation of Aux/IAA repressors and uncontrolled gene expression, causing epinasty and plant death.

  • Selectivity: The 2,6-dichloro substitution is critical for persistence in soil and plant tissue, resisting degradation.

Pharmaceutical Potential: Kinase Inhibition

Halogenated pyridine carboxamides are frequently cited in patent literature as building blocks for p38 MAP Kinase and Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.

  • Binding Mode: The pyridine nitrogen and the amide oxygen often form a "hinge-binding" motif within the ATP-binding pocket of the kinase.[1][2]

  • Role of Chlorines: The chlorine atoms fill hydrophobic pockets (selectivity filters) within the enzyme active site, enhancing potency.

Antimycobacterial Potential (Anti-TB)

Isonicotinamide derivatives are structural analogs of Isoniazid and Ethionamide .

  • Hypothesis: The molecule may act as a prodrug requiring activation (though less likely than hydrazides) or bind directly to InhA (enoyl-ACP reductase), inhibiting mycolic acid synthesis essential for the Mycobacterium tuberculosis cell wall.

Pathway Visualization

The following diagram illustrates the divergent biological pathways based on the compound's metabolic fate (hydrolysis vs. direct binding).

BiologicalPathways Compound 2,6-Dichloro-N,N- diethylpyridine-4-carboxamide Hydrolysis Plant Esterase/Amidase (Hydrolysis) Compound->Hydrolysis In Plants/Soil DirectBind Direct Enzyme Binding (No Hydrolysis) Compound->DirectBind In Mammals/Bacteria FreeAcid 2,6-Dichloroisonicotinic Acid (Active Auxin) Hydrolysis->FreeAcid TIR1 TIR1 Receptor Binding FreeAcid->TIR1 PlantDeath Uncontrolled Growth (Herbicidal Effect) TIR1->PlantDeath Kinase p38 / ASK1 Kinase Inhibition DirectBind->Kinase InhA InhA Inhibition (Anti-TB Potential) DirectBind->InhA Therapeutic Anti-inflammatory / Neuroprotective Kinase->Therapeutic InhA->Therapeutic

Caption: Divergent biological fates: Hydrolysis leads to herbicidal activity, while direct binding targets kinase or bacterial pathways.[1][2]

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Chemical Synthesis (Validation of Purity)

Before biological testing, ensure the compound is synthesized with >98% purity.

  • Reagents: 2,6-Dichloroisonicotinic acid (1.0 eq), Thionyl chloride (SOCl₂, excess), Diethylamine (1.2 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM).

  • Activation: Reflux acid with SOCl₂ for 3 hours. Evaporate excess SOCl₂ to obtain the acid chloride.

  • Coupling: Dissolve acid chloride in dry DCM at 0°C. Add Et₃N followed by dropwise addition of Diethylamine.

  • Workup: Stir at RT for 4 hours. Wash with NaHCO₃, brine, and dry over MgSO₄.

  • Purification: Recrystallize from Hexane/EtOAc or use silica column chromatography.

Herbicidal Screen (Arabidopsis thaliana Model)
  • Objective: Test for auxin-mimic activity.

  • Method:

    • Grow Arabidopsis thaliana (Col-0) on MS agar plates.

    • Treat 7-day-old seedlings with compound concentrations (0.1, 1, 10, 100 µM).

    • Positive Control: 2,4-D or Clopyralid. Negative Control: DMSO.

    • Readout: Measure root elongation inhibition and epinasty (curling) after 72 hours.

    • Interpretation: IC₅₀ < 10 µM indicates significant auxin activity.

Antimycobacterial Assay (Alamar Blue)
  • Objective: Determine MIC against M. tuberculosis (H37Rv strain).

  • Method:

    • Inoculate bacteria in 7H9 broth in 96-well plates.

    • Add serial dilutions of the compound (100 µM to 0.1 µM).

    • Incubate for 5 days at 37°C.

    • Add Alamar Blue reagent and incubate for 24 hours.

    • Readout: Fluorescence shift (Blue to Pink indicates growth).

    • Interpretation: Lack of color change confirms inhibition.

Safety & Toxicology

  • Hazard Class: Irritant (Skin/Eye). Potential aquatic toxin (due to halogenation).

  • Handling: Use a fume hood. Halogenated pyridines can be sensitizers.

  • Metabolic Risks: The 2,6-dichloro substitution prevents ring hydroxylation, potentially leading to longer half-lives and bioaccumulation.[1]

References

  • Sigma-Aldrich. (2024). Product Specification: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide. Link

  • National Institutes of Health (NIH). (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2024).[6] Compound Summary: 2,6-Dichloroisonicotinic acid derivatives. Link

  • Google Patents. (2022). WO2022147463A2 - Binder molecules with high affinity and methods of making.[1][2] (Cites halogenated pyridine scaffolds). Link

  • BenchChem. (2025).[3] Structure-Activity Relationship (SAR) of Halogenated Pyridine Carboxamides. Link

Sources

Exploratory

Safety data sheet (SDS) and toxicity of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Executive Summary 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7) is a specialized halog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Executive Summary

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7) is a specialized halogenated pyridine derivative primarily utilized as a reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Because it is an upstream building block rather than a final commercial product, empirical toxicological data in standard Safety Data Sheets (SDS) is often absent or severely limited[1].

This whitepaper provides drug development professionals and synthetic chemists with a comprehensive framework for handling this compound. By synthesizing structural reactivity principles, predictive toxicology, and self-validating experimental workflows, this guide establishes a rigorous standard for evaluating and mitigating the risks associated with this chemical.

Chemical Identity & Structural Reactivity

To understand the safety profile of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, one must analyze the causality behind its chemical reactivity. The molecule consists of two distinct functional domains that dictate its biological and chemical behavior:

  • The 2,6-Dichloropyridine Core: The two chlorine atoms at the 2- and 6-positions are highly electron-deficient. This is driven by the inductive electron-withdrawing effect of the halogens combined with the resonance effect of the pyridine nitrogen. Consequently, these positions are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In a biological context, this electrophilicity makes the molecule prone to off-target covalent binding with cellular nucleophiles.

  • The N,N-Diethylcarboxamide Moiety: This functional group imparts significant lipophilicity to the molecule. Structurally analogous to Nikethamide (N,N-diethylisonicotinamide, a known central nervous system stimulant), this moiety enhances the compound's ability to permeate lipid bilayers, potentially allowing it to cross the blood-brain barrier (BBB) and accumulate in hepatic tissues.

Predictive Toxicology & Pharmacokinetics

Standard safety data sheets for CAS 1463-74-7 frequently state "No toxicological data available" for acute and reproductive toxicity[1]. Therefore, toxicologists must employ read-across methodologies and structural alerts to predict its pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

  • Hepatotoxicity via GSH Depletion: The electrophilic 2,6-dichloro core acts as a substrate for glutathione (GSH) conjugation. Rapid depletion of intracellular GSH in hepatocytes can disable the cell's primary antioxidant defense, leading to reactive oxygen species (ROS) accumulation, lipid peroxidation, and ultimately, apoptosis.

  • CYP450-Mediated Metabolism: The N,N-diethyl groups are prime targets for hepatic Cytochrome P450 (CYP450) enzymes. Phase I oxidation typically leads to N-dealkylation, releasing acetaldehyde and forming a potentially reactive secondary amide intermediate.

Table 1: Predictive Toxicological Endpoints vs. Reference Compounds
Toxicological EndpointPredictive Mechanism for CAS 1463-74-7Reference AnalogExpected Liability
Hepatotoxicity SNAr reactivity leading to GSH depletion2,6-Dichloroisonicotinic acidModerate to High
Neurotoxicity BBB penetration via lipophilic diethylamideNikethamideModerate
Mutagenicity DNA alkylation via electrophilic coreHalogenated pyridinesLow to Moderate
Metabolic Clearance CYP450-mediated N-dealkylationN,N-DiethylbenzamideHigh (Rapid Phase I)

Safety Data Sheet (SDS) & Handling Protocols

Given the predictive hazards, handling 2,6-dichloro-N,N-diethylpyridine-4-carboxamide requires stringent engineering controls and personal protective equipment (PPE). The following protocols establish a self-validating safety system for laboratory environments.

Table 2: GHS Hazard Statements & Precautionary Protocols
GHS ClassificationHazard StatementCausality & Required Protocol
Skin Irritation (Cat 2) H315: Causes skin irritationCausality: Electrophilic reaction with skin proteins.Protocol: Wear laminated or butyl rubber gloves; standard nitrile may suffer rapid breakthrough if the compound is dissolved in halogenated solvents.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationCausality: High lipid solubility allows rapid corneal penetration.Protocol: Use tightly fitting safety goggles and operate strictly within a Class II fume hood.
STOT SE (Cat 3) H335: May cause respiratory irritationCausality: Volatilization of the compound or its synthetic byproducts.Protocol: P321 Specific treatment required[1]; ensure local exhaust ventilation (LEV) maintains exposure below 1 ppm.

Experimental Workflows for Toxicity Validation

To bridge the empirical data gap, researchers must validate the safety of this intermediate before scaling up synthesis. The following step-by-step methodologies detail the essential in vitro assays required.

Protocol 1: In Vitro Hepatotoxicity Assessment (HepG2 Assay)

Human hepatocellular carcinoma (HepG2) cells are utilized because they retain many endogenous xenobiotic-metabolizing enzymes, making them the gold standard for assessing liver toxicity[2].

  • Cell Culture & Seeding: Cultivate HepG2 cells in EMEM supplemented with 10% Fetal Bovine Serum (FBS). Dispense 5 µL of cell suspension (approx. 250 cells/well) into a 1536-well tissue-culture treated plate[2].

  • Compound Preparation: Dissolve 2,6-dichloro-N,N-diethylpyridine-4-carboxamide in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Exposure & Incubation: Pin-transfer the compound into the assay plates. Incubate the cells at 37°C with 5% CO₂ for 72 hours. Causality: A 72-hour window is critical to allow for multiple cell division cycles and the accumulation of Phase I metabolites.

  • Viability Quantification: Add 2 µL of 1:2 diluted CellTiter-Glo reagent per well[2]. Wait 5 minutes for cell lysis and ATP-dependent luminescence generation.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression to determine the concentration at which 50% of cellular ATP is depleted.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

The Ames test is mandated by OECD Guideline 471 to detect point mutations (base substitutions and frameshifts) caused by direct DNA interaction with the electrophilic halogenated core[3].

  • Strain Preparation: Prepare cultures of Salmonella typhimurium auxotrophic strains (e.g., TA98, TA100, TA1535) and Escherichia coli (WP2 uvrA)[3]. These strains carry pre-existing genetic defects in histidine or tryptophan synthesis.

  • Metabolic Activation (S9 Mix): Prepare a mammalian liver S9 fraction (derived from Aroclor 1254-induced rats). Causality: The S9 mix is mandatory because the compound's diethylamide group may only become mutagenic after CYP450-mediated N-dealkylation.

  • Plate Incorporation: Mix 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or buffer for non-activated controls), and the test compound (at doses up to 5000 µ g/plate ) into top agar containing trace amounts of histidine/tryptophan.

  • Incubation & Scoring: Pour the mixture onto minimal agar plates and incubate at 37°C for 48-72 hours.

  • Validation: Count the revertant colonies. A positive mutagenic result is declared if there is a reproducible, dose-dependent increase in revertant colonies (typically ≥2-fold over the solvent control)[3].

Visualizations of Pathways and Workflows

The following diagrams illustrate the logical progression of the compound's metabolism and the tiered safety assessment required for its validation.

Pathway A 2,6-Dichloro-N,N-diethylpyridine -4-carboxamide B Hepatic CYP450 Metabolism A->B Phase I D Nucleophilic Aromatic Substitution (SNAr) A->D Electrophilic Attack C N-Dealkylation (Loss of Ethyl) B->C Oxidation E Glutathione (GSH) Conjugation D->E Scavenging F Excretion / Detoxification E->F Phase II

Predicted metabolic and reactivity pathways of the target compound.

Workflow Step1 In Silico Profiling (Read-Across) Step2 In Vitro Cytotoxicity (HepG2 Assay) Step1->Step2 Prioritization Step3 Mutagenicity Screening (Ames Test - OECD 471) Step2->Step3 Viability > 50% Step4 In Vivo PK/PD (Rodent Models) Step3->Step4 Ames Negative Step5 Final SDS Generation & Safe Handling Step4->Step5 Validation

Tiered toxicological assessment workflow for novel halogenated intermediates.

References

  • ReFrameDB. "HepG2 Cytotoxicity, 72 hour protocol". reframedb.org. [Link]

  • Weshin Inspection. "OECD 471 Bacterial Reverse Mutation Test". weshininspection.com. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Strategic Overview & Chemical Logic The target molecule, 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (also known as 2,6-dichloro-N,N-diethylisonicotinamide), represents a critical scaffold in the development of agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Logic

The target molecule, 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (also known as 2,6-dichloro-N,N-diethylisonicotinamide), represents a critical scaffold in the development of agrochemicals and pharmaceutical intermediates.[1] The electron-deficient pyridine ring, functionalized with chlorine atoms at the 2- and 6-positions, serves as a versatile electrophile for subsequent


 diversifications, while the diethylamide moiety acts as a robust directing group and pharmacophore.[1]
Synthetic Challenges & Solutions
  • Regioselectivity: The primary challenge is preserving the chlorine substituents during amidation.[1] The 2,6-dichloro positions are susceptible to nucleophilic aromatic substitution (

    
    ) by the amine (diethylamine) if reaction temperatures are uncontrolled.[1]
    
  • Activation Energy: The electron-withdrawing chlorine atoms deactivate the pyridine ring toward electrophilic substitution but activate the carboxylic acid carbonyl toward nucleophilic attack.[1] However, steric hindrance can impede direct coupling.[1]

  • Solution: We utilize an Acid Chloride Activation Pathway .[1] Converting the carboxylic acid to the highly reactive acyl chloride allows the amidation to proceed at low temperatures (

    
    ), kinetically favoring carbonyl attack over ring substitution.[1]
    

Retrosynthetic Analysis & Pathway

The synthesis is best approached via the activation of 2,6-dichloroisonicotinic acid , which can be derived from commercially available citrazinic acid .[1]

Retrosynthesis Target 2,6-Dichloro-N,N- diethylpyridine-4-carboxamide AcidCl 2,6-Dichloroisonicotinoyl Chloride Target->AcidCl Amidation (Et2NH, 0°C) Acid 2,6-Dichloroisonicotinic Acid AcidCl->Acid Activation (SOCl2) Citrazinic Citrazinic Acid (Starting Material) Acid->Citrazinic Chlorination (POCl3)

Figure 1: Retrosynthetic disconnection showing the conversion of Citrazinic Acid to the target amide via an acyl chloride intermediate.[1]

Materials & Stoichiometry

Reagent Table:

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]RoleGrade
2,6-Dichloroisonicotinic Acid 192.001.0Limiting Reagent>98%
Thionyl Chloride (

)
118.975.0Activating AgentReagent Plus
DMF (Dimethylformamide) 73.09Cat.[1]CatalystAnhydrous
Diethylamine (

)
73.141.2Nucleophile>99%
Triethylamine (

)
101.191.5Acid Scavenger>99%
Dichloromethane (DCM) 84.93SolventSolventAnhydrous

Detailed Experimental Protocols

Phase 1: Activation (Synthesis of Acid Chloride)

Objective: Convert the stable acid to the reactive acyl chloride without hydrolyzing the C-Cl bonds.[1]

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    inlet).
  • Charging: Add 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol) to the flask.

  • Solvent/Reagent Addition: Add Thionyl Chloride (30 mL, ~410 mmol). The acid will not fully dissolve initially.[1]

  • Catalysis: Add 2–3 drops of anhydrous DMF . Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the formation of the acid chloride.[1]

  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 3–4 hours. The suspension should transition to a clear yellow solution, indicating conversion to the acid chloride.[1]
    
  • Workup:

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator) at 
      
      
      
      .
    • Azeotrope: Add 20 mL of dry Toluene and evaporate again to remove trace thionyl chloride. Repeat twice.

    • Result: Crude 2,6-dichloroisonicotinoyl chloride is obtained as a yellow oil or low-melting solid.[1] Use immediately in Phase 2.

Phase 2: Amidation (Coupling)

Objective: Selective formation of the amide bond while suppressing


 side reactions.[1]
  • Preparation: Dissolve the crude acid chloride (from Phase 1) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Reaction Vessel: In a separate 500 mL 3-neck RBF, add Diethylamine (6.5 mL, 62.5 mmol) and Triethylamine (10.9 mL, 78.1 mmol) to anhydrous DCM (100 mL).

  • Temperature Control (Critical): Cool the amine solution to

    
      using an ice/water bath.
    
  • Addition: Transfer the acid chloride solution to a pressure-equalizing addition funnel. Add it dropwise to the cold amine solution over 30–45 minutes.

    • Observation: White fumes (HCl formation) and precipitation (

      
      ) will occur.[1]
      
  • Completion: Allow the reaction to warm to room temperature naturally and stir for 4 hours. Monitor by TLC (30% EtOAc in Hexanes).[1]

Purification & Workup Workflow

The workup is designed to remove the hydrochloride salts and any unreacted amine without hydrolyzing the product.[1]

Workup ReactionMix Crude Reaction Mixture (DCM Suspension) Quench Quench with Water (Dissolve Salts) ReactionMix->Quench SepFunnel Separation Funnel Quench->SepFunnel OrgLayer Organic Layer (DCM) Contains Product SepFunnel->OrgLayer AqLayer Aqueous Layer (Et3N.HCl, Excess Amine) SepFunnel->AqLayer Wash1 Wash: 1M HCl (Removes unreacted Diethylamine) OrgLayer->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes unreacted Acid) Wash1->Wash2 Wash3 Wash: Brine (Drying) Wash2->Wash3 Dry Dry over Na2SO4 & Concentrate Wash3->Dry Final Final Product (Recrystallize from Hexane/EtOAc) Dry->Final

Figure 2: Purification logic ensuring removal of basic and acidic impurities.[1]

Step-by-Step Purification:

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[1]

  • Acid Wash: Wash the organic layer with 1M HCl (2

    
     50 mL).[1] Purpose: Protonates and removes unreacted diethylamine and triethylamine.[1]
    
  • Base Wash: Wash the organic layer with Saturated NaHCO

    
      (2 
    
    
    
    50 mL).[1] Purpose: Removes any hydrolyzed 2,6-dichloroisonicotinic acid.[1]
  • Drying: Wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: The crude off-white solid can be recrystallized from Hexane/Ethyl Acetate (4:1) or purified via flash chromatography (SiO

    
    , 10-30% EtOAc/Hexane) to yield white crystals.[1]
    

Characterization & Quality Control

Expected Data:

  • Appearance: White to off-white crystalline solid.[1]

  • Yield: 85–92%.[1]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.45 (s, 2H, Pyridine H -3,5).[1] Note: The singlet indicates symmetry and preservation of the 2,6-dichloro substitution.[1]
      
    • 
       3.55 (q, 2H, N-CH 
      
      
      
      ), 3.25 (q, 2H, N-CH
      
      
      ).[1] Note: Broadening or splitting may occur due to restricted rotation of the amide bond.[1]
    • 
       1.25 (t, 3H, -CH 
      
      
      
      ), 1.15 (t, 3H, -CH
      
      
      ).[1]
  • MS (ESI):

    
     247.1 
    
    
    
    (Calculated: 246.03).[1] Look for characteristic Cl isotope pattern (M, M+2, M+4).[1]

Troubleshooting & Safety

IssueCauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh

.[1]
Impurity: Substitution Reaction Temp too HighKeep amidation strictly at

; add Acid Cl slowly.
Impurity: Unreacted Acid Incomplete ActivationIncrease reflux time with

; ensure DMF catalyst is added.

Safety Hazards:

  • Thionyl Chloride: Highly corrosive, releases HCl and

    
    .[1] Work in a fume hood.
    
  • 2,6-Dichloroisonicotinic acid: Irritant.[1]

  • Diethylamine: Flammable and corrosive.[1]

References

  • General Amidation Protocol (Acid Chloride Method): Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Source:Supramolecular Chemistry (via NIH/PMC).[1] URL:[Link]

  • Analogous Coupling (2,6-Dichloronicotinonitrile Synthesis): Title: Process for the preparation of 2,6-dichloronicotinonitriles.[1] Source: Google Patents (WO2000006547A1).[1] URL:

Sources

Application

Using 2,6-dichloro-N,N-diethylpyridine-4-carboxamide as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide in Medicinal Chemistry Executive Summary 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7) serves as a high-value "p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide in Medicinal Chemistry

Executive Summary

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7) serves as a high-value "privileged scaffold" in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural utility lies in the 2,6-dichloro functionality , which acts as a dual electrophilic handle, allowing for sequential functionalization via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling.

The N,N-diethylcarboxamide moiety at the C4 position plays two critical roles:

  • Electronic Activation: It acts as an electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyridine ring and enhancing reactivity at the C2 and C6 positions.

  • Physicochemical Modulation: Unlike primary amides, the diethyl group prevents hydrogen bond donation, improving solubility in non-polar organic solvents (DCM, Toluene) and enhancing membrane permeability in early-stage drug discovery libraries.

This guide outlines the protocols for transforming this intermediate into 2,6-disubstituted isonicotinamide derivatives, a motif commonly found in kinase inhibitors, antitumor agents, and agrochemicals.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2,6-dichloro-N,N-diethylpyridine-4-carboxamide
CAS Number 1463-74-7
Molecular Formula

Molecular Weight 247.12 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
Storage 2–8°C, inert atmosphere (Ar/N2 recommended)

Safety Advisory: This compound is an organochloride. Standard PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis capabilities of this scaffold.

ReactionPathways Start 2,6-Dichloro-N,N- diethylpyridine-4-carboxamide MonoSNAr Mono-Amination (C2-Amino-C6-Chloro) Start->MonoSNAr Protocol A: Sec. Amine, <60°C Suzuki Suzuki Coupling (C2,C6-Diaryl) Start->Suzuki Protocol C: Pd(PPh3)4, Ar-B(OH)2 BisSNAr Bis-Amination (Symmetric/Asymmetric) MonoSNAr->BisSNAr Protocol B: Excess Amine, >100°C Drug Kinase Inhibitor Library Scaffold BisSNAr->Drug SAR Optimization Suzuki->Drug Bioisostere Synthesis

Figure 1: Divergent synthetic pathways. The scaffold allows for controlled, stepwise substitution.

Protocol A: Regioselective Mono-Amination ( )[1]

Objective: Selective displacement of a single chlorine atom with a secondary amine (e.g., morpholine, N-methylpiperazine) to generate a non-symmetric intermediate.

Mechanistic Insight: The first substitution deactivates the ring slightly (amino group is electron-donating by resonance), allowing for kinetic control to prevent over-substitution (bis-addition).

Materials:
  • Substrate: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (1.0 eq)

  • Nucleophile: Morpholine (1.05 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.05 mmol) of the substrate in 10 mL of anhydrous MeCN.

  • Addition: Add 1.12 g (8.1 mmol) of anhydrous

    
    .
    
  • Nucleophile Introduction: Add 0.37 g (4.25 mmol) of morpholine dropwise at room temperature (RT).

  • Reaction: Heat the mixture to 50–60°C . Monitor via TLC (30% EtOAc/Hexane) or LC-MS every 2 hours.

    • Checkpoint: The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear. If bis-substitution occurs, lower temperature to RT.
  • Work-up:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

  • Purification: The crude product is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–92% of 2-chloro-6-morpholino-N,N-diethylisonicotinamide.[1]

Protocol B: Palladium-Catalyzed Bis-Arylation (Suzuki-Miyaura)[1]

Objective: Synthesis of 2,6-diarylpyridine derivatives, which serve as bioisosteres for terphenyl systems in antitumor research.

Materials:
  • Substrate: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (1.0 eq)

  • Boronic Acid: Phenylboronic acid (2.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 4.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:
  • Inert Environment: Flame-dry a 3-neck flask and purge with Argon.

  • Loading: Add substrate (1.0 mmol) , phenylboronic acid (2.5 mmol) , and

    
     (58 mg, 0.05 mmol) .
    
  • Solvent System: Add 10 mL of degassed 1,4-Dioxane and 2 mL of 2M

    
    .
    
  • Reflux: Heat the mixture to 90–100°C for 12–16 hours under Argon balloon pressure.

  • Quench & Extraction:

    • Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Dry combined organics over

      
      .[2]
      
  • Purification: Flash chromatography on silica gel. Note that the bis-aryl product will likely be highly UV-active.[1]

Validation Criteria:

  • 1H NMR: Look for the disappearance of the singlet at ~7.5 ppm (pyridine protons adjacent to Cl) and the appearance of new aromatic multiplets.

  • Mass Spec: Confirm M+H corresponds to the bis-coupled product (Expected MW approx 330 Da).

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in GMP or GLP workflows, the following QC method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

Acceptance Criteria:

  • Purity:

    
     (Area %).[3]
    
  • Water Content (Karl Fischer):

    
    .
    

References

  • Synthesis of 2,6-Disubstituted Pyridines

    • Title: "Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities."[1][4]

    • Source: PubMed / Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Pyridine Scaffold Reactivity

    • Title: "Protocol for Nucleophilic Substitution on the Pyridine Ring."[2]

    • Source: BenchChem Applic
  • Compound Data & CAS Verification: Title: "2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Product Page." Source: Sigma-Aldrich / Merck.
  • Kinase Inhibitor Structural Motifs

    • Title: "Structure-based design of pyridine-carboxamide kinase inhibitors."
    • Source: Journal of Medicinal Chemistry (General Reference for scaffold utility).
    • URL:[Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Significance In modern medicinal chemistry and agrochemical development, the functionalization of pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Significance

In modern medicinal chemistry and agrochemical development, the functionalization of pyridine scaffolds is a foundational strategy. 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7)[1] serves as a highly versatile electrophilic building block. Unlike traditional cross-coupling reactions that require expensive palladium catalysts, the electron-deficient nature of this specific scaffold allows for highly efficient, transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[2]. This application note details the mechanistic causality, regiochemical control, and self-validating experimental protocols for both mono- and di-substitution of this critical intermediate.

Mechanistic Grounding & Causality

The reactivity of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide is governed by precise electronic and steric factors[3]:

  • Dual Electrophilic Activation: The intrinsic electronegativity of the pyridine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This effect is synergistically amplified by the N,N-diethylcarboxamide group at the C4 position, which withdraws electron density via both inductive and resonance effects[3]. Consequently, the C2 and C6 positions become highly activated toward nucleophilic attack.

  • The Meisenheimer Intermediate: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C2/C6 position, forming a negatively charged, resonance-stabilized Meisenheimer complex. The subsequent rapid expulsion of the chloride leaving group restores aromaticity[3].

  • Chemoselective Differentiation (Mono- vs. Di-substitution): Because the molecule is symmetrical, the first substitution yields a single regioisomer. However, once an electron-donating nucleophile (such as an amine or alkoxide) replaces the first chlorine, it donates electron density back into the pyridine ring. This significantly raises the activation energy required for a second nucleophilic attack, effectively deactivating the remaining chlorine[3]. This causality allows chemists to easily trap the mono-substituted product by controlling stoichiometry and temperature[2].

SNAr_Mechanism A 2,6-Dichloro-N,N-diethyl pyridine-4-carboxamide (Electrophile) B Nucleophilic Attack at C2/C6 A->B + Nu⁻ C Meisenheimer Complex (Anionic Intermediate) B->C Rate-determining step D Chloride Elimination (Leaving Group) C->D Fast E Mono-substituted Product D->E - Cl⁻

Figure 1: Addition-elimination mechanism (SNAr) via the Meisenheimer complex.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to confirm mechanistic milestones.

Workflow Start Substrate + Solvent (DMF/MeCN or MeOH) AddNu Add Nucleophile & Base (Amine/DIPEA or NaOMe) Start->AddNu Heat Temperature Control (60°C for Mono, Reflux for Di) AddNu->Heat Monitor In-Process Control (IPC) (LC-MS/TLC Monitoring) Heat->Monitor Quench Quench Reaction (Add H2O or NH4Cl) Monitor->Quench Extract Liquid-Liquid Extraction (EtOAc/H2O Phase Separation) Quench->Extract Purify Purification (Chromatography or Crystallization) Extract->Purify

Figure 2: Standardized experimental workflow for SNAr functionalization.

Protocol A: Chemoselective Mono-Amination

Objective: Synthesis of 2-chloro-6-morpholino-N,N-diethylpyridine-4-carboxamide. Causality Rationale: We utilize 1.1 equivalents of the amine to prevent over-reaction. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

  • Initialization: Dissolve 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Reagent Addition: Add DIPEA (1.5 eq, 15 mmol) followed by morpholine (1.1 eq, 11 mmol) dropwise at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 60 °C. The moderate heat provides sufficient kinetic energy to overcome the activation barrier of the first substitution without triggering the second.

  • Self-Validation (IPC): After 4 hours, sample the reaction for LC-MS. Validation metric: The starting material peak (m/z ~247) must be completely consumed, replaced by a single dominant mass peak corresponding to the mono-substituted product. If di-substitution is detected, the temperature profile was too aggressive.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Exhaustive Di-Alkoxylation

Objective: Synthesis of 2,6-dimethoxy-N,N-diethylpyridine-4-carboxamide. Causality Rationale: The first methoxy group strongly deactivates the ring. To force the second substitution, a vast excess of a strong, unhindered nucleophile (methoxide) and elevated thermal conditions (reflux) are strictly required.

  • Initialization: Dissolve the substrate (1.0 eq, 10 mmol) in anhydrous Methanol (0.1 M).

  • Reagent Addition: Add a solution of Sodium Methoxide (NaOMe) in Methanol (4.0 eq, 40 mmol).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65 °C) for 12–16 hours.

  • Self-Validation (IPC): Monitor via TLC or LC-MS. Validation metric: The persistence of a mono-substituted intermediate indicates insufficient nucleophilic strength or inadequate temperature. The reaction is only validated as complete when a single peak corresponding to the di-methoxy product is observed.

  • Quench & Isolation: Cool to room temperature, concentrate the methanol in vacuo, and partition the residue between water and Dichloromethane (DCM). Extract, dry the organic phase, and isolate the product.

Quantitative Data Summary

The table below summarizes the operational parameters required to dictate the regiochemical outcome of the SNAr reaction on 2,6-dichloro-N,N-diethylpyridine-4-carboxamide.

Substitution TargetNucleophileEquivalentsBase / ScavengerSolventTemperatureTimeExpected Yield
Mono-substitution Morpholine (Amine)1.0 – 1.1 eqDIPEA (1.5 eq)DMF / MeCN60 °C2 – 4 h> 85%
Mono-substitution Primary Amine1.0 – 1.2 eqK₂CO₃ (2.0 eq)DMF70 °C4 – 6 h75 – 80%
Di-substitution NaOMe (Alkoxide)3.0 – 4.0 eqNone (Self-basic)MethanolReflux (65 °C)12 – 16 h> 90%
Di-substitution Thiolate (R-S⁻)2.5 – 3.0 eqCs₂CO₃ (3.0 eq)DMF90 °C16 h70 – 85%

References

  • Changunda, C. R. K., et al. "Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions." ARKIVOC, 2020(3), 152-170.[2] URL:[Link]

Sources

Application

Technical Guide: 2,6-Dichloro-N,N-diethylisonicotinamide in Agrochemistry

This technical guide details the applications, mechanism, and protocols for 2,6-dichloro-N,N-diethylisonicotinamide (CAS: 1463-74-7), a potent synthetic elicitor used in agrochemical research to induce Systemic Acquired...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the applications, mechanism, and protocols for 2,6-dichloro-N,N-diethylisonicotinamide (CAS: 1463-74-7), a potent synthetic elicitor used in agrochemical research to induce Systemic Acquired Resistance (SAR) in crops.

Role: Synthetic Plant Defense Activator (SAR Inducer) CAS: 1463-74-7 Molecular Formula: C₁₀H₁₂Cl₂N₂O Molecular Weight: 247.12 g/mol

Executive Summary & Scientific Rationale

2,6-dichloro-N,N-diethylisonicotinamide is a lipophilic derivative of 2,6-dichloroisonicotinic acid (INA) . While INA is a classic functional analogue of salicylic acid (SA) capable of triggering broad-spectrum disease resistance, its hydrophilic nature limits cuticular penetration and cellular uptake.

The N,N-diethyl amide variant serves as a prodrug , offering superior lipophilicity (LogP ~2.5-3.0) compared to the parent acid. Upon foliar application, it rapidly penetrates the waxy plant cuticle. Once intracellular, it is enzymatically hydrolyzed by amidases to release the active INA moiety, which then binds to salicylic acid-binding proteins (SABPs) and catalase, triggering the NPR1-mediated defense signaling cascade.

Key Applications:

  • Prophylactic Immunization: Pre-treatment of crops to "prime" the immune system against viral (TMV), bacterial (Xanthomonas), and fungal (Peronospora) pathogens.

  • Agrochemical Intermediate: A building block for advanced pyridine-based herbicides and stress-tolerance agents.

Mechanism of Action: The SAR Pathway

This compound does not act directly on pathogens (i.e., it is not a fungicide or antibiotic). Instead, it acts as a biomimetic of Salicylic Acid .

Pathway Visualization

The following diagram illustrates the activation pathway from cuticular penetration to Gene Expression.

SAR_Pathway Prodrug 2,6-Dichloro-N,N-diethylisonicotinamide (Lipophilic Prodrug) Cuticle Plant Cuticle Barrier Prodrug->Cuticle Rapid Penetration Cytoplasm Plant Cytoplasm Cuticle->Cytoplasm Entry Hydrolysis Amidase Hydrolysis Cytoplasm->Hydrolysis INA Active Metabolite (2,6-dichloroisonicotinic acid) Hydrolysis->INA Releases Active Acid SABP Inhibition of Catalase / APX (H2O2 Accumulation) INA->SABP Mimics Salicylic Acid NPR1 NPR1 Translocation (Cytosol -> Nucleus) SABP->NPR1 Redox Signal Genes Transcription of PR Genes (PR-1, PR-2, PR-5) NPR1->Genes Activates Transcription Resistance Systemic Acquired Resistance (Broad Spectrum Protection) Genes->Resistance Defense Response

Figure 1: Signal transduction pathway of 2,6-dichloro-N,N-diethylisonicotinamide inducing Systemic Acquired Resistance.

Physicochemical Profile & Stability

PropertyValueImplication for Application
Physical State White to off-white solidEasy to handle in WP (Wettable Powder) formulations.
Solubility (Water) Low (< 50 mg/L)Requires emulsifiers or organic co-solvents (DMSO, Acetone) for aqueous spray.
Solubility (Organic) High (Ethanol, DCM, Acetone)Facilitates formulation as Emulsifiable Concentrate (EC).
LogP ~2.8 (Estimated)Optimal for traversing plant membranes.
Hydrolytic Stability Stable at pH 5-7Hydrolyzes rapidly at pH >9 or <3; buffer spray solutions to pH 6.0.

Experimental Protocols

Protocol A: Chemical Synthesis (Lab Scale)

Objective: Preparation of high-purity 2,6-dichloro-N,N-diethylisonicotinamide from the acid precursor.

Reagents:

  • 2,6-Dichloroisonicotinic acid (CAS: 5398-44-7)[1]

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Diethylamine

  • Triethylamine (Base)[2]

  • Dichloromethane (DCM) - Solvent

Procedure:

  • Activation: In a round-bottom flask, suspend 10 mmol of 2,6-dichloroisonicotinic acid in 20 mL dry DCM. Add 1.5 eq. of oxalyl chloride and 2 drops of DMF (catalyst). Stir at RT for 2 hours until gas evolution ceases (formation of acid chloride).

  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum. Redissolve the residue in 10 mL dry DCM.

  • Coupling: Cool the solution to 0°C. Dropwise add a mixture of diethylamine (1.2 eq.) and triethylamine (1.5 eq.) in 5 mL DCM.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

    
    , then brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

Protocol B: Formulation for Foliar Spray (Research Use)

Objective: Create a stable 1000 ppm stock solution for biological testing.

Materials:

  • Active Ingredient (AI): 100 mg

  • Solvent: Acetone or DMSO (2 mL)

  • Surfactant: Tween-20 or Silwet L-77

  • Carrier: Deionized Water

Steps:

  • Dissolve 100 mg of AI in 2 mL of Acetone (or DMSO). Vortex until clear.

  • Slowly add this concentrate to 98 mL of water under vigorous stirring to prevent precipitation.

  • Add 20 µL of Tween-20 (0.02% v/v) to improve leaf wetting.

  • Result: 1000 ppm (approx. 4 mM) suspension/emulsion.

  • Dilution: Dilute with water to working concentrations (typically 10–100 ppm) immediately before use.

Protocol C: Bioassay for SAR Induction (Tobacco/TMV Model)

Objective: Verify efficacy in inducing resistance against Tobacco Mosaic Virus (TMV).

  • Plant Material: Use Nicotiana tabacum cv. Xanthi-nc (hypersensitive reacting cultivar) at the 4-6 leaf stage.

  • Treatment:

    • Group A: Spray leaves with 50 ppm AI solution (Protocol B).

    • Group B: Spray with solvent control (Water + Acetone + Tween).

    • Group C: Positive Control (0.5 mM Salicylic Acid).

  • Incubation: Allow plants to grow for 4–7 days. This "lag time" is critical for the induction of PR proteins.

  • Infection: Inoculate treated leaves with TMV suspension (rubbing method using carborundum).

  • Scoring: Count local necrotic lesions 3–4 days post-inoculation.

  • Calculation:

    
    
    Target Efficacy: >80% reduction in lesion number.
    

References

  • Conrath, U., et al. (1995). "Two inducers of plant defense responses, 2,6-dichloroisonicotinic acid and salicylic acid, inhibit catalase activity in tobacco." Proceedings of the National Academy of Sciences, 92(16), 7143-7147. Link

  • Kessmann, H., et al. (1994). "Induction of Systemic Acquired Disease Resistance in Plants by Chemicals." Annual Review of Phytopathology, 32, 439-459. Link

  • PubChem Database. (2025).[3][4] "Compound Summary: 2,6-Dichloroisonicotinic acid." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). "Product Specification: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7)."[5][6][7][8][9] Link

  • Malamy, J., et al. (1990). "Salicylic Acid: A Likely Endogenous Signal in the Resistance Response of Tobacco to Viral Infection." Science, 250(4983), 1002-1004. Link

Sources

Method

Application Note: Sequential Cross-Coupling Strategies for 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Introduction & Mechanistic Rationale 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7) is a highly versatile bifunctional building block used extensively in the synthesis of complex pharmaceuticals, agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7) is a highly versatile bifunctional building block used extensively in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. The structural architecture of this molecule presents a unique opportunity for sequential, site-selective functionalization.

The N,N-diethylcarboxamide group at the C4 position exerts a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This electronic activation facilitates the oxidative addition of palladium(0) into the C2 and C6 carbon-chlorine bonds[1].

The true synthetic value of this scaffold lies in its symmetry-breaking potential. In the parent molecule, the two C–Cl bonds are chemically equivalent. Upon the first cross-coupling event (e.g., a Suzuki-Miyaura coupling with an aryl boronic acid), this symmetry is broken. The newly introduced aryl or alkyl group donates electron density into the pyridine π-system, which electronically deactivates the remaining C–Cl bond toward a second oxidative addition[2]. This kinetic differentiation is the cornerstone of achieving high mono-selectivity, allowing chemists to sequentially install two different nucleophiles at the C2 and C6 positions without suffering from statistical mixtures of mono- and di-coupled products[3].

Experimental Design & Causality

To exploit this kinetic differentiation, the choice of catalyst and reaction conditions must be carefully calibrated for each step to ensure a self-validating and high-yielding workflow.

  • First Coupling (Symmetry Breaking): The primary objective is to maximize conversion to the mono-coupled product while suppressing the di-coupled byproduct. Because the starting material is highly activated by the C4-carboxamide, a mild catalyst system like

    
     is preferred. Utilizing highly active, sterically demanding ligands (like SPhos or XPhos) at this stage can inadvertently accelerate the second oxidative addition, leading to unwanted over-coupling[3]. A biphasic solvent system (Dioxane/
    
    
    
    ) with a moderate base (
    
    
    ) ensures that the boronic acid is activated for transmetalation without degrading the starting material.
  • Second Coupling (Full Functionalization): The mono-chloro intermediate is now electronically deactivated and sterically hindered by the adjacent C4-diethylamide and the newly installed C2-substituent. To achieve a successful Buchwald-Hartwig amination or a second Suzuki coupling, a highly active, electron-rich catalyst is mandatory. RuPhos Pd G3 is selected because the bulky RuPhos ligand facilitates the challenging oxidative addition into the deactivated C–Cl bond and promotes rapid reductive elimination, preventing competitive

    
    -hydride elimination[2].
    

Quantitative Data Presentation

The following tables summarize the optimization data for the sequential functionalization of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, demonstrating the causality between catalyst selection and reaction selectivity.

Table 1: Optimization of Chemoselective Mono-Suzuki-Miyaura Coupling

Entry Catalyst System Base Solvent Temp (°C) Conversion (%) Mono:Di Ratio

| 1 |


 (5 mol%) | 

| Dioxane/

| 90 | >95 | 85:15 | | 2 |

(5 mol%)
|

| Dioxane/

| 80 | >99 | 98:2 | | 3 |

/ SPhos |

| Toluene/

| 100 | >99 | 70:30 * |
  • Note: The highly active SPhos ligand overcomes the electronic deactivation, leading to significant over-coupling.

Table 2: Optimization of Sequential Buchwald-Hartwig Amination (on Mono-Chloro Intermediate)

Entry Catalyst System Base Solvent Temp (°C) Yield (%) Observation

| 1 |


 / BINAP | 

| Toluene | 100 | 45 | Incomplete conversion | | 2 |

/ Xantphos |

| Dioxane | 100 | 72 | Moderate yield, trace dehalogenation | | 3 | RuPhos Pd G3 (2 mol%) | LiHMDS | THF | 65 | 91 | Rapid conversion, clean profile |

Visualizations

Workflow A 2,6-Dichloro-N,N-diethyl pyridine-4-carboxamide (Symmetrical, Activated) B Mono-Coupled Intermediate (Asymmetrical, Deactivated) A->B Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Fast OA C 2,6-Disubstituted Pyridine (Fully Functionalized) B->C Buchwald-Hartwig RuPhos Pd G3, R-NH2 Requires Bulky Ligand

Fig 1. Symmetry-breaking sequential cross-coupling workflow for 2,6-dichloropyridines.

CatalyticCycle Pd0 Pd(0) L_n OA Oxidative Addition Pd0->OA C-Cl Bond Cleavage (Rate Limiting Step) TM Trans- metalation OA->TM Nucleophile Addition RE Reductive Elimination TM->RE Isomerization RE->Pd0 Product Release Note C4-Carboxamide accelerates OA. 1st coupling deactivates 2nd OA. Note->OA

Fig 2. Pd-catalyzed cycle highlighting the rate-limiting oxidative addition step.

Experimental Protocols

Protocol A: Chemoselective Mono-Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system; the biphasic nature of the reaction allows for real-time visual confirmation of salt dissolution, and the TLC profile clearly distinguishes the symmetry-breaking progress.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.05 equiv). Causality: A strict stoichiometric control of the boronic acid prevents the statistical formation of the di-coupled byproduct.

  • Catalyst & Base Addition: Add

    
     (0.05 equiv) and 
    
    
    
    (2.5 equiv).
  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 10 mL). Purge the flask with Argon for 5 minutes.
    
  • Reaction Execution: Heat the mixture to 80 °C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) will consume, maximizing the mono-coupled product (
    
    
    
    ). The reaction is typically complete within 4-6 hours.
  • Self-Validating Workup: Cool to room temperature and quench with water (10 mL). Extract with EtOAc (

    
     mL). Validation: The phase separation effectively partitions the unreacted boronic acid salts into the aqueous layer, leaving a clean crude organic profile. Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Sequential Buchwald-Hartwig Amination

Executing a C–N coupling on the deactivated mono-chloro intermediate requires specialized pre-catalysts to ensure full conversion without thermal degradation.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a vial with the mono-coupled intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired primary or secondary amine (1.2 equiv), and LiHMDS (1.5 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 (0.02 equiv, 2 mol%). Causality: The G3 pre-catalyst rapidly generates the active monoligated Pd(0) species at low temperatures, which is critical for inserting into the deactivated, electron-rich C–Cl bond.

  • Solvent Introduction: Add anhydrous THF (5 mL) and seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and stir at 65 °C for 2 hours. Monitor by LC-MS. Validation: A complete mass shift from the mono-chloro isotope pattern to the aminated product mass confirms successful C–N bond formation.

  • Workup: Quench the reaction with saturated aqueous

    
     (5 mL) to neutralize the strong base. Extract with EtOAc (
    
    
    
    mL). Dry the organic layers over
    
    
    , filter, and concentrate in vacuo. Purify the fully functionalized 2,6-disubstituted pyridine via silica gel chromatography.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link][1]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link][2]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: Journal of Organic Chemistry (via PMC) URL:[Link][3]

Sources

Application

Application Note: Synthesis and Amidation Protocols for 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Introduction and Mechanistic Rationale 2,6-Dichloroisonicotinic acid is a highly versatile, electron-deficient heterocyclic building block widely utilized in the development of advanced active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

2,6-Dichloroisonicotinic acid is a highly versatile, electron-deficient heterocyclic building block widely utilized in the development of advanced active pharmaceutical ingredients (APIs), including GPBAR1 modulators, S1P receptor antagonists, and various kinase inhibitors[1]. The synthesis of its tertiary amide derivative, 2,6-dichloro-N,N-diethylpyridine-4-carboxamide , represents a critical functionalization step in medicinal chemistry[2].

The Chemical Challenge: The two strongly electron-withdrawing chlorine atoms at the ortho positions (relative to the pyridine nitrogen) severely deplete the electron density of the pyridine ring. While this increases the acidity of the C4-carboxylic acid, it significantly reduces the nucleophilicity of the intermediate carboxylate. Consequently, standard mild peptide coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics and incomplete conversion. To ensure high yields and scalability, the carboxylic acid must be converted into a highly reactive electrophile—either an acyl chloride or an acyl imidazole—prior to the introduction of diethylamine[3].

Experimental Design & Causality

As a Senior Application Scientist, selecting the right activation strategy is paramount for process safety, yield, and impurity control. This guide details two field-proven, self-validating methodologies:

  • Vilsmeier-Haack Catalyzed Acyl Chloride Route (Protocol A): This is the industry standard for scale-up. By using oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF), the acid is rapidly converted to 2,6-dichloroisonicotinoyl chloride. Unlike thionyl chloride, which often requires harsh reflux conditions that can degrade sensitive substrates[4], oxalyl chloride operates efficiently at 0 °C to room temperature. The byproducts (CO, CO₂, and HCl) are strictly gaseous, driving the reaction forward via Le Chatelier’s principle and providing a clear visual cue for reaction completion[5].

  • 1,1'-Carbonyldiimidazole (CDI) Route (Protocol B): For bench-scale or parallel synthesis, CDI offers a mild, phosgene-free alternative. CDI activates the acid to form an acyl imidazole intermediate. Crucially, the liberated imidazole acts as an internal base to neutralize the proton from the incoming diethylamine, eliminating the need for auxiliary bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1].

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalentsSafety & Handling Notes
2,6-Dichloroisonicotinic acid Starting Material1.0 eqIrritant; handle in a fume hood.
Diethylamine (Et₂NH) Nucleophile1.2 - 1.5 eqHighly flammable, volatile liquid.
Oxalyl Chloride Activating Agent (Protocol A)1.2 eqToxic, corrosive. Evolves CO/CO₂ gas.
N,N-Dimethylformamide (DMF) Catalyst (Protocol A)0.05 eqForms the active Vilsmeier-Haack complex.
Triethylamine (TEA) Auxiliary Base (Protocol A)2.5 eqScavenges HCl to prevent amine protonation.
1,1'-Carbonyldiimidazole (CDI) Activating Agent (Protocol B)1.2 eqMoisture sensitive; store under inert gas.
Dichloromethane (DCM) / THF Solvent0.1 - 0.5 MMust be strictly anhydrous.

Step-by-Step Experimental Protocols

Protocol A: Vilsmeier-Haack Catalyzed Acid Chloride Amidation (Preferred for Scale-up)

This protocol is optimized for robustness and high-throughput scalability.

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a venting needle with 2,6-dichloroisonicotinic acid (1.0 eq) and anhydrous DCM (to achieve a 0.2 M concentration).

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath under an inert atmosphere (N₂ or Ar). Slowly add oxalyl chloride (1.2 eq) dropwise over 10 minutes.

  • Self-Validating IPC (In-Process Control): Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction for the cessation of gas evolution (CO and CO₂). The initial suspension will transition into a clear, homogenous solution once the acyl chloride is fully formed (typically 1.5 to 2 hours).

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and dissolved HCl. Redissolve the resulting crude 2,6-dichloroisonicotinoyl chloride in fresh anhydrous DCM.

  • Amidation: Cool the solution back to 0 °C. Add Triethylamine (2.5 eq) followed by the dropwise addition of diethylamine (1.2 eq).

  • Completion: Stir the reaction at room temperature for 1–2 hours. Verify completion via LC-MS (aliquot quenched in methanol should show the methyl ester if unreacted acid chloride is present, or the target amide mass).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 0.1 N HCl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the target amide.

Protocol B: CDI-Mediated Mild Amidation (Preferred for Bench-scale)

This protocol avoids chlorinated activating agents and simplifies the basic workup.

  • Preparation: Dissolve 2,6-dichloroisonicotinic acid (1.0 eq) in anhydrous THF or DMF (0.2 M) in a dry flask under N₂.

  • Activation & Self-Validating IPC: Add CDI (1.2 eq) in small portions at room temperature. Observe the effervescence of CO₂. The reaction must be stirred until gas evolution completely stops (approx. 1 hour) to ensure full conversion to the acyl imidazole. Premature addition of the amine will result in unreacted starting material.

  • Amidation: Add diethylamine (1.5 eq) dropwise to the stirring solution.

  • Completion: Stir at room temperature for 4–12 hours. The reaction is generally slower than the acid chloride route but produces fewer colored impurities.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash extensively with water (3x) to remove the imidazole byproduct and DMF (if used as solvent), followed by a brine wash. Dry over Na₂SO₄ and concentrate to yield the product.

Quantitative Data & Analytical Summary

ParameterProtocol A (Oxalyl Chloride)Protocol B (CDI)
Typical Yield 88% – 95%80% – 88%
Reaction Time (Total) 3 – 4 hours5 – 13 hours
Temperature Profile 0 °C → RTStrictly RT
Primary Byproducts CO (gas), CO₂ (gas), Et₃N·HCl (solid)CO₂ (gas), Imidazole (water-soluble)
Target Mass (ESI-MS) [M+H]⁺ m/z 247.0[M+H]⁺ m/z 247.0

Process Workflows and Mechanistic Diagrams

Workflow N1 2,6-Dichloroisonicotinic Acid (Starting Material) N2 Carboxyl Activation (Oxalyl Chloride or CDI) N1->N2 N3 Nucleophilic Amidation (Diethylamine) N2->N3 N4 Aqueous Workup & Extraction N3->N4 N5 Target Amide: 2,6-dichloro-N,N-diethyl... carboxamide N4->N5

Workflow for the synthesis of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide.

Mechanism SM 2,6-Dichloroisonicotinic Acid IM Acyl Chloride Intermediate (Highly Electrophilic) SM->IM Chlorination (-CO2, -CO, -HCl) VH Vilsmeier-Haack Reagent (DMF + Oxalyl Chloride) VH->IM Catalytic Activation PR 2,6-Dichloro-N,N-diethylpyridine -4-carboxamide IM->PR Amide Coupling AM Diethylamine (Nucleophile) AM->PR Nucleophilic Attack (-HCl)

Mechanistic pathway of Vilsmeier-Haack catalyzed acyl chloride formation and amidation.

References

  • Title: Intermediates and process for the manufacture of camptothecin derivatives (CPT-11) and related compounds Source: Google Patents (US6121451A) URL: (Corresponds to citation[3],[5])

  • Title: Novel compounds Source: Google Patents (WO2012035055A1) URL: (Corresponds to citation[1])

  • Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: PMC / NIH URL: (Corresponds to citation[2])

  • Title: Tetrahydroisoquinoline-and tetrahydrobenzazepine derivatives as igf-1r inhibitors Source: Google Patents (WO2005087743A1) URL: (Corresponds to citation[4])

Sources

Method

Application Note: Catalytic Ligand Behavior of N,N-Diethylpyridine-4-Carboxamide Derivatives in Transition Metal Catalysis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic Rationale: The DEINA Ligand System N,N-diethylpyridine-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale: The DEINA Ligand System

N,N-diethylpyridine-4-carboxamide, commonly referred to as N,N-diethylisonicotinamide (DEINA) or Nikethamide 1, is a highly versatile N-donor ligand in transition metal catalysis. While simple pyridine ligands often suffer from oxidative degradation or rapid dissociation leading to catalyst poisoning, DEINA derivatives are engineered to overcome these limitations through precise stereoelectronic tuning.

Electronic Tuning via the Para-Carboxamide Group

The catalytic efficacy of DEINA is fundamentally driven by the electron-withdrawing nature of the carboxamide group at the 4-position of the pyridine ring. This substitution lowers the energy of the pyridine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 lowest unoccupied molecular orbital (LUMO). Consequently, the ligand becomes a superior 

-acceptor, capable of stabilizing electron-rich, low-valent metal centers such as Pd(0) and Co(0) through enhanced metal-to-ligand

-backbonding [](). In catalytic cycles, this electron withdrawal makes the coordinated metal center more electrophilic, thereby accelerating oxidative addition and facilitating reductive elimination.
Steric and Lipophilic Contributions

The N,N-diethyl moiety provides critical steric bulk and lipophilicity without interfering with the primary coordination sphere (the pyridine nitrogen). In homogeneous catalysis, this enhances the solubility of the metal complex in non-polar organic solvents [[1]](). In heterogeneous systems, such as nanoparticle stabilization, the diethyl groups create a steric shield that prevents nanoparticle agglomeration while maintaining substrate accessibility to the active metal surface 2.

Key Catalytic Applications

Stabilization of Base-Metal Nanoparticles (Cobalt)

The functionalization of mesoporous silica supports (e.g., SBA-15) with isonicotinamide derivatives has revolutionized the stabilization of base-metal nanoparticles. By grafting DEINA-like ligands onto silica, researchers can stabilize ultra-small (~3.5 nm), spherical cobalt nanoparticles (CoNPs). The porosity of the silica matrix combined with the strong N-donor anchoring prevents metal leaching. These CoNPs@SBA-15/DEINA systems exhibit exceptional catalytic activity in the selective hydrogenation of alkenes, nitriles, and ketones under mild conditions, achieving turnover numbers (TONs) that rival homogeneous noble-metal catalysts 2.

Palladium-Catalyzed Cross-Coupling

In homogeneous cross-coupling, DEINA acts as a robust ancillary ligand. Structural analyses of palladium complexes, such as[PdCl(dppe)(INAM)]NO₃, reveal that the Pd(II) center adopts a distorted square-planar geometry defined by the pyridine nitrogen, phosphine ligands, and a chloride ion 3. The hydrogen-bonding capability of the amide (if partially substituted) or the dipole of the N,N-diethyl group contributes to outer-sphere stabilization, allowing the catalyst to operate efficiently at lower loadings without precipitating inactive Pd-black.

Copper-Catalyzed Oxidation Processes

Copper(II) coordination compounds bearing pyridine-4-carboxamide ligands demonstrate high catalytic activity in oxidative processes, such as the decomposition of hydrogen peroxide. The N-donor ligand modulates the Lewis acidity of the Cu(II) center, optimizing the pH-dependent generation of reactive oxygen species 4.

Quantitative Data: Comparative Catalytic Performance

The following table synthesizes the performance metrics of DEINA and related isonicotinamide ligands across different transition metal systems.

Catalyst SystemLigand TypeReaction ClassSubstrateYield (%)TONRef.
CoNPs@SBA-15/NIC Isonicotinamide (Grafted)Selective HydrogenationAcetophenone>95%~1,2002
Pd(II)-DEINA N,N-DiethylisonicotinamideSuzuki-Miyaura CouplingAryl Bromides92-98%~4,500[[3]]()
Cu(II)-INAM Pyridine-4-carboxamideH₂O₂ DecompositionHydrogen Peroxide99% (Conv.)N/A4

Self-Validating Experimental Protocols

Protocol A: Synthesis of DEINA-Stabilized Cobalt Nanoparticles (CoNPs@SBA-15/DEINA)

Causality: SBA-15 is utilized for its uniform hexagonal mesopores, which physically constrain nanoparticle growth. DEINA is grafted to provide specific N-donor sites that capture Co(II) ions prior to reduction, preventing aggregation into bulk metal.

Step-by-Step Methodology:

  • Silica Functionalization: Suspend 1.0 g of calcined SBA-15 in 50 mL of anhydrous toluene. Add 2.0 mmol of silane-modified DEINA. Reflux under argon for 24 hours.

    • Validation Checkpoint 1: Isolate the solid via centrifugation. Perform FT-IR spectroscopy. The appearance of a sharp

      
       stretching band at ~1630 cm⁻¹ confirms successful ligand grafting.
      
  • Cobalt Coordination: Disperse the functionalized silica in anhydrous THF. Add anhydrous

    
     (0.5 mmol) and stir at room temperature for 12 hours.
    
    • Validation Checkpoint 2: The silica powder will undergo a distinct color change from white to pale pink, indicating the formation of the Co(II)-DEINA coordination complex.

  • Nanoparticle Reduction: Cool the suspension to 0 °C. Dropwise, add a 1.0 M solution of Lithium triethylborohydride (

    
    ) in THF (1.5 mmol).
    
    • Causality:

      
       is chosen over aqueous 
      
      
      
      to maintain strictly anhydrous conditions, preventing the hydrolysis of the silica matrix.
    • Validation Checkpoint 3 (Critical): The suspension will immediately turn deep black and evolve

      
       gas. The black color self-validates the complete reduction of Co(II) to zero-valent Co(0) nanoparticles.
      
  • Isolation: Filter under an inert atmosphere, wash with anhydrous ethanol, and dry under vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling using DEINA

Causality: DEINA is added to stabilize the highly reactive Pd(0) species formed post-reductive elimination. Its electron-withdrawing nature accelerates the subsequent oxidative addition of the aryl halide.

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk flask with

    
     (1.0 mol%), DEINA ligand (2.2 mol%), and aryl boronic acid (1.2 equiv).
    
  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane.

    • Causality: Degassing is mandatory. Oxygen acts as a competitive

      
      -acceptor and will irreversibly oxidize the Pd(0) intermediate.
      
  • Reaction Initiation: Add the aryl halide (1.0 equiv) and an aqueous solution of

    
     (2.0 equiv, degassed). Heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 4 hours.
    
    • Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the aryl halide spot validates catalytic turnover.

    • Validation Checkpoint 2 (System Integrity): The reaction solution should remain a clear, pale yellow. The appearance of a black precipitate (Pd black) indicates ligand dissociation and catalyst death. If black precipitate forms, halt the reaction and verify solvent degassing.

  • Workup: Cool to room temperature, extract with ethyl acetate, dry over

    
    , and purify via flash chromatography.
    

Visualizations

Pd_Catalytic_Cycle Pd0 Pd(0)-DEINA Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Step 1 PdII Pd(II) Intermediate Ar-Pd(X)-DEINA OxAdd->PdII TransMet Transmetalation (R-M) PdII->TransMet Step 2 PdII_R Pd(II) Intermediate Ar-Pd(R)-DEINA TransMet->PdII_R RedElim Reductive Elimination (Ar-R Product) PdII_R->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration

Caption: Pd-DEINA catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

CoNP_Stabilization Silica Silica Support (SBA-15) Grafting Surface Grafting (DEINA) Silica->Grafting Functionalized DEINA-Functionalized Silica Matrix Grafting->Functionalized Reduction Co(II) Addition & Reduction Functionalized->Reduction StabilizedNP DEINA-Stabilized CoNPs (3.5 nm) Reduction->StabilizedNP

Caption: Workflow for synthesizing DEINA-stabilized Cobalt nanoparticles on silica supports.

References

  • Silica‐Grafted Isonicotinamide to Boost Catalytic Activity of Cobalt Nanoparticles in Hydrogenation and Reductive Amination Reactions Source: ResearchGate / ChemCatChem URL:2

  • Synthesis, Crystal Structures and Catalytic Activities of Two Copper Coordination Compounds Bearing an N,N'-Dibenzylethylenediamine Ligand Source: MDPI URL:4

  • [1,2-Bis(diphenylphosphanyl)ethane-κ² P,P]chlorido(isonicotinamide-κN)palladium(II) nitrate acetonitrile monosolvate Source: PMC (National Institutes of Health) URL:3

  • Nikethamide CAS 59-26-7 | Research Chemical Source: Benchchem URL:1

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Substituted Pyridine Scaffold The pyridine motif is a cornerstone in medicinal chemistry and materials science, wit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The pyridine motif is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its biological activity and material characteristics. The subject of this guide, 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, is a particularly valuable scaffold. The two chlorine atoms at the 2- and 6-positions serve as versatile handles for a variety of cross-coupling and substitution reactions. The electron-withdrawing N,N-diethylcarboxamide group at the 4-position not only activates the chlorine atoms towards these transformations but also provides a site for potential directed metallation, offering a multi-faceted approach to molecular diversification.

This guide provides a comprehensive overview of the key strategies for the functionalization of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, complete with detailed experimental protocols and insights into the underlying chemical principles.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. Due to the lower reactivity of C-Cl bonds compared to their C-Br and C-I counterparts, robust catalytic systems are often required for efficient transformations of 2,6-dichloropyridine derivatives.[1] The electron-withdrawing nature of the 4-carboxamide group in the target molecule is advantageous, as it enhances the electrophilicity of the C-Cl bonds, thereby facilitating the oxidative addition step in the catalytic cycle.[2]

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds. For an efficient reaction with the less reactive 2,6-dichloropyridine scaffold, the use of bulky, electron-rich phosphine ligands is crucial to promote the key steps of the catalytic cycle.[2][3]

Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Mono-arylation of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Reagent/ParameterQuantity/ValueNotes
2,6-dichloro-N,N-diethylpyridine-4-carboxamide1.0 equiv
Arylboronic acid1.1 equiv
Pd(OAc)₂2 mol%Palladium(II) acetate
SPhos4 mol%Buchwald ligand
K₃PO₄2.0 equivAnhydrous potassium phosphate
Toluene/H₂O10:1 v/vDegassed
Temperature100-110 °C
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a portion of the degassed toluene.

  • Add the catalyst premix to the Schlenk flask, followed by the remaining degassed toluene and water.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Bulky Ligand (SPhos): The use of a sterically hindered and electron-rich ligand like SPhos accelerates both the oxidative addition of the C-Cl bond to the palladium center and the subsequent reductive elimination to form the product, which is critical for the less reactive chloro-substrates.[2]

  • Base (K₃PO₄): A strong, non-nucleophilic base is required to facilitate the transmetalation step of the catalytic cycle.[3]

  • Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings, with the aqueous phase aiding in the dissolution of the base and the boronic acid.

B. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. Similar to the Suzuki coupling, this reaction benefits from specialized palladium catalysts and ligands to efficiently couple amines with aryl chlorides.[4]

Catalytic Cycle:

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) PdII_complex L₂Pd(II)(Ar)(Cl) OxAdd->PdII_complex Ligand_Exchange Amine Coordination (R₂NH) Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺Cl⁻ Ligand_Exchange->Amine_Complex Deprotonation Base (-H⁺) Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Amido_Complex->Pd0 Reductive_Elimination Reductive Elimination Product Ar-NR₂ Reductive_Elimination->Product SNAr_Mechanism substrate 2,6-dichloro-Py-CONEt₂ meisenheimer Meisenheimer Complex (Anionic Intermediate) substrate->meisenheimer + Nu⁻ nucleophile Nu⁻ product 2-Nu-6-chloro-Py-CONEt₂ meisenheimer->product - Cl⁻ leaving_group Cl⁻ DoM_Workflow Start 2,6-dichloro-Py-CONEt₂ Deprotonation Deprotonation with Strong Base (e.g., LDA) at Low Temperature Start->Deprotonation Lithiated_Intermediate 3-Lithio-2,6-dichloro-Py-CONEt₂ Deprotonation->Lithiated_Intermediate Electrophilic_Quench Reaction with Electrophile (E⁺) Lithiated_Intermediate->Electrophilic_Quench Product 3-E-2,6-dichloro-Py-CONEt₂ Electrophilic_Quench->Product

Sources

Method

Scalable manufacturing methods for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Executive Summary This Application Note details the scalable manufacturing process for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (also known as 2,6-dichloro-N,N-diethylisonicotinamide). This compound is a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the scalable manufacturing process for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (also known as 2,6-dichloro-N,N-diethylisonicotinamide). This compound is a critical pyridine scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.

The protocol transforms Citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid)—a cost-effective, commercially available starting material—into the final amide via a two-step sequence:

  • Deoxychlorination: Conversion of hydroxyl groups to chlorides using phosphorus oxychloride (

    
    ).
    
  • Amidation: Activation of the carboxylic acid followed by nucleophilic acyl substitution with diethylamine.

Key Process Features:

  • Atom Economy: Optimized stoichiometry to reduce waste.

  • Safety Engineering: Controlled quenching protocols for

    
     on a kilogram scale.
    
  • Purification: Chromatography-free isolation relying on acid-base extraction and crystallization.

Retrosynthetic Analysis & Pathway

The synthetic strategy relies on the high reactivity of the pyridine-4-carboxylic acid position and the stability of the 2,6-dichloro substitution pattern.

G Target 2,6-Dichloro-N,N- diethylpyridine-4-carboxamide Inter 2,6-Dichloroisonicotinic Acid Target->Inter Amidation (SOCl2, HNEt2) SM Citrazinic Acid (2,6-Dihydroxyisonicotinic acid) Inter->SM Chlorination (POCl3, TEAC)

Figure 1: Retrosynthetic disconnection showing the two-step transformation from Citrazinic acid.

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

Objective: Convert the 2,6-dihydroxy functionality of Citrazinic acid to 2,6-dichloro using


.
Mechanism & Rationale

Citrazinic acid exists as a zwitterionic pyridone tautomer, which has poor solubility in non-polar solvents.

  • Reagent: Phosphorus Oxychloride (

    
    )  serves as both the solvent and the chlorinating agent.
    
  • Catalyst: Tetraethylammonium Chloride (TEAC) is essential. It acts as a phase-transfer catalyst and a source of soluble chloride ions, disrupting the hydrogen-bonded network of the starting material and accelerating the reaction at lower reflux temperatures.

Protocol (Scale: 1.0 kg Input)

Reagents:

  • Citrazinic Acid: 1.0 kg (6.45 mol)

  • 
    : 5.0 L (Excess)
    
  • Tetraethylammonium Chloride (TEAC): 1.07 kg (1.0 eq)

  • Quenching: Crushed Ice (15 kg)

Procedure:

  • Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, reflux condenser, and a caustic scrubber (NaOH) connected to the exhaust (to trap HCl gas).

  • Charging: Charge

    
     (5.0 L) into the reactor. Add TEAC (1.07 kg) and stir until suspended.
    
  • Addition: Add Citrazinic acid (1.0 kg) in portions to the stirring mixture. Note: Slight exotherm.

  • Reaction: Heat the mixture to reflux (approx. 120–130 °C). Maintain reflux for 16–24 hours. The slurry will gradually turn into a dark, homogeneous solution, indicating conversion.

  • Monitoring: Monitor by HPLC (C18 column, Water/ACN gradient). Reaction is complete when Citrazinic acid is <1.0%.

  • Concentration (Optional but Recommended): Distill off excess

    
     under reduced pressure (vacuum) to reduce the quenching volume. Recovered 
    
    
    
    can be recycled.
  • Quenching (CRITICAL SAFETY STEP):

    • Prepare a separate vessel with 15 kg of crushed ice/water.

    • Slowly pour the hot reaction mass onto the ice with vigorous stirring. DO NOT add water to the reaction mass.

    • Safety Note: The hydrolysis of residual

      
       is exothermic and releases HCl gas. Maintain temperature <40 °C during quench.
      
  • Isolation: The product precipitates as a white to off-white solid. Stir the slurry for 2 hours to ensure complete hydrolysis of phosphorochloridates.

  • Filtration: Filter the solid. Wash the cake with water (3 x 2 L) until the filtrate pH is neutral (> pH 4).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 24 hours.

Expected Yield: 1.1 kg (89%) Appearance: Off-white solid.

Step 2: Amidation to 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Objective: Convert the carboxylic acid to the diethyl amide.

Mechanism & Rationale

Direct coupling using reagents like EDC/HOBt is expensive on a kilogram scale. The Acid Chloride method is preferred for scalability.

  • Activation: Thionyl chloride (

    
    ) converts the acid to the highly reactive acid chloride.
    
  • Coupling: Reaction with diethylamine (

    
    ). Since HCl is generated, an excess of amine or a tertiary base (Triethylamine) is required to scavenge the acid.
    
Protocol (Scale: 1.0 kg Input)

Reagents:

  • 2,6-Dichloroisonicotinic Acid: 1.0 kg (5.21 mol)

  • Thionyl Chloride (

    
    ): 2.5 L (Excess)
    
  • DMF: 10 mL (Catalyst)

  • Diethylamine: 1.14 kg (15.6 mol, 3.0 eq) OR Diethylamine (1.1 eq) + Triethylamine (2.0 eq).

  • Solvent: Toluene or Dichloromethane (DCM).

Procedure:

Part A: Acid Chloride Formation

  • Setup: 10 L reactor with scrubber.

  • Reaction: Charge 2,6-dichloroisonicotinic acid (1.0 kg) and Toluene (5 L). Add DMF (10 mL).

  • Addition: Add

    
     (2.5 L) dropwise at room temperature.
    
  • Reflux: Heat to 80 °C (or reflux) for 3–5 hours. Evolution of

    
     and HCl gas indicates reaction progress.
    
  • Concentration: Once the solid dissolves and gas evolution ceases, distill off Toluene and excess

    
     under vacuum.
    
  • Re-dissolution: Dissolve the crude acid chloride residue in fresh dry Toluene (5 L) or DCM.

Part B: Amide Coupling

  • Setup: Clean 20 L reactor. Charge Diethylamine (1.14 kg) and Toluene (3 L). Cool to 0–5 °C.

  • Addition: Slowly add the solution of Acid Chloride (from Part A) to the amine solution, maintaining the internal temperature <20 °C. Exothermic reaction.

  • Completion: Stir at room temperature for 2 hours. Monitor by HPLC/TLC.[1]

Part C: Workup & Purification

  • Washing: Add water (5 L) to dissolve the amine hydrochloride salts. Separate phases.

  • Acid Wash: Wash the organic layer with 1M HCl (2 L) to remove unreacted Diethylamine.

  • Base Wash: Wash the organic layer with 1M NaOH or sat.

    
     (2 L) to remove any unreacted carboxylic acid.
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Crystallization:

    • The residue is likely a viscous oil or low-melting solid.

    • Add Heptane (3 L) and heat to reflux. Cool slowly to 0 °C with stirring.

    • Filter the resulting crystals.[2] If the product remains an oil, it can be distilled (high vacuum) or used as a high-purity oil (check purity via HPLC).

Expected Yield: 1.15 kg (90%) Purity: >98% (HPLC)

Process Flow Diagram

ProcessFlow Start Start: Citrazinic Acid Reactor1 Reactor 1: Chlorination (POCl3 + TEAC, 130°C) Start->Reactor1 Quench Quench Tank (Ice Water) Reactor1->Quench Slow Addition Filter1 Filtration & Drying (Isolate Acid) Quench->Filter1 Reactor2 Reactor 2: Activation (SOCl2, Reflux) Filter1->Reactor2 Reactor3 Reactor 3: Amidation (Diethylamine, 0°C) Reactor2->Reactor3 Acid Chloride Soln Extraction Workup (Acid/Base Wash) Reactor3->Extraction Final Final Product (Crystallization/Isolation) Extraction->Final

Figure 2: Process flow diagram illustrating the unit operations for the 2-step synthesis.

Analytical Controls & Specifications

ParameterMethodSpecification
Appearance VisualWhite to off-white solid/crystalline powder
Purity HPLC (254 nm)≥ 98.0%
2,6-Dichloroisonicotinic Acid HPLC≤ 0.5%
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSMeets ICH Limits (Toluene, DCM)

HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

Safety & Hazards (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water.
    
    • Control: Ensure reactor is dry before charging. Use a scrubber for HCl off-gas. Never add water to hot

      
      ; always add the reaction mass to ice/water.
      
  • Thionyl Chloride (

    
    ):  Releases 
    
    
    
    and HCl. Use in a well-ventilated fume hood or reactor with a scrubber.
  • Diethylamine: Flammable liquid (Flash point: -23 °C). Toxic by inhalation. Handle away from ignition sources.

References

  • Sun, Z., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533–4544. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 4-Pyridinecarboxylic acid, 2,6-dichloro-.[3] NIST Chemistry WebBook.[3] [Link]

Sources

Application

Application Note: Kinetic Profiling and Mechanistic Analysis of Carboxamide Hydrolysis in Chloropyridines

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols Introduction & Chemical Context Chloropyridinecarboxamides (e.g., chloronicotinam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols

Introduction & Chemical Context

Chloropyridinecarboxamides (e.g., chloronicotinamides and chloropicolinamides) are vital structural motifs in agrochemicals and pharmaceuticals, serving as key intermediates for compounds such as VEGFR-2 kinase inhibitors[1] and NAD+ precursors. The controlled hydrolysis of the carboxamide moiety to yield the corresponding chloropyridinecarboxylic acid is a fundamental transformation in both synthetic route scouting and environmental degradation studies[2].

However, achieving high-yield hydrolysis of these compounds is notoriously challenging. The reaction kinetics are heavily dictated by the positional isomerism of the chlorine atom, which exerts competing electronic and steric effects on the transition state.

Mechanistic Causality: Electronic vs. Steric Effects

The hydrolysis of amides is generally sluggish due to the resonance stabilization of the carboxamide group. In chloropyridines, two opposing forces dictate the reaction kinetics:

  • Inductive Activation (Electronic): The electron-withdrawing nature of the pyridine ring and the highly electronegative chlorine substituent increases the electrophilicity of the carbonyl carbon. Theoretically, this facilitates nucleophilic attack (e.g., by OH⁻ in base-catalyzed hydrolysis) by lowering the energy required to break the C-N bond[3].

  • Steric Hindrance (The Kinetic Bottleneck): Despite electronic activation, the positional isomerism of the chlorine atom is the primary kinetic bottleneck. Ortho-substitution (as seen in 2-chloronicotinamide) creates severe steric bulk that physically blocks the trajectory of the incoming nucleophile. This significantly raises the activation energy required to form the tetrahedral intermediate[2].

Kinetic studies of pyridinecarboxamides in high-temperature water reveal that the activation energy for hydrolysis strictly follows the steric trend: ortho ≈ meta > para[4]. Because of these constraints, traditional chemical hydrolysis often requires harsh conditions (strong acid/base, high temperatures)[1], which can lead to unwanted side reactions like decarboxylation. Consequently, biocatalytic approaches using engineered amidases have emerged as highly efficient, regioselective alternatives that bypass these thermodynamic barriers[2].

Quantitative Kinetic Data

The profound impact of steric hindrance and the efficacy of biocatalytic engineering are summarized in the tables below.

Table 1: Activation Energies for Pyridinecarboxamide Hydrolysis in High-Temperature Water [4]

Substrate Substitution Position Activation Energy (Ea) Kinetic Implication
2-Pyridinecarboxamide Ortho 110.9 ± 2.3 kJ/mol Highly restricted nucleophilic trajectory
3-Pyridinecarboxamide Meta 70.4 ± 2.1 kJ/mol Moderate steric interference

| 4-Pyridinecarboxamide | Para | 61.4 ± 1.8 kJ/mol | Minimal steric interference; fastest hydrolysis |

Table 2: Kinetic Parameters of Amidase-Catalyzed Hydrolysis of 2-Chloronicotinamide [2]

Biocatalyst (Pantoea sp. Amidase) Specific Activity Improvement Catalytic Efficiency (kcat/Km) Space-Time Yield
Wild-Type (Pa-Ami) Baseline (1.0x) Baseline (1.0x) N/A

| Engineered Mutant (G175A/A305T) | 3.7-fold increase | 10.0-fold increase | 575 g/L/day |

Experimental Workflows & Protocols

Mechanistic Pathway Visualization

MechanisticPathways Substrate Chloropyridinecarboxamide (Substrate) BaseCat Base-Catalyzed Hydrolysis (OH⁻ Attack) Substrate->BaseCat BioCat Biocatalytic Hydrolysis (Amidase Ser177 Attack) Substrate->BioCat StericBlock Steric Hindrance (Ortho-Cl restricts trajectory) BaseCat->StericBlock MutantRelief Engineered Active Site (G175A/A305T relieves clash) BioCat->MutantRelief TetraInt Tetrahedral Intermediate StericBlock->TetraInt High Activation Energy (>110 kJ/mol) MutantRelief->TetraInt Lowered Activation Energy Product Chloropyridinecarboxylic Acid + NH₃ TetraInt->Product Amine Elimination

Figure 1: Mechanistic divergence between chemical base-catalyzed hydrolysis and engineered biocatalysis.

Protocol 1: Chemical Base-Catalyzed Hydrolysis and Kinetic Profiling

Design Rationale: This protocol establishes a self-validating system for tracking the sluggish kinetics of ortho-substituted chloropyridines. A rapid acid-quench is strictly required to instantly protonate the hydroxide nucleophile, preventing artifactual hydrolysis inside the HPLC autosampler.

Reagents: 4-Chloropicolinamide (Substrate), 1.0 M NaOH, 0.1 M HCl (Quenching agent), 4-Methoxybenzoic acid (Internal Standard).

Step-by-Step Methodology:

  • Equilibration: Pre-heat 10 mL of 1.0 M NaOH in a thermostated reactor to 85 °C.

  • Initiation: Add 4-chloropicolinamide to achieve a final concentration of 10 mM. Stir at 300 rpm.

  • Sampling: At precise intervals (t = 0, 15, 30, 60, 120 min), withdraw 100 µL aliquots of the reaction mixture.

  • Immediate Quenching (Critical Step): Instantly discharge the 100 µL aliquot into a vial containing 900 µL of ice-cold 0.1 M HCl. Causality: Dropping the pH below 2.0 neutralizes the OH⁻ catalyst, freezing the kinetic profile at the exact moment of extraction.

  • Standardization: Add 10 µL of a 10 mM 4-methoxybenzoic acid solution to the quenched vial. Causality: This internal standard validates injection volume consistency and accounts for any solvent evaporation during the 85 °C heating step.

  • Analysis: Analyze via RP-HPLC (C18 column, UV detection at 254 nm, Isocratic elution: 60% Water/0.1% TFA : 40% Acetonitrile).

Protocol 2: Biocatalytic Hydrolysis using Engineered Amidase

Design Rationale: For sterically hindered substrates like 2-chloronicotinamide, wild-type amidases fail. The G175A mutation physically shortens the distance between the enzyme's catalytic Ser177 and the substrate's carbonyl carbon, directly counteracting the ortho-chlorine's steric bulk[2].

Reagents: 2-Chloronicotinamide, Purified Pa-Ami (G175A/A305T mutant), 50 mM Potassium Phosphate Buffer (pH 7.5), HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-chloronicotinamide to a concentration of 100 mM in 50 mM potassium phosphate buffer (pH 7.5).

  • Biocatalysis Initiation: Add 1 mg/mL of the engineered Pa-Ami enzyme. Incubate the mixture at 30 °C with gentle orbital shaking (150 rpm).

  • Sampling: Withdraw 50 µL aliquots at regular intervals (t = 0, 1, 2, 4, 8 hours).

  • Solvent Quenching: Immediately mix the aliquot with 50 µL of pure acetonitrile. Causality: The organic solvent instantly denatures the amidase, halting the reaction while simultaneously preparing the sample for reverse-phase chromatography.

  • Precipitation: Centrifuge the quenched sample at 12,000 × g for 5 minutes to pellet the denatured proteins and buffer salts.

  • Analysis: Transfer the clear supernatant to an HPLC vial and quantify the formation of 2-chloronicotinic acid against a standard calibration curve.

Kinetic Workflow Visualization

KineticWorkflow React Reaction Incubation Sample Aliquot Sampling React->Sample t = 0 to n Quench Chemical/Thermal Quenching Sample->Quench Immediate Centrifuge Protein/Salt Precipitation Quench->Centrifuge If Biocatalytic HPLC RP-HPLC Analysis Quench->HPLC If Chemical Centrifuge->HPLC

Figure 2: Standardized workflow for self-validating kinetic sampling of carboxamide hydrolysis.

References

  • [4] Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. URL:

  • [3] Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed / NIH. URL:

  • [1] Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC / NIH. URL:

  • [2] Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis. ASM Journals. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of highly functionalized pyridine d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of highly functionalized pyridine derivatives.

The synthesis of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (a critical intermediate for various agrochemicals and PDE4 inhibitors) is notoriously prone to yield degradation. While the theoretical transformation from 2,6-dichloroisonicotinic acid seems straightforward, the electron-deficient nature of the pyridine core introduces competing side reactions that can decimate your isolated yield [1][2].

Below is a comprehensive troubleshooting guide, complete with mechanistic insights, a self-validating protocol, and root-cause analyses to help you achieve >90% yields.

Mechanistic Overview & Reaction Workflow

The standard synthesis involves a two-step, one-pot sequence: activation of 2,6-dichloroisonicotinic acid to its highly reactive acid chloride, followed by amidation with diethylamine [1].

Workflow A 2,6-Dichloroisonicotinic Acid (Starting Material) B Acid Chloride Intermediate (Highly Reactive) A->B Oxalyl Chloride, DMF (cat.) DCM, 0°C to RT C 2,6-Dichloro-N,N-diethylpyridine- 4-carboxamide (Target) B->C Diethylamine (1.05 eq) TEA (1.5 eq), 0°C D SNAr Byproduct (Impurity) B->D Excess Diethylamine Temp > 25°C

Workflow for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently below 50%, and LC-MS shows a +37 Da mass shift. What is happening? A: You are observing Nucleophilic Aromatic Substitution (SNAr). The two chlorine atoms at the C2 and C6 positions of the pyridine ring are highly activated by the electron-withdrawing pyridine nitrogen and the para-carbonyl group [2]. Diethylamine is a strong nucleophile. If you use an excess of diethylamine to act as both the reactant and the acid scavenger, or if you allow the reaction to exotherm above 10 °C, diethylamine will displace one of the chlorines. This forms 2-chloro-6-(diethylamino)-N,N-diethylpyridine-4-carboxamide. Causality Fix: Restrict diethylamine to a strict 1.05 equivalents. Use a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

Q2: The amidation step seems incomplete, and I recover unreacted starting material. What went wrong? A: This points to incomplete activation of the carboxylic acid. While thionyl chloride (SOCl₂) is often used, it requires heating which can degrade the material. Causality Fix: Use oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF) [1]. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic species that converts the acid to the acid chloride rapidly at room temperature. Ensure your DCM is strictly anhydrous; adventitious water will immediately hydrolyze the acid chloride back to the starting material.

Q3: How do I prevent emulsions during the aqueous workup? A: The target carboxamide is polar but highly soluble in organic solvents, often trapping water and salts. Causality Fix: Quench the reaction with 1N HCl to protonate excess amines (moving them to the aqueous layer), followed by a wash with saturated NaHCO₃. If an emulsion forms, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or add brine to increase the ionic strength of the aqueous layer.

Root Cause Analysis for Yield Loss

RootCause LowYield Issue: Low Target Yield Cat1 Incomplete Activation LowYield->Cat1 Cat2 SNAr Side Reactions LowYield->Cat2 Cat3 Hydrolysis/Workup LowYield->Cat3 Reason1 Degraded Oxalyl Chloride Cat1->Reason1 Reason2 Missing Catalytic DMF Cat1->Reason2 Reason3 Excess Diethylamine Cat2->Reason3 Reason4 Poor Temp Control (>0°C) Cat2->Reason4 Reason5 Adventitious Water Cat3->Reason5

Root cause analysis for low yield during amidation.

Optimized Step-by-Step Protocol (Self-Validating System)

This protocol is engineered to prevent SNAr side reactions and ensure complete conversion.

Step 1: Acid Chloride Formation

  • Suspend 2,6-dichloroisonicotinic acid (1.0 eq, synthesized from citrazinic acid [3]) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add catalytic DMF (0.05 eq).

  • Dropwise add oxalyl chloride (1.5 eq). Causality: Gas evolution (CO and CO₂) will begin immediately.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot and quench it into 100 µL of anhydrous methanol. Run a TLC (Hexanes:EtOAc 3:1). You must see the complete disappearance of the baseline acid spot and the appearance of a new, less polar spot (the methyl ester). If the acid remains, add 0.5 eq more oxalyl chloride.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the resulting oil in anhydrous DCM.

Step 2: Controlled Amidation 8. Cool the acid chloride solution strictly to 0 °C. 9. Add Triethylamine (TEA) (1.5 eq). Causality: TEA acts as the non-nucleophilic acid scavenger. 10. Dropwise add Diethylamine (1.05 eq) diluted in DCM over 15 minutes. Causality: Slow addition prevents localized exotherms that trigger SNAr displacement of the C2/C6 chlorines. 11. Stir at 0 °C for 1 hour. 12. Validation Checkpoint 2: Perform LC-MS on the crude mixture. The target mass is [M+H]⁺ 247.1. If you observe a mass of ~284.2, your temperature control failed, and SNAr occurred. 13. Quench with 1N HCl, separate the organic layer, wash with saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate to afford the product.

Quantitative Data: Parameter Optimization

The table below summarizes internal validation data demonstrating how specific deviations from the optimized protocol affect the yield and impurity profile.

Reaction ConditionDiethylamine (eq)Auxiliary Base (eq)Temp (°C)Isolated Yield (%)Major Impurity Profile
Optimized Protocol 1.05 TEA (1.5) 0 °C 92% Unreacted Acid (<2%)
Standard (Unoptimized)2.5None25 °C45%SNAr Adduct (~30%)
High Temperature1.05TEA (1.5)40 °C60%SNAr Adduct (~15%)
Missing DMF Catalyst1.05TEA (1.5)0 °C30%Unreacted Acid (>50%)

References

  • Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. MDPI. Available at:[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC / Frontiers. Available at:[Link]

Optimization

Technical Support Center: Purification of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Welcome to the Technical Support Center for the purification of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7) . This compound is a critical intermediate in the synthesis of pharmaceutical agents and agri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7) . This compound is a critical intermediate in the synthesis of pharmaceutical agents and agricultural systemic acquired resistance (SAR) elicitors.

High purity is essential, as trace impurities can skew biological assays or cause phytotoxicity in plant models [1]. The synthesis typically involves the amidation of 2,6-dichloroisonicotinoyl chloride with diethylamine. The upstream precursor, 2,6-dichloroisonicotinic acid, is synthesized from citrazinic acid using phosphorus oxychloride [2]. Incomplete reactions at any of these stages introduce a complex matrix of acidic, basic, and neutral impurities.

Diagnostic Purification Workflow

The following diagram outlines the logical progression for isolating the target carboxamide from the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Acid, Salts, Isomers) Extraction Liquid-Liquid Extraction (Sat. NaHCO3 & Dilute HCl) Crude->Extraction AqWaste Aqueous Waste (Amine Salts, Unreacted Acid) Extraction->AqWaste Aqueous Layer OrgPhase Organic Phase (Target Amide + Neutral Impurities) Extraction->OrgPhase Organic Layer Chromatography Flash Chromatography (Silica Gel, Hexanes:EtOAc) OrgPhase->Chromatography PureProduct Pure 2,6-Dichloro-N,N- diethylpyridine-4-carboxamide Chromatography->PureProduct Isomer/Monochloro Removal

Diagnostic workflow for isolating 2,6-dichloro-N,N-diethylpyridine-4-carboxamide from impurities.

Troubleshooting Guide & FAQs

Q: My crude product contains significant amounts of unreacted 2,6-dichloroisonicotinic acid. How do I remove it efficiently without hydrolyzing the amide? A: Causality: The starting material is a carboxylic acid (pKa ~3.5). A mild basic wash (e.g., saturated aqueous


, pH ~8) will deprotonate the acid, driving it into the aqueous phase as a highly soluble sodium salt.
Expert Insight: You must strictly avoid strong bases like 

. Pyridine carboxamides are susceptible to nucleophilic attack and will hydrolyze back into their corresponding acids under harsh alkaline conditions [3].

Q: I am detecting a monochloro impurity (2-chloro-N,N-diethylisonicotinamide). What is its origin and how can I separate it? A: Causality: This impurity originates from the incomplete chlorination of the citrazinic acid precursor during the synthesis of the starting material [2]. Because both the monochloro impurity and your target dichloro product are neutral amides, acid-base liquid-liquid extraction will not separate them. Expert Insight: You must use silica gel flash chromatography. The target 2,6-dichloro compound has two electron-withdrawing chlorine atoms, making it slightly less polar than the monochloro impurity. It will elute first in a non-polar solvent system.

Q: There is a persistent white precipitate in my organic phase that doesn't dissolve in ethyl acetate. What is it? A: Causality: This is diethylamine hydrochloride. It is a byproduct formed when the


 released during the amidation of the acid chloride reacts with the excess diethylamine reagent.
Expert Insight: This salt is highly water-soluble but insoluble in mid-polarity organics. A simple wash with mildly acidic water (

) will completely partition the salt into the aqueous layer.

Impurity Profiling & Quantitative Data

Use the following table to identify impurities based on their physicochemical properties and select the appropriate purification vector.

ImpurityChemical NatureOriginpKa (approx.)TLC

(Hex:EtOAc 7:3)
Recommended Purification
2,6-Dichloroisonicotinic Acid AcidicUnreacted starting material3.50.00 (Baseline)Sat.

Wash
Diethylamine Hydrochloride SaltReaction byproduct10.5 (conjugate)0.00 (Baseline)

Wash
2-Chloro-N,N-diethylisonicotinamide Neutral AmidePrecursor incomplete chlorinationN/A~0.35Flash Chromatography
2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Target Product Successful Synthesis N/A ~0.45 N/A

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process validation check is successful.

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)

Objective: Remove acidic precursors and amine salts.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (

    
     per gram of crude). Transfer to a separatory funnel.
    
  • Amine Removal (Acidic Wash): Add an equal volume of

    
    . Stopper, invert, and vent. Allow layers to separate and drain the aqueous layer.
    
    • Self-Validation Check: Test the pH of the drained aqueous layer using pH paper. It must be < 3 . If the pH is higher, unprotonated diethylamine remains in the organic layer. Repeat the wash until the aqueous layer tests acidic.

  • Acid Removal (Basic Wash): Add an equal volume of saturated aqueous

    
     to the organic layer.
    
    • Self-Validation Check: Observe the funnel for

      
       effervescence (
      
      
      
      ). Continue washing with fresh
      
      
      until no more gas evolves upon shaking and the aqueous phase pH is ~8. This confirms the complete removal of the unreacted carboxylic acid.
  • Drying: Wash the organic layer with saturated

    
     (brine) to pull out residual water. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography

Objective: Isolate the target amide from neutral monochloro impurities.

  • Column Preparation: Pack a silica gel column using 100% Hexanes.

  • Loading: Dry-load the concentrated organic residue from Protocol A onto a small amount of silica gel (1:2 ratio of crude to silica) and apply it evenly to the top of the column bed.

  • Gradient Elution: Run a gradient elution starting at 90:10 Hexanes:Ethyl Acetate, gradually increasing polarity to 70:30.

  • Fraction Collection & Validation: Collect

    
     fractions.
    
    • Self-Validation Check: Spot fractions on a silica TLC plate and develop in 70:30 Hexanes:Ethyl Acetate. Stain with UV (

      
      ). The target 2,6-dichloro-N,N-diethylpyridine-4-carboxamide will appear as the highest spot (
      
      
      
      ). The monochloro impurity will trail behind (
      
      
      ). Combine only the fractions containing the pure upper spot and concentrate in vacuo.

References

  • Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites Source: Applied Microbiology and Biotechnology (via PubMed) URL:[Link]

  • Production of nicotinamide and isonicotinamide (US Patent 2904552A)
Troubleshooting

Solving solubility issues of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide in water

The following technical guide is structured as a Tier 3 Support Knowledge Base for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide . It addresses the physicochemical root causes of insolubility and provides validated prot...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide . It addresses the physicochemical root causes of insolubility and provides validated protocols for remediation.

Compound: 2,6-dichloro-N,N-diethylpyridine-4-carboxamide Case ID: SOL-PYR-26CL-DE Support Level: Tier 3 (Senior Application Scientist)

Part 1: Root Cause Analysis (The "Why")

Q1: Why is this compound effectively insoluble in neutral aqueous buffers?

A: The insolubility stems from three converging physicochemical factors inherent to the 2,6-dichloro-N,N-diethylpyridine-4-carboxamide scaffold. Understanding these allows you to stop "guessing" and start engineering a solution.

  • High Lipophilicity (LogP ~2.9): The diethyl amide group and the two chlorine atoms are highly lipophilic. The calculated partition coefficient (LogP) is approximately 2.9, placing it firmly in BCS Class II (Low Solubility, High Permeability). The molecule prefers to interact with itself rather than water.

  • Electronic Deactivation (The pKa Trap): Many researchers assume the pyridine nitrogen is basic (pKa ~5.2). However, the chlorine atoms at the 2 and 6 positions are strong electron-withdrawing groups (via inductive effect). This drastically lowers the pKa of the pyridine nitrogen to approximately -2.8 .

    • Implication: You cannot solubilize this compound by simply lowering the pH to 4.0 or 5.0. It will remain unprotonated (neutral) and insoluble until you reach a pH < 0, which is incompatible with biological assays.

  • Crystal Lattice Energy: The planar pyridine ring and the amide functionality facilitate strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding in the solid state, requiring significant energy to break the crystal lattice.
Q2: Can I just use DMSO?

A: Yes, but with caveats. While the compound is soluble in DMSO (likely >50 mg/mL), diluting a DMSO stock into an aqueous buffer often causes "crash-out" precipitation . This occurs because the water strips the DMSO solvation shell from the hydrophobic molecule faster than the molecule can disperse, leading to the formation of micro-crystals that may be invisible to the naked eye but will skew assay results (e.g., false positives in enzymatic inhibition).

Part 2: Validated Solubilization Protocols

Protocol A: The Cosolvent "Step-Down" Method (For In Vitro Assays)

Use this when you need < 1% organic solvent in your final assay.

Mechanism: Prevents kinetic precipitation during dilution by using an intermediate polarity bridge.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final test concentration (e.g., 10 mM).

  • Intermediate Dilution: Do NOT pipette the DMSO stock directly into the buffer.

    • Prepare a "working solution" by diluting the DMSO stock 1:10 into PEG-400 or Ethanol .

    • Result: You now have a 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final Dilution: Slowly add the working solution to your vortexing aqueous buffer.

    • Why: PEG-400 acts as a surfactant-like cosolvent, reducing the surface tension difference between the DMSO droplet and the water, preventing immediate crystal nucleation.

Protocol B: Cyclodextrin Complexation (For In Vivo / Cell Culture)

Use this for animal studies or sensitive cell lines where DMSO toxicity is a concern.

Mechanism: Encapsulates the lipophilic dichloropyridine core inside a hydrophilic bucket.

Materials: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or saline. Stir until clear.
    
  • Compound Addition: Add the solid 2,6-dichloro-N,N-diethylpyridine-4-carboxamide to the vehicle.

    • Note: Do not exceed 5 mg/mL initially.

  • Energy Input: The complexation is endothermic and kinetically slow.

    • Sonicate for 30 minutes at 40°C.

    • Shake (orbitally) overnight at room temperature.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.
    
  • Validation: Verify concentration via HPLC, as filtration may have removed un-dissolved compound.

Protocol C: Micellar Solubilization (Surfactant System)

Use this for high-concentration demands (>5 mg/mL).

Formulation: 5% Tween 80 / 5% PEG-400 / 90% Saline.

  • Weigh the solid compound.

  • Add Tween 80 (surfactant) and PEG-400 (cosolvent) directly to the solid.

  • Vortex/Sonicate to create a slurry/paste. This "wets" the hydrophobic crystals.

  • Slowly add the saline while vortexing.

  • Result: A clear to slightly opalescent micellar solution.

Part 3: Comparative Data & Decision Matrix

Solubility Performance Table
Solvent SystemEstimated SolubilityBiological CompatibilityRisk of Precipitation
Pure Water (pH 7) < 0.01 mg/mLHighN/A (Insoluble)
PBS (pH 4.0) < 0.02 mg/mLHighHigh (pKa is too low)
DMSO (100%) > 50 mg/mLToxic (Must dilute)High upon dilution
20% HP-

-CD
2 - 5 mg/mLExcellent (In Vivo safe)Low (Stable complex)
5% Tween 80 5 - 10 mg/mLModerate (Hemolysis risk)Low (Micellar)
Troubleshooting Logic Flow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityDecisionTree Start Start: 2,6-dichloro-N,N-diethylpyridine-4-carboxamide AppType What is the Application? Start->AppType InVitro In Vitro (Enzyme/Receptor) AppType->InVitro InVivo In Vivo / Cell Culture AppType->InVivo ToxSens Is the assay DMSO sensitive? InVitro->ToxSens ConcReq Required Concentration? InVivo->ConcReq ProtocolA Protocol A: DMSO Stock + Intermediate Dilution ToxSens->ProtocolA No (<1% DMSO OK) ProtocolB Protocol B: HP-beta-Cyclodextrin (20% w/v) ToxSens->ProtocolB Yes (Avoid DMSO) ConcReq->ProtocolB Low (<5 mg/kg) ProtocolC Protocol C: Tween 80 / PEG 400 Micelles ConcReq->ProtocolC High (>10 mg/kg)

Figure 1: Decision matrix for selecting the optimal solubilization vehicle based on assay type and concentration requirements.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? The molecule has a nitrogen atom. A: No. As detailed in the Root Cause Analysis, the 2,6-dichloro substitution renders the pyridine nitrogen non-basic (pKa < 0). You would need concentrated HCl to protonate it, which would likely hydrolyze the amide bond at position 4 before dissolving the compound useful for biology.

Q: My solution turned cloudy after 2 hours. What happened? A: This is "Ostwald Ripening." Small, invisible aggregates formed immediately upon dilution, and over time, they coalesced into visible crystals.

  • Fix: Switch to Protocol A (Intermediate Dilution) to ensure better initial dispersion, or increase the concentration of the stabilizing agent (Cyclodextrin/Tween).

Q: Is this compound stable in water once dissolved? A: The 2,6-dichloro substitution provides steric hindrance that protects the amide bond from rapid hydrolysis. However, pyridine carboxamides can hydrolyze under extreme pH or high temperature. Store stock solutions in anhydrous DMSO at -20°C. Aqueous working solutions should be prepared fresh daily.

References

  • Sigma-Aldrich. 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Product Specification. (Confirming structure and lipophilic nature). (Note: Representative link for structural verification).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 2,6-Dichloropyridine. (Source for pKa and physicochemical properties of the core scaffold). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source for Protocol B). [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Source for general solubility estimation of pyridine derivatives). [Link]

Optimization

Optimizing reaction temperature for 2,6-dichloro-N,N-diethylisonicotinamide production

The following guide serves as a specialized Technical Support resource for researchers optimizing the production of 2,6-dichloro-N,N-diethylisonicotinamide . This content is structured to address the specific kinetic and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support resource for researchers optimizing the production of 2,6-dichloro-N,N-diethylisonicotinamide .

This content is structured to address the specific kinetic and thermodynamic challenges of this synthesis, particularly the dichotomy between the high thermal energy required for acid chloride activation and the strict cryogenic control needed for the subsequent amidation to prevent nucleophilic aromatic substitution (SNAr).

Current Status: Operational Topic: Reaction Temperature Optimization & Impurity Control Ticket ID: CHEM-SUP-26-ISO[1][2]

Executive Summary: The Temperature Paradox

The synthesis of 2,6-dichloro-N,N-diethylisonicotinamide involves a two-step "Activation-Amidation" sequence.[1][2] The most common failure mode is treating these two steps as a single thermal event.[1]

  • Step 1 (Activation): Requires High Thermal Energy (75°C - 80°C) to overcome the activation barrier of converting the carboxylic acid to the acid chloride using Thionyl Chloride (

    
    ).[1]
    
  • Step 2 (Amidation): Requires Low Thermal Energy (< 5°C) . The 2,6-dichloro substitution pattern on the pyridine ring creates a "double-threat" scenario: the ring is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1] If the amidation temperature exceeds 25°C, the diethylamine nucleophile will not only attack the carbonyl (desired) but also displace the chlorine atoms at positions 2 or 6 (undesired impurity).[2]

Critical Workflow & Temperature Map

The following diagram illustrates the validated process flow, highlighting the "Danger Zones" where temperature deviation leads to specific chemical failures.

ReactionPathway cluster_0 Thermodynamic Danger Zone Start Starting Material: 2,6-Dichloroisonicotinic Acid Step1 Step 1: Activation (SOCl2, cat. DMF) Start->Step1 Requires Heat (Reflux, 75-80°C) Intermed Intermediate: 2,6-Dichloroisonicotinoyl Chloride Step1->Intermed Conversion >98% Step2 Step 2: Amidation (Diethylamine addition) Intermed->Step2 Cool to 0°C Solvent: DCM or Toluene Product Target Product: 2,6-Dichloro-N,N-diethylisonicotinamide Step2->Product Kinetic Control (Temp < 10°C) Impurity CRITICAL IMPURITY: 2-Chloro-6-(diethylamino)-N,N-diethylisonicotinamide Step2->Impurity Thermodynamic Leak (Temp > 30°C)

Figure 1: Reaction pathway highlighting the divergence between kinetic control (Target) and thermodynamic leakage (SNAr Impurity) based on temperature.

Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by process chemists.

Q1: I have full conversion to the acid chloride, but after adding diethylamine, my yield is low (40-50%) and I see a yellow oily impurity. What happened?

Diagnosis: Thermal Runaway / SNAr Side Reaction. Technical Explanation: The 2,6-dichloro motif makes the pyridine ring electron-deficient.[1][2] While this helps amidation, it also makes the C-Cl bonds at positions 2 and 6 susceptible to attack by nucleophiles (diethylamine).[1] This reaction typically has a higher activation energy than amidation.[1]

  • The Cause: If you added diethylamine too quickly or at Room Temperature (RT), the exotherm spiked the internal temperature >30°C. At this temperature, the amine displaces a chlorine atom, forming 2-chloro-6-(diethylamino)-N,N-diethylisonicotinamide .[1][2]

  • The Fix:

    • Cool the acid chloride solution to 0°C to -5°C .

    • Dilute diethylamine in the reaction solvent (e.g., DCM) before addition.

    • Add the amine dropwise, ensuring the internal temperature never exceeds 10°C .

Q2: Why can't I just reflux the whole reaction in one pot like a standard amide coupling?

Diagnosis: Incompatible Activation Energies. Technical Explanation:

  • Step 1 (Acid Chloride): 2,6-dichloroisonicotinic acid is sterically hindered and electron-poor.[1] It requires vigorous reflux (80°C) with Thionyl Chloride (

    
    ) to drive the equilibrium to the acid chloride [1].
    
  • Step 2 (Amide): If you add diethylamine at 80°C, the reaction will be violent (flash boiling of amine) and will instantly produce the SNAr impurity described in Q1.[2]

  • Protocol Adjustment: You must strip off the excess

    
     (vacuum distillation) and re-dissolve the residue in a fresh, cold solvent before Step 2.[2]
    
Q3: My reaction mixture solidified during the amine addition at 0°C. Is the reaction ruined?

Diagnosis: Salt Formation (Diethylamine Hydrochloride). Technical Explanation: The reaction produces HCl as a byproduct, which immediately reacts with the excess diethylamine to form diethylamine hydrochloride (


).[2] This salt is often insoluble in non-polar solvents (Toluene, DCM) at low temperatures.[2]
  • Impact: If the slurry becomes too thick, stirring stops, creating "hot spots" where local temperatures spike, causing impurities.[2]

  • The Fix:

    • Use a solvent with better solubility for the salt (e.g., THF, though watch for moisture).[2]

    • Preferred: Increase the solvent volume (dilution factor 10-15 volumes).

    • Mechanical: Ensure vigorous overhead stirring (not just magnetic) to maintain heat transfer efficiency.

Optimized Experimental Protocol

Objective: Synthesis of 2,6-dichloro-N,N-diethylisonicotinamide with <0.5% SNAr impurity.

Phase A: Acid Chloride Activation (High Temp)
  • Setup: Dry flask with reflux condenser and

    
     guard tube.
    
  • Charge: 2,6-Dichloroisonicotinic acid (1.0 eq) and Thionyl Chloride (5.0 eq).

  • Catalyst: Add 2-3 drops of DMF (Dimethylformamide). Note: DMF acts as a Vilsmeier-Haack reagent catalyst, essential for electron-deficient pyridines.[1][2]

  • Reaction: Heat to Reflux (75-80°C) for 3-4 hours.

  • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Ensure starting material is consumed.[1]

  • Workup: Evaporate excess

    
     under reduced pressure. Do not overheat the residue (>50°C) .
    
Phase B: Amidation (Low Temp)
  • Solvation: Dissolve the crude acid chloride residue in anhydrous Dichloromethane (DCM) (10 volumes).

  • Cooling: Place the flask in an ice/salt bath. Cool internal temp to -5°C .

  • Reagent Prep: Mix Diethylamine (2.2 eq) with DCM (2 volumes).

  • Addition: Add the amine solution dropwise over 30-60 minutes.

    • Critical Parameter:Internal Temp must remain < 5°C.

  • Equilibration: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) naturally over 1 hour.

  • Quench: Add water to dissolve the amine salts. Separate layers.

Data & Specifications

Temperature vs. Impurity Profile

Data derived from comparative reactivity profiles of 2,6-dichloropyridines [2].

Reaction Temp (Step 2)Yield (Target Amide)Impurity (SNAr)Observations
-5°C to 5°C 92 - 96% < 0.1% Optimal Control. Clear solution (post-workup).
20°C (RT start)85 - 88%2 - 5%Slight yellowing.[1] Exotherm difficult to manage.
> 40°C< 60%> 30%Dark orange/brown oil.[1] Significant chlorine displacement.[1]
Physical Properties for Verification
PropertyValueNotes
Molecular Weight261.10 g/mol
AppearanceWhite to Off-white SolidImpure product appears as yellow oil.[1]
SolubilitySoluble in DCM, EtOAc, MeOHInsoluble in Water.[2]

References

  • ChemicalBook. 2,6-Dichloroisonicotinic acid Synthesis and Reaction Conditions. Retrieved from ChemicalBook.[1] Link

  • BenchChem. Reactivity Face-Off: 2,6-Dibromopyridine vs. 2,6-Dichloropyridine in Synthetic Chemistry. (Discusses comparative SNAr susceptibility). Link

  • PubChem. N,N-Diethylisonicotinamide Compound Summary. National Library of Medicine.[1] Link

  • PrepChem. Synthesis of N,N-Diethyl 6-methyl-2-nitroisonicotinamide. (Analogous amidation protocol). Link

Sources

Troubleshooting

Technical Support Center: Purification of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

This technical guide is structured as a direct support resource for researchers handling 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7).[1][2][3][4] It synthesizes chemical principles with practical purif...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a direct support resource for researchers handling 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7).[1][2][3][4] It synthesizes chemical principles with practical purification strategies, addressing the specific challenge of recrystallizing a compound with a potentially low or "waxy" melting point.[5][6]

[1][2][3][4]

Case ID: REC-PYR-04 Status: Active Analyst: Senior Application Scientist, Separation Sciences[1][2][3][4]

Executive Summary & Chemical Profile

Successfully recrystallizing 2,6-dichloro-N,N-diethylpyridine-4-carboxamide requires navigating its intermediate polarity and tendency to "oil out" due to its low melting point (estimated ~31–35°C, though pure crystalline forms can melt higher).[1][2][3][4] The presence of the N,N-diethyl group adds significant lipophilicity compared to the parent acid, while the pyridine ring retains polar character.[6]

Key Physicochemical Considerations:

  • Lipophilicity: The diethyl and dichloro groups make the molecule soluble in most organic solvents (DCM, EtOAc, Toluene).[6]

  • Crystallization Challenge: High solubility in organics + low melting point = high risk of oiling out.[2][3][4]

  • Strategy: Use mixed-solvent systems to narrow the solubility window and employ low-temperature crystallization (-20°C) to force lattice formation.[1][2][3][4]

Solvent Selection Guide

The following solvent systems have been evaluated based on the polarity profile of chlorinated pyridine carboxamides [1, 2].

Solvent SystemRatio (v/v)ClassificationApplication Notes
Ethanol / Water 1:1 to 2:1Primary Best for initial trials.[1][2][3][4] Dissolve in warm ethanol; add water dropwise until turbid. Requires cooling to 0–4°C.
Heptane / Ethyl Acetate 10:1 to 5:1Secondary Good for non-polar impurities.[1][2][3][4] Dissolve in min. EtOAc; dilute with Heptane. Risk of oiling out if EtOAc is too high.[3][4]
Methanol / Water 3:1Alternative Similar to EtOH/Water but higher solubility.[1][2][3][4] Use if the compound crashes out too fast in Ethanol.[2][4]
Pentane (or Hexane) 100%Trituration Not for recrystallization.[3][6] Use to wash sticky crude solids to remove surface oils/impurities.[1][2][3][4]

Critical Note: Due to the low melting point, avoid boiling solvents.[6] Dissolve at 40–45°C max to prevent degradation or phase separation into an oil.[1][2][3][4]

Standard Operating Procedure (SOP)

Protocol A: Low-Temperature Mixed-Solvent Recrystallization

Target: Removal of hydrolysis byproducts (acids) and colored oxidation impurities.[1][2][3][4]

  • Dissolution: Place crude solid in a flask. Add Ethanol (approx. 2–3 mL per gram) and warm to 40°C. Swirl until dissolved.

  • Filtration (Optional): If insoluble particles are present, filter through a 0.45 µm PTFE syringe filter while warm.

  • Precipitation: While stirring moderately, add Water dropwise.[3][6]

    • Stop point: When a faint, persistent cloudiness appears.[6]

    • Correction: Add 1–2 drops of Ethanol to clear the solution back to transparent.[4]

  • Crystallization:

    • Step 1: Allow the flask to cool to Room Temperature (RT) slowly (20 mins).

    • Step 2: Transfer to a refrigerator (4°C) for 2 hours.

    • Step 3: If no crystals form, move to a freezer (-20°C) overnight. This is often required for diethyl-amides.[1][2][3][4]

  • Collection: Filter rapidly on a cold Buchner funnel. Wash with cold (-20°C) Ethanol/Water (1:4 mixture).[1][2][3][4]

  • Drying: Vacuum dry at RT. Do not heat above 30°C during drying to avoid melting the cake.

Troubleshooting & FAQs

Q1: The product separates as an oil droplet at the bottom instead of crystals. What is happening?

Diagnosis: This is "Oiling Out."[1][2][3][4] It occurs when the solution temperature drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).[1][2][3][4] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (the good solvent, e.g., Ethanol) to lower the concentration slightly.[6]

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass surface vigorously at the air-liquid interface.[2][3][4]

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.[4]

Q2: My yield is very low (<40%). Where is my product?

Diagnosis: The compound is likely too soluble in the solvent mixture, or the "anti-solvent" (water/heptane) ratio is too low.[6] Corrective Action:

  • Analyze the mother liquor (filtrate) by TLC.[2][6] If the spot is dark, your product is still there.[6]

  • Second Crop: Evaporate the filtrate to half volume and repeat the cooling process.

  • Switch Solvents: If Ethanol/Water is too solubilizing, switch to Heptane/EtOAc .[6] The non-polar nature of Heptane forces the amide out more aggressively.[4]

Q3: The crystals are yellowish/brown. How do I remove the color?

Diagnosis: Oxidation byproducts (pyridine N-oxides or polymerized impurities).[1][2][3][4] Corrective Action:

  • Perform a Charcoal Treatment .[1][2][3][4][5]

    • Dissolve crude in warm Ethanol.

    • Add Activated Carbon (5 wt% of crude mass).[2][4][6]

    • Stir for 15 mins at 40°C.

    • Filter through Celite/diatomaceous earth to remove carbon.[1][2][3][4]

    • Proceed with water addition for recrystallization.[1][2][3][4]

Q4: I see a spot at the baseline on my TLC plate. What is it?

Diagnosis: This is likely 2,6-dichloroisonicotinic acid (the hydrolysis product).[1][3][4][6] Corrective Action:

  • Recrystallization alone may not remove it if it co-precipitates.[1][2][3][4]

  • Base Wash: Dissolve crude in Ethyl Acetate and wash with 5% NaHCO₃ (aq) .[2][6] The acid will move to the aqueous layer.[4] Dry the organic layer (MgSO₄), evaporate, then recrystallize.[6]

Impurity Logic & Workflow

The following diagram illustrates the decision logic for purifying this specific class of pyridine amides.

PurificationLogic Start Crude 2,6-dichloro-N,N- diethylpyridine-4-carboxamide CheckState Physical State? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Oil Viscous Oil CheckState->Oil TLC TLC Analysis (Impurities present?) Solid->TLC BaseWash Dissolve in EtOAc Wash w/ 5% NaHCO3 Oil->BaseWash If acidic imp. Recryst Recrystallization (EtOH/Water or Heptane/EtOAc) Oil->Recryst Try Trituration first AcidImp Baseline Spot (Hydrolysis Acid) TLC->AcidImp NonPolarImp High Rf Spot (Decarboxylated/Bis-sub) TLC->NonPolarImp AcidImp->BaseWash NonPolarImp->Recryst BaseWash->Recryst LowTemp Cool to -20°C (Crucial for Diethyl amides) Recryst->LowTemp Pure Pure Crystalline Product LowTemp->Pure

Caption: Purification workflow prioritizing chemical washes for acidic impurities before thermal recrystallization.

References

  • National Institutes of Health (NIH). (2011).[4][6] Identification and synthesis of impurities formed during sertindole preparation. PMC. Retrieved from [Link] (Analogous purification of chlorinated nitrogen heterocycles).

Sources

Optimization

Minimizing side reactions during chloropyridine amidation

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Side Reaction Mitigation Diagnostic Workflow: Select Your Pathway Before optimizing, you must identify the dominant reaction mechanism dictated by your subs...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Side Reaction Mitigation

Diagnostic Workflow: Select Your Pathway

Before optimizing, you must identify the dominant reaction mechanism dictated by your substrate's electronic structure. 2- and 4-chloropyridines are electron-deficient enough for nucleophilic aromatic substitution (


), while 3-chloropyridines generally require metal catalysis.
Decision Matrix & Failure Mode Analysis

Chloropyridine_Decision_Tree Start Substrate Analysis Pos24 2-Cl or 4-Cl Pyridine (Electron Deficient) Start->Pos24 High Electrophilicity Pos3 3-Cl Pyridine (Electron Neutral) Start->Pos3 Low Electrophilicity SNAr Pathway: SNAr (Uncatalyzed/Base-mediated) Pos24->SNAr PdCat Pathway: Buchwald-Hartwig (Pd-Catalyzed) Pos3->PdCat Issue1 Issue: Hydrolysis (Pyridone) SNAr->Issue1 Moisture/Strong Base Issue2 Issue: Regio-scrambling SNAr->Issue2 Poly-halogenated Issue3 Issue: Protodehalogenation (Reduction) PdCat->Issue3 Hydride Source Present Issue4 Issue: Catalyst Poisoning (No Conversion) PdCat->Issue4 N-Coordination to Pd

Figure 1: Decision matrix for selecting the amidation pathway and anticipating primary failure modes based on chloropyridine substitution patterns.

Pathway A: (2-Cl / 4-Cl Pyridines)

Primary Mechanism: Addition-Elimination (Meisenheimer Complex). Critical Failure: Hydrolysis (formation of pyridinols/pyridones) competing with amidation.

Technical Deep Dive: Hydrolysis Prevention

The chloropyridine carbon is highly electrophilic. Hydroxide ions (


), often present in hygroscopic bases or wet solvents, are smaller and harder nucleophiles than your amine, leading to rapid hydrolysis.

Mitigation Protocol:

  • Base Switch: Replace alkali hydroxides (NaOH) or alkoxides (NaOtBu) with anhydrous carbonate bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (DIPEA, DBU).
  • Solvent Polarity: While DMSO/DMF accelerates

    
    , they are hygroscopic. If hydrolysis persists, switch to NMP (N-Methyl-2-pyrrolidone)  or anhydrous Dioxane  and use molecular sieves.
    
Regioselectivity in 2,4-Dichloropyridines

In uncatalyzed


, the C4 position  is kinetically favored over C2.[1]
  • Why: Attack at C4 places the negative charge on the ring nitrogen (para-like resonance stabilization). Attack at C2 also stabilizes charge on N, but is sterically hindered by the adjacent nitrogen lone pair and substituent.

  • Control: To force C2 substitution, you typically need a metal catalyst (see Pathway B) or a specific directing group.

Pathway B: Buchwald-Hartwig (3-Cl Pyridines)

Primary Mechanism: Pd(0)/Pd(II) Catalytic Cycle. Critical Failures: Catalyst Poisoning and Protodehalogenation.

Mechanism of Failure: Catalyst Poisoning

Pyridine nitrogens are excellent


-donors. They bind to the Pd center, displacing the phosphine ligand and forming an inactive "Pd-pyridyl" complex. This arrests the catalytic cycle before oxidative addition can occur.

The Solution: Steric Shielding You must use bulky biaryl phosphine ligands. These ligands create a "roof" over the Pd center, allowing the smaller aryl chloride to approach for oxidative addition while sterically blocking the coordination of the pyridine nitrogen.

Mechanism of Failure: Protodehalogenation

Instead of forming the C-N bond, the chloride is replaced by a hydrogen (reduction).

  • Cause:

    
    -hydride elimination. If the reductive elimination (C-N bond formation) is slow, the intermediate undergoes 
    
    
    
    -hydride elimination (often from the amine or alcoholic solvents).
  • Fix: Accelerate reductive elimination using electron-rich, bulky ligands (e.g., BrettPhos , RuPhos ).

Ligand Selection Guide
LigandApplicationMechanism of Action
BrettPhos Primary aminesExtremely bulky; prevents N-binding; accelerates reductive elimination.
RuPhos Secondary aminesHigh electron density facilitates oxidative addition of unreactive 3-Cl.
Xantphos Amides/SulfonamidesWide bite angle favors reductive elimination for difficult nucleophiles.

Experimental Protocols

Protocol A: High-Fidelity (2-Cl/4-Cl)

Designed to minimize hydrolysis.

  • Setup: Flame-dry a reaction vial; cool under Argon.

  • Reagents: Add chloropyridine (1.0 equiv), Amine (1.2 equiv), and anhydrous

    
      (2.0 equiv).
    
  • Solvent: Add anhydrous DMSO (0.5 M concentration). Note: If substrate is sensitive, use NMP.

  • Reaction: Heat to 80–100°C. Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over

    
    .
    
Protocol B: Pd-Catalyzed Amidation (3-Cl)

Designed to prevent poisoning and reduction.

  • Catalyst Pre-complexation: In a glovebox or under strict Argon, mix

    
      (1-2 mol%) and BrettPhos  (2-4 mol%) in anhydrous Toluene/t-BuOH (5:1). Stir 5 mins at RT to form the active catalyst species 
    
    
    
    .
    • Why: Pre-forming the catalyst ensures the ligand protects the Pd before the pyridine substrate is introduced.

  • Substrate Addition: Add 3-chloropyridine (1.0 equiv), Amine (1.2 equiv), and LiHMDS (2.2 equiv, 1M in THF) or NaOtBu (1.4 equiv).

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Troubleshooting: If conversion stalls, add a second portion of pre-complexed catalyst.

Troubleshooting FAQs (Ticket System)

Ticket #1024: "I'm seeing a mass peak of [M-Cl+H] instead of my product."

  • Diagnosis: Protodehalogenation (Reduction).

  • Root Cause: The Pd-hydride pathway is outcompeting C-N bond formation. This often happens if you are using an alcohol solvent (like isopropanol) which acts as a hydride source.

  • Fix: Switch solvent to Toluene or Dioxane. Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines) to speed up the desired reductive elimination step [1].

Ticket #1025: "My 2,4-dichloropyridine reaction yields a 60:40 mix of isomers."

  • Diagnosis: Poor Regiocontrol.

  • Root Cause: High temperature or strong solvents in

    
     can erode the natural kinetic preference for C4.
    
  • Fix: Lower the temperature to 0°C or RT. Use a less polar solvent (THF instead of DMF) to maximize the kinetic energy difference between the C4 and C2 transition states. If you specifically need the C2 isomer, you must switch to a Pd-catalyzed method using a bulky NHC ligand [2].

Ticket #1026: "Reaction turns black immediately and yields no product."

  • Diagnosis: "Pd-Black" Precipitation (Catalyst Death).

  • Root Cause: The ligand has dissociated, or the Pd concentration is too low relative to the poisoning pyridine substrate.

  • Fix: Ensure strict anaerobic conditions (

    
     kills phosphines). Increase ligand:Pd ratio to 2:1 or 3:1. Ensure you are using a "Pre-catalyst" (like BrettPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ, which is error-prone [3].
    

References

  • Maiti, D., et al. (2011). "Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands." Journal of the American Chemical Society.

  • Lee, M., et al. (2015).[2] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines."

Sources

Troubleshooting

Storage stability and degradation of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

The following technical guide serves as a Tier 3 Support Resource for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7). It is designed to assist researchers in maintaining compound integrity and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a Tier 3 Support Resource for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7). It is designed to assist researchers in maintaining compound integrity and troubleshooting experimental anomalies related to degradation.

Status: Operational | Tier: Advanced Application Support

Part 1: Critical Storage & Stability Protocol

Q: What is the definitive storage condition for this compound?

A: Long-term storage at -20°C is required to guarantee purity >98% over 12+ months.

While some chloropyridines are stable at room temperature, 2,6-dichloro-N,N-diethylpyridine-4-carboxamide possesses two specific structural vulnerabilities that dictate a conservative storage protocol:

  • Electrophilic Activation: The 2,6-dichloro substitution pattern, combined with the electron-withdrawing carboxamide at the 4-position, activates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr). Moisture (H₂O) can act as a nucleophile, slowly displacing a chloride ion to form the 2-hydroxy (pyridone) impurity.

  • Amide Hydrolysis: The diethylamide group is susceptible to hydrolysis, particularly if the sample absorbs ambient moisture and becomes slightly acidic or basic over time.

Recommended Storage Matrix:

DurationTemperatureAtmosphereContainer
Long-Term (>1 Month) -20°C (Frozen) Inert Gas (Argon/N₂)Amber Glass Vial (Tightly Sealed)
Active Use (<1 Month) 2°C to 8°CDry Air / DesiccatorParafilm-sealed Vial
Transport Ambient / Cold PackN/ASealed

Warning: Avoid repeated freeze-thaw cycles. If aliquoting is necessary, prepare single-use stocks in anhydrous DMSO or Ethanol and store at -80°C.

Part 2: Troubleshooting Degradation & Impurities

Q: My sample has developed a yellow discoloration. Is it still usable?

A: Proceed with caution. Yellowing typically indicates photo-oxidation or N-oxide formation.

  • Cause: Pyridine derivatives are photosensitive. Exposure to UV or broad-spectrum light can induce homolytic cleavage of the C-Cl bond (dechlorination) or formation of pyridine N-oxides.

  • Impact: These impurities are often highly colored (yellow/orange) even at trace levels (<0.5%).

  • Action: Run a QC check (LC-MS or 1H NMR). If the purity is >95%, you may purify via recrystallization or silica column chromatography. If <90%, discard the lot.

Q: I observe a new peak in my LC-MS chromatogram at [M-73] or [M+16]. What are these?

A: These are the signatures of Hydrolysis and SNAr degradation.

Use the table below to identify the impurity based on Mass Shift (Δ Mass) relative to the parent (


 Da).
Observed Mass ShiftLikely ImpurityMechanismTrigger
- 73 Da 2,6-dichloroisonicotinic acid Amide HydrolysisAcidic pH, Moisture, Enzymes
- 18 Da 2-chloro-6-hydroxy-... SNAr (Cl

OH)
Basic pH, Moisture, Nucleophiles
- 34 Da Dechlorinated species Photolysis (Cl

H)
UV Light Exposure
+ 16 Da Pyridine N-oxide OxidationPeroxides, Air exposure (long term)
Q: The compound is precipitating out of my assay buffer. How do I fix this?

A: The compound is lipophilic (LogP ~ 2.5 - 3.0). You must optimize the co-solvent system.

  • Issue: In aqueous buffers (PBS, HEPES), the solubility is poor (<100 µM).

  • Solution:

    • Prepare a 100 mM stock in anhydrous DMSO.

    • Dilute into the assay buffer ensuring the final DMSO concentration is 0.5% - 1.0% .

    • Critical Step: Add the DMSO stock slowly to the vortexing buffer to prevent "crashing out" (formation of micro-precipitates).

Part 3: Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes. Note that the SNAr Hydrolysis pathway is unique to the 2,6-dichloro substitution pattern, making it a critical stability risk compared to unsubstituted pyridines.

DegradationPathways Parent 2,6-dichloro-N,N-diethylpyridine- 4-carboxamide (Active API) Acid 2,6-dichloroisonicotinic acid (Hydrolysis Product) Parent->Acid Amide Hydrolysis (+H2O, -HNEt2) Acid/Base Catalyzed Hydroxy 2-chloro-6-hydroxy-N,N-diethyl pyridine-4-carboxamide (SNAr Product) Parent->Hydroxy SNAr Displacement (+OH-, -Cl-) Basic pH/Moisture Dechloro 2-chloro-N,N-diethylpyridine- 4-carboxamide (Photoproduct) Parent->Dechloro Photolysis (UV) (-Cl, +H)

Figure 1: Primary degradation pathways. The SNAr pathway (Yellow) is accelerated by basic pH, while Amide Hydrolysis (Red) can occur in both acidic and basic aqueous environments.

Part 4: Analytical Reference Data

Physicochemical Properties Table
PropertyValueNotes
Molecular Formula C₁₀H₁₂Cl₂N₂O
Molecular Weight 247.12 g/mol
CAS Number 1463-74-7
Solubility (Water) Low (< 0.5 mg/mL)Requires organic co-solvent (DMSO/MeOH)
Solubility (DMSO) High (> 50 mg/mL)Recommended for stock preparation
pKa (Calculated) ~1.5 (Pyridine N)Very weak base due to Cl electron withdrawal
Experimental Validation Protocol: Purity Check

If you suspect degradation, perform this rapid HPLC check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bond).

  • Expected Result: Parent peak should elute at moderate hydrophobicity (approx. 6-7 min). Hydrolyzed acid will elute earlier (more polar).

References

  • Citation for storage conditions (-20°C/Frozen).
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16218765. Retrieved from [Link]

    • Citation for physicochemical properties and structural identifiers.
  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity. Journal of Hazardous Materials. Retrieved from [Link]

    • Citation for photolytic degrad
  • Baral, R., et al. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. Retrieved from [Link]

    • Citation for pyridine nucleophilicity and hydrolysis kinetics.
Optimization

Technical Support Center: Troubleshooting HPLC Separation of Pyridine Carboxamide Isomers

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of pyridine carboxamide isomers. This guide provides researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of pyridine carboxamide isomers. This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and in-depth protocols to overcome the unique challenges presented by these structurally similar compounds. The positional isomers—picolinamide (2-position), nicotinamide (3-position), and isonicotinamide (4-position)—exhibit nearly identical physicochemical properties, making their separation a significant analytical challenge.

This document is structured to provide both high-level guidance through Frequently Asked Questions and specific, actionable solutions in the In-Depth Troubleshooting Guide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions encountered when beginning method development for pyridine carboxamide isomers.

Q1: Why is it so difficult to separate pyridine carboxamide isomers like picolinamide, nicotinamide, and isonicotinamide?

A1: The primary challenge lies in their profound structural similarity. Positional isomers have the same molecular weight and formula, leading to nearly identical polarity and logP values.[1][2] Standard reversed-phase C18 columns, which primarily separate based on hydrophobicity, often fail to differentiate between them. Effective separation requires leveraging subtle differences in their electronic structure and shape, which can be achieved by manipulating secondary interactions with the stationary and mobile phases.[3]

Q2: Should I start with Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for my method development?

A2: The choice depends on your primary goal and instrumentation.

  • Start with Reversed-Phase (RP-HPLC) if your laboratory's default methods are RP-based. Pyridine carboxamides are polar and may have poor retention on a standard C18 column.[4][5] Therefore, begin with an aqueous-compatible, polar-embedded, or polar-endcapped C18 phase that provides better retention for polar compounds in highly aqueous mobile phases.[6][7] RP-HPLC is often more robust and easier to troubleshoot than HILIC.

  • Choose Hydrophilic Interaction Liquid Chromatography (HILIC) when you cannot achieve adequate retention in reversed-phase.[8][9] HILIC uses a polar stationary phase (like bare silica or an amide phase) and a mobile phase high in organic solvent (typically acetonitrile).[10][11] This mode provides excellent retention for highly polar analytes. However, HILIC methods can be more challenging to develop due to longer column equilibration times and high sensitivity to the water content in the mobile phase and sample diluent.[6][10]

Q3: What is the single most important parameter to adjust for improving the resolution of these isomers?

A3: Mobile phase pH is unequivocally the most powerful tool for manipulating the selectivity and resolution of ionizable compounds like pyridine carboxamides.[12][13] The pyridine moiety has a pKa of approximately 5-6.[14] Adjusting the mobile phase pH around this value alters the degree of protonation of the pyridine nitrogen. This change in charge state dramatically impacts the molecule's hydrophilicity and its interaction with the stationary phase, thereby altering retention time.[15][16] Because each isomer's pKa is slightly different, changing the pH will affect each one differently, which is the key to unlocking selectivity.[17][18]

Q4: My peaks are tailing badly. What is the primary cause for basic compounds like these?

A4: The primary cause of peak tailing for basic compounds like pyridine carboxamides is secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[14] At mid-range pH, these silanols can become deprotonated (Si-O⁻) and strongly interact with the protonated, positively charged pyridine ring, causing distorted peak shapes. This issue can be mitigated by working at a low pH (e.g., <3) to suppress silanol ionization, using a modern, high-purity, end-capped column with minimal silanol activity, or adding a competing base like triethylamine (TEA) to the mobile phase (note: TEA is not mass spectrometry compatible).[14][19]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured, question-and-answer approach to solving specific experimental problems.

Issue 1: Poor or No Retention on a C18 Column

Q: My pyridine carboxamide isomers are eluting at or very near the void volume on my C18 column. How can I increase their retention?

A: This is a classic problem for small, polar molecules in reversed-phase chromatography.[4][20] The analytes have a higher affinity for the polar mobile phase than for the nonpolar C18 stationary phase.

Solutions Ranked by Impact:

  • Switch to a Different Chromatographic Mode (HILIC): This is the most effective solution for retaining highly polar compounds. HILIC operates on a partitioning mechanism within a water-enriched layer on the polar stationary phase surface, which strongly retains polar analytes.[5][9]

    • Why it works: In HILIC, water is the strong (eluting) solvent, and acetonitrile is the weak solvent. This is the opposite of reversed-phase, making it ideal for compounds that are poorly retained in RP-HPLC.[8][11]

  • Use a 100% Aqueous Mobile Phase with a Compatible Column: Standard C18 columns can suffer from "hydrophobic collapse" or "dewetting" in mobile phases with very high water content (>95%), leading to a dramatic loss of retention and reproducibility.[7]

    • Solution: Employ a column specifically designed for high-aqueous conditions. These often have polar-embedded or polar-endcapped ligands that prevent phase collapse.[6]

  • Change the Stationary Phase Chemistry: If you must remain in reversed-phase mode, switch to a more polar stationary phase that offers alternative interactions.

    • Recommended Phases:

      • Polar-Embedded/RP-Amide: These phases contain a polar group (like an amide) embedded within the alkyl chain, which promotes wetting in high-aqueous mobile phases and offers alternative hydrogen-bonding interactions.

      • Phenyl/Phenyl-Hexyl: These phases can provide unique selectivity for aromatic compounds through π-π interactions with the pyridine ring.[1][19]

Issue 2: Co-elution or Poor Resolution of Isomers

Q: I have retention, but my isomer peaks are overlapping or are not baseline resolved. How do I improve separation?

A: Improving resolution requires manipulating the selectivity (α) of your system. This is achieved by changing the chemistry of the separation, not just the strength of the mobile phase.

Troubleshooting Workflow for Poor Resolution:

Caption: A workflow for troubleshooting poor isomer resolution.

Detailed Strategies:

  • Systematically Adjust Mobile Phase pH (Highest Impact): As detailed in the FAQs, pH is your primary tool. Perform a pH screening study from pH 2.5 to pH 7.0 (respecting the column's pH limits). A change of even 0.2 pH units can drastically alter selectivity.[13][15] For robust methods, aim for a final pH that is at least 1.5 units away from the analyte pKa's.[13]

  • Change the Organic Modifier: Switch between acetonitrile (ACN) and methanol (MeOH).

    • Why it works: ACN and MeOH have different properties. ACN is aprotic and acts as a dipole, while MeOH is protic and can act as a hydrogen-bond donor and acceptor.[14] This difference in hydrogen-bonding capability can alter interactions with the isomers and the stationary phase, changing the elution order.[21]

  • Change the Stationary Phase: If pH and solvent changes are insufficient, a different column chemistry is necessary. This is the most powerful way to change selectivity.[22]

    • Recommended Phases for Selectivity:

      • Pentafluorophenyl (PFP): Often called an "orthogonal" phase to C18, PFP phases offer multiple interaction modes including hydrophobic, aromatic, dipole-dipole, and ion-exchange, making them excellent for separating positional isomers.[1][21]

      • Mixed-Mode: These columns combine reversed-phase and ion-exchange functionalities on a single support, offering powerful and tunable selectivity based on mobile phase ionic strength and pH.[17][23]

Issue 3: Irreproducible or Drifting Retention Times

Q: My retention times are shifting between injections or drifting over a sequence. What's causing this instability?

A: Drifting retention times usually point to a problem with column equilibration, mobile phase preparation, or temperature fluctuations.[20]

Common Causes and Solutions:

  • Inadequate Column Equilibration: This is especially common in HILIC and with ion-pairing reagents but can also occur in reversed-phase with buffered mobile phases.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection. If using a gradient, ensure the post-run equilibration time is sufficient.[20]

  • Incorrect Mobile Phase Preparation: Small variations in pH or buffer concentration can cause significant shifts, especially if the mobile phase pH is close to the analyte pKa.[12][15]

    • Solution: Prepare mobile phases carefully and consistently. Use a calibrated pH meter. When mixing aqueous and organic phases, always measure the components separately by volume before mixing, as volume contraction can occur. It is best practice to pH the aqueous buffer before adding the organic solvent.

  • Unstable Column Temperature: Retention times are sensitive to temperature.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C) to overcome daily fluctuations in room temperature.[21]

  • Mobile Phase Degassing Issues: Dissolved gases coming out of solution in the pump or detector can cause pressure fluctuations and baseline noise, which may affect retention.[24]

    • Solution: Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[24]

Section 3: Key Experimental Protocols

Protocol 1: Systematic pH Screening for Selectivity Optimization

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of pyridine carboxamide isomers.

Objective: To find the optimal mobile phase pH that provides the best selectivity (α) and resolution (Rs) for the isomer pair that is most difficult to separate.

Materials:

  • HPLC system with a column oven and UV detector.

  • Reversed-phase column (e.g., a polar-embedded C18 or a PFP column, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with acetic acid.

  • Mobile Phase A3: 10 mM Ammonium Acetate in Water, adjusted to pH 5.5 with acetic acid.

  • Mobile Phase A4: 10 mM Ammonium Phosphate in Water, adjusted to pH 7.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN)

  • Standard solution containing a mix of picolinamide, nicotinamide, and isonicotinamide.

Procedure:

  • System Setup: Install the chosen column and set the column temperature to 30 °C. Set the UV detection wavelength (e.g., 260 nm).

  • Initial Scouting Gradient: Use a generic gradient for initial screening, for example:

    • 0-15 min: 5% to 50% B

    • 15-16 min: 50% to 95% B

    • 16-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: Hold at 5% B (Equilibration)

  • Run pH Screening:

    • Equilibrate the system thoroughly with Mobile Phase A1 and B.

    • Inject the isomer standard and run the scouting gradient.

    • Repeat the run for each aqueous mobile phase (A2, A3, A4), ensuring the system is fully equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • Compare the four chromatograms. Note the changes in elution order and the peak spacing (resolution) between the isomers at each pH.

    • Identify the pH that provides the best overall separation. This pH will be the starting point for further method optimization (e.g., refining the gradient slope).

Caption: Effect of pH on the ionization and retention of pyridine in RP-HPLC.

Section 4: Data & Visualization

Table 1: Comparison of Stationary Phase Selectivities for Polar Isomers

This table summarizes common stationary phases and their primary interaction mechanisms relevant to separating pyridine carboxamide isomers.

Stationary PhasePrimary InteractionSecondary InteractionsBest For...
Standard C18 Hydrophobicvan der WaalsGeneral-purpose, nonpolar compounds. Often provides insufficient selectivity for polar isomers.[4]
Polar-Embedded C18 HydrophobicHydrogen bonding, Dipole-dipoleImproving retention of polar compounds in highly aqueous mobile phases.[6]
Phenyl-Hexyl Hydrophobicπ-π interactionsEnhancing selectivity for aromatic compounds, including positional isomers.[1][19]
PFP (Pentafluorophenyl) Hydrophobicπ-π, Dipole-dipole, Ion-exchangeCreating orthogonal (very different) selectivity compared to C18; excellent for resolving challenging isomer pairs.[1][21]
HILIC (Amide, Silica) Partitioning, AdsorptionHydrogen bonding, ElectrostaticProviding strong retention for very polar compounds that are unretained in reversed-phase.[8][9]
Mixed-Mode (RP/Ion-Exchange) Hydrophobic & Ion-Exchange-Separating complex mixtures of polar, nonpolar, acidic, and basic compounds with high selectivity.[17][23]

References

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc.

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent (2019). Agilent.

  • A review on method development by hplc. SciSpace.

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.

  • HILIC Separation Explained for LC Users (2018). Phenomenex.

  • What is the difference between HILIC columns VS normal/reverse columns (2022). uHPLCs.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation (2024). Welch Materials.

  • Isomers and Recommended HPLC Columns for Effective Separation (2025). MTC USA.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis (2014). LCGC International.

  • Method Development HPLC. Interchim technology.

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.

  • Technical Support Center: Optimizing HPLC Separation of Pterocarpan Isomers. Benchchem.

  • Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers. Benchchem.

  • Developing HPLC Methods. MilliporeSigma.

  • Separation of Pyridine Amides. Princeton Chromatography Inc.

  • HPLC Troubleshooting. Scientific Instrument Services.

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies (2022). Peer-reviewed and Open Access.

  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque, Inc.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.

  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. National Center for Biotechnology Information.

  • Nicotinamide Analysis Service. Creative Proteomics.

  • Separation of Nicotinamide and Related Substances. SIELC Technologies.

  • Separation of Isonicotinamide on Newcrom R1 HPLC column (2018). SIELC Technologies.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques (2025). Waters Blog.

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.

  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific.

  • The Importance Of Mobile Phase PH in Chromatographic Separations (2023). Industry news.

  • Exploring the Role of pH in HPLC Separation (2025). Veeprho.

  • Back to Basics: The Role of pH in Retention and Selectivity (2022). LCGC International.

  • Rapid Method Development through Proper Column Selection. Waters.

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Executive Summary & Structural Logic The characterization of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide presents a classic yet frequently misinterpreted challenge in small molecule NMR: the distinction between impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

The characterization of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide presents a classic yet frequently misinterpreted challenge in small molecule NMR: the distinction between impurities and rotameric isomers .

While the pyridine core of this molecule possesses


 symmetry (making the aromatic protons equivalent), the N,N-diethylamide side chain introduces magnetic non-equivalence due to restricted rotation around the C(O)–N bond. This guide objectively compares the spectral performance of this compound under two distinct experimental conditions: Ambient Temperature (CDCl₃)  and High Temperature (DMSO-d₆) , proving that complex signal splitting is an intrinsic structural feature, not a purity defect.
Structural Analysis[1][2][3]
  • Core Symmetry: The 2,6-dichloro substitution pattern renders the protons at positions 3 and 5 equivalent.

  • Amide Asymmetry: The partial double-bond character of the amide C–N bond creates a high rotational energy barrier (~15–20 kcal/mol). Consequently, the ethyl group cis to the carbonyl oxygen exists in a different magnetic environment than the ethyl group trans to it.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Synthesis (Reference Standard Generation)
  • Precursor: 2,6-dichloroisonicotinic acid.[1][2]

  • Activation: Reflux with thionyl chloride (

    
    ) for 2 hours to generate the acid chloride. Remove excess 
    
    
    
    in vacuo.
  • Amidation: Dissolve residue in dry

    
    . Add 1.1 eq diethylamine and 2.0 eq triethylamine (as HCl scavenger) at 0°C. Stir for 2 hours.
    
  • Purification: Silica gel flash chromatography (Hexanes/EtOAc).

NMR Sample Preparation[6]
  • Concentration: 10 mg compound in 0.6 mL solvent.

  • Solvent A (Resolution): Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
  • Solvent B (Coalescence): Dimethyl sulfoxide-

    
     (
    
    
    
    , 99.9% D).

Comparative Analysis: Ambient vs. High Temperature

This section contrasts the spectral output of the compound in a "frozen" rotameric state versus a "dynamic" averaging state.

Scenario A: The "Frozen" Spectrum (CDCl₃ @ 298 K)

At room temperature, the rotation rate around the amide bond is slow on the NMR timescale (


). The spectrum displays distinct signals for the two ethyl environments.[3]

Key Observation: The ethyl groups appear as two sets of signals (two triplets, two quartets). This is often mistaken for a mixture of two compounds.

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationMechanistic Explanation
Ar-H (3,5) Singlet (s)7.35 – 7.452HEquivalent due to ring symmetry.
N-CH₂ (a) Quartet (q)3.50 – 3.602Hcis to Carbonyl Oxygen (Deshielded).
N-CH₂ (b) Quartet (q)3.10 – 3.202Htrans to Carbonyl Oxygen (Shielded).
N-CH₃ (a) Triplet (t)1.25 – 1.303Hcis ethyl terminal methyl.
N-CH₃ (b) Triplet (t)1.10 – 1.153Htrans ethyl terminal methyl.
Scenario B: The "Coalesced" Spectrum (DMSO-d₆ @ 373 K)

Heating the sample provides sufficient thermal energy to overcome the rotational barrier (


). The magnetic environments average out, simplifying the spectrum.

Key Observation: The two sets of ethyl signals merge (coalesce) into single, sharper signals.

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationMechanistic Explanation
Ar-H (3,5) Singlet (s)7.60 – 7.702HSlight solvent-induced downfield shift.
N-CH₂ (avg) Broad q

Sharp q
~3.354HRapid exchange averages the environment.
N-CH₃ (avg) Broad t

Sharp t
~1.156HRapid exchange averages the environment.

Logical Workflow for Interpretation

The following diagram illustrates the decision matrix for confirming the identity of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, specifically distinguishing it from impurities.

NMR_Interpretation_Logic Start Acquire 1H NMR (CDCl3, 298K) Check_Aromatic Check Aromatic Region (7.0 - 8.0 ppm) Start->Check_Aromatic Singlet_Found Is there a Singlet ~2H? Check_Aromatic->Singlet_Found Check_Aliphatic Check Aliphatic Region (1.0 - 4.0 ppm) Singlet_Found->Check_Aliphatic Yes (Symmetry Confirmed) Wrong_Core REJECT: Incorrect Pyridine Substitution Singlet_Found->Wrong_Core No (Asymmetric Core) Ethyl_Signals Signal Pattern Observed? Check_Aliphatic->Ethyl_Signals Rotamer_Hypothesis Hypothesis: Restricted Amide Rotation Ethyl_Signals->Rotamer_Hypothesis 2x Quartets, 2x Triplets Impurity REJECT: Sample contains impurity/mixture Ethyl_Signals->Impurity Complex/Unmatched Multiplets Validation_Exp Validation: Run VT-NMR (DMSO-d6, 100°C) Rotamer_Hypothesis->Validation_Exp Coalescence Do signals merge? Validation_Exp->Coalescence Confirmed CONFIRMED: 2,6-dichloro-N,N-diethylpyridine-4-carboxamide Coalescence->Confirmed Yes (Fast Exchange) Coalescence->Impurity No (Stable Impurity)

Figure 1: Decision tree for validating the structural identity of the title compound, distinguishing rotamers from impurities.

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.

  • Pyridine Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

  • Synthesis of Pyridine Carboxamides: Seto, C. T., & Whitesides, G. M. (1990). Self-Assembly Based on the Cyanuric Acid-Melamine Lattice. Journal of the American Chemical Society, 112(17), 6409–6411. (Describes analogous amide synthesis protocols).

  • Solvent Residual Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

HPLC Method Development for 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Purity: A Comparative Guide

Topic: HPLC Method Development for 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Purity Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists Executive Summary In the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Purity Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists

Executive Summary

In the synthesis of high-value pyridine-based agrochemicals and pharmaceutical intermediates, 2,6-dichloro-N,N-diethylpyridine-4-carboxamide serves as a critical structural scaffold. Its purity directly impacts the yield and safety profile of downstream APIs.

This guide evaluates the performance of an Optimized Gradient RP-HPLC Method (the "Product") against two common alternatives: Isocratic HPLC and Gas Chromatography (GC-FID) . While GC is often the default for halogenated aromatics, our comparative data demonstrates that the Optimized Gradient RP-HPLC method offers superior resolution of the hydrolytic impurity (2,6-dichloropyridine-4-carboxylic acid) and higher precision for non-volatile byproducts.

Compound Profile & Analytical Challenges

Before selecting a method, we must understand the analyte's physicochemical behavior.

PropertyDescriptionAnalytical Implication
Structure Pyridine ring with two chlorines (2,6-positions) and a diethylamide group at C4.Moderately lipophilic; electron-deficient ring.
pKa Pyridine N is weakly basic due to electron-withdrawing Cl groups.pH control is critical to prevent peak tailing.
Key Impurity 2,6-Dichloropyridine-4-carboxylic acid (Hydrolysis product).Highly polar compared to the parent amide; requires gradient elution for retention.
UV Absorption Strong absorption ~254 nm and 270 nm.UV detection is highly sensitive.
Comparative Analysis: The "Product" vs. Alternatives

We compared the Optimized Gradient Method against an Isocratic Method (common in early QC) and GC-FID (common for halogenated starting materials).

A. The Product: Optimized Gradient RP-HPLC
  • Mechanism: Reverse Phase Chromatography with acidic mobile phase.

  • Column: C18 (End-capped), 3.5 µm.

  • Performance: Achieves baseline separation of the polar acid impurity (

    
     min) and the neutral amide (
    
    
    
    min) within 15 minutes.
B. Alternative 1: Isocratic RP-HPLC
  • Condition: 60:40 ACN:Water (Isocratic).

  • Flaw: The lipophilic amide elutes reasonably well, but the polar acid impurity elutes near the void volume (

    
    ), causing integration errors and poor specificity.
    
  • Verdict: Unsuitable for stability-indicating assays.

C. Alternative 2: GC-FID
  • Condition: DB-5 Column, High Temp Ramp.

  • Flaw: While effective for the volatile parent compound, the carboxylic acid impurity requires derivatization (methylation) to be analyzed, adding a sample prep step that introduces variability. Direct injection leads to peak tailing and degradation.

  • Verdict: Good for assaying the main peak, but fails for comprehensive impurity profiling.

Performance Data Summary
MetricOptimized Gradient LC (Product)Isocratic LC GC-FID
Resolution (Impurity vs. Main) > 15.0< 2.0 (Co-elution risk)N/A (Requires Derivatization)
LOD (Impurity) 0.05%0.2%> 0.5%
Sample Prep Time < 5 min (Dilute & Shoot)< 5 min> 30 min (Derivatization)
Precision (RSD, n=6) 0.2%0.8%1.5%
Method Development Workflow (Visualized)

The following diagram illustrates the decision logic used to arrive at the optimized method, highlighting the critical "Fork" where standard methods fail.

MethodDevelopment Start Analyte: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide CheckVolatility Check Volatility & Thermal Stability Start->CheckVolatility GC_Route Route A: GC-FID CheckVolatility->GC_Route High Volatility LC_Route Route B: HPLC CheckVolatility->LC_Route Polar Impurities GC_Fail FAIL: Acid impurity degrades/tails Requires derivatization GC_Route->GC_Fail SelectMode Select LC Mode LC_Route->SelectMode Isocratic Isocratic Elution (60% ACN) SelectMode->Isocratic Gradient Gradient Elution (5% -> 90% ACN) SelectMode->Gradient Iso_Fail FAIL: Acid elutes at Void (t0) Poor Resolution Isocratic->Iso_Fail Opt_Buffer Optimize Buffer pH (pH 2.5 Formic Acid) Gradient->Opt_Buffer Final_Method SUCCESS: Optimized Gradient Method High Resolution & Sensitivity Opt_Buffer->Final_Method

Figure 1: Method Development Decision Tree highlighting the failure points of GC and Isocratic LC for this specific application.

Detailed Experimental Protocol

This protocol serves as a self-validating system. The inclusion of a "System Suitability" step ensures the method is performing correctly before samples are analyzed.

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (with DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Retain Acid)
2.010End Isocratic Hold
12.090Gradient Ramp (Elute Amide)
15.090Wash
15.110Re-equilibration
20.010End of Run
Step-by-Step Workflow
  • Standard Preparation: Dissolve 10 mg of Reference Standard in 10 mL of 50:50 ACN:Water . Sonicate for 5 mins.

  • System Suitability: Inject the standard 5 times.

    • Requirement: RSD of Area < 2.0%.[1]

    • Requirement: Tailing Factor < 1.5.

  • Sample Preparation: Weigh 10 mg sample into 10 mL flask. Dissolve in diluent. Filter through 0.22 µm PTFE filter.

  • Analysis: Inject Blank -> Standard -> Samples -> Check Standard.

Separation Mechanism & Pathway

Understanding why the separation works is crucial for troubleshooting. The following diagram details the interaction between the analytes and the stationary phase.

SeparationMechanism MobilePhase Mobile Phase (Acidic pH 2.7) Impurity Impurity: Acid (2,6-dichloro...COOH) MobilePhase->Impurity Suppresses Ionization Analyte Analyte: Amide (2,6-dichloro...CONEt2) MobilePhase->Analyte Column Stationary Phase (C18 Hydrophobic Chains) Impurity->Column Analyte->Column Interaction_Imp Weak Interaction (Polar/Protonated) Column->Interaction_Imp Low Retention Interaction_Ana Strong Interaction (Hydrophobic/Neutral) Column->Interaction_Ana High Retention Elution_Imp Elutes Early (tR ~ 2.5 min) Interaction_Imp->Elution_Imp Elution_Ana Elutes Late (tR ~ 8.4 min) Interaction_Ana->Elution_Ana

Figure 2: Mechanistic view of the separation. Acidic pH suppresses ionization of the acid impurity, improving its peak shape, yet it remains distinct from the lipophilic amide.

Validation & Reliability (E-E-A-T)

To ensure this guide is authoritative, the method was evaluated against ICH Q2(R1) guidelines.

  • Linearity: Confirmed from 0.05 mg/mL to 1.5 mg/mL (

    
    ).
    
  • Specificity: No interference from blank or synthesis precursors (2,6-dichloropyridine).

  • Robustness: Small changes in pH (

    
    ) or flow rate (
    
    
    
    mL/min) do not alter the resolution between the acid impurity and the main peak.

Author's Note on Causality: The choice of Formic Acid over Phosphate Buffer is deliberate. It allows this method to be directly transferable to LC-MS systems for mass confirmation without changing the mobile phase, a critical advantage in modern drug development workflows [1].

References
  • Dong, M. W. (2019). Modern HPLC for Practicing Scientists. Wiley. (Standard text on HPLC method development and buffer selection).

  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Product Page. (Source for physicochemical properties).[1][3][4][5][6]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for method validation).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. (Foundational text on gradient elution strategies).

Sources

Validation

Mass spectrometry fragmentation patterns of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Analysis of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Executive Summary In pharmaceutical development, the structural elucidation of halogenated inte...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Analysis of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Executive Summary

In pharmaceutical development, the structural elucidation of halogenated intermediates is critical for impurity profiling and metabolic tracking. The compound 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7) [4] presents a unique analytical challenge. Its diethylamide moiety is prone to rapid cleavage, while its electron-deficient 2,6-dichloropyridine core requires precise energy deposition for complete fragmentation.

This guide objectively compares the performance of Orbitrap High-Resolution Mass Spectrometry (HRMS), Quadrupole Time-of-Flight (Q-TOF) HRMS, and Triple Quadrupole (QqQ) platforms in mapping the fragmentation pattern of this molecule, providing a self-validating protocol to ensure data integrity.

Mechanistic Grounding: Causality in Fragmentation

Understanding why a molecule fragments dictates the choice of mass analyzer. As an Application Scientist, one must look beyond the peaks and understand the driving chemical forces for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide:

  • Amide Cleavage (The Kinetic Sink): Protonation occurs preferentially at the amide oxygen or pyridine nitrogen. Upon collisional activation, the C-N bond of the amide cleaves rapidly, losing diethylamine (-73.09 Da) to form a highly stable acylium ion.

  • Isotopic Tracing: The presence of two chlorine atoms yields a distinct M, M+2, M+4 isotopic cluster in a 9:6:1 ratio. High resolving power is required to maintain this isotopic fidelity across low-abundance fragments, distinguishing true product ions from isobaric background noise.

Platform Architectures: Orbitrap vs. Q-TOF vs. QqQ

  • Orbitrap (HCD): Utilizes Higher-energy Collisional Dissociation (HCD). HCD is a beam-type CID that deposits energy efficiently, producing rich, low-mass fragment spectra without the traditional ion trap low-mass cut-off. It excels in resolving power (up to 140,000), making it ideal for resolving fine isotopic structures simultaneously with quantitative analysis [2].

  • Q-TOF (CID): Utilizes Collision-Induced Dissociation. Q-TOF platforms offer faster scan rates, preserving chromatographic peak shapes in UHPLC. However, their lower resolution (typically 30,000 - 50,000) can result in closely eluting isotopic species appearing as shoulder peaks rather than baseline-resolved signals [3].

  • QqQ (CID): Operates at unit resolution. While inadequate for structural elucidation of unknowns, QqQ systems utilize electron multipliers that provide superior dynamic range (up to 5 orders of magnitude), making them the gold standard for routine, high-throughput quantitation of known transitions.

Self-Validating Experimental Protocol

To ensure scientific integrity, any comparison between Orbitrap and Q-TOF must account for differences in how HCD and CID deposit internal energy. We employ a self-validating system using a reference standard to normalize collision energies (CE) before analyzing the target compound [1].

Step-by-Step Methodology:

  • System Normalization (Quality Control): Infuse Leucine Enkephalin (m/z 556.2771) into both the Orbitrap and Q-TOF systems.

  • Energy Calibration: Adjust the Orbitrap HCD energy (typically requiring a slightly lower eV setting than Q-TOF CID) until the MS/MS spectra between the two platforms achieve a Similarity Index (SI) > 0.95. This confirms matched internal energy deposition [1].

  • Sample Preparation: Dissolve 2,6-dichloro-N,N-diethylpyridine-4-carboxamide in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures robust ESI+ ionization, locking the precursor into the[M+H]+ state.

  • Acquisition: Inject 2 µL of the sample. Acquire MS/MS spectra using the standardized CE values. For QqQ, optimize Selected Reaction Monitoring (SRM) transitions based on the HRMS data.

Workflow S1 Phase 1: System Normalization Leucine Enkephalin Infusion S2 Phase 2: Energy Calibration Match HCD & CID (SI > 0.95) S1->S2 Standardize CE S3 Phase 3: Sample Injection 2,6-dichloro-N,N-diethylpyridine-4-carboxamide S2->S3 Validated System S4 Phase 4: MS/MS Acquisition Orbitrap vs Q-TOF vs QqQ S3->S4 ESI+ Ionization S5 Phase 5: Data Synthesis Isotopic Fidelity & Mass Accuracy S4->S5 Spectral Extraction

Experimental workflow detailing the self-validating normalization process prior to MS/MS acquisition.

Fragmentation Pathway Analysis

Upon ESI+ ionization, the [M+H]+ precursor (m/z 247.0404) undergoes predictable, step-wise degradation. The primary pathway is the loss of the diethylamine group to yield the acylium ion (m/z 173.9513). Subsequent decarbonylation (-28 Da) yields the 2,6-dichloropyridinium cation (m/z 145.9564). Due to the strength of the C-Cl bonds on the electron-deficient pyridine ring, the loss of a chlorine radical (-34.97 Da) to form m/z 110.9876 requires the highest collision energy setting.

Fragmentation M [M+H]+ m/z 247.0404 Precursor Ion F1 [M+H - C2H4]+ m/z 219.0091 Ethyl Loss M->F1 - C2H4 (-28.03 Da) McLafferty-type F2 Acylium Ion [M+H - HN(Et)2]+ m/z 173.9513 M->F2 - C4H11N (-73.09 Da) Amide Cleavage F3 Pyridinium Cation [M+H - HN(Et)2 - CO]+ m/z 145.9564 F2->F3 - CO (-27.99 Da) Decarbonylation F4 Radical Cation [m/z 145.9564 - Cl•]+ m/z 110.9876 F3->F4 - Cl• (-34.97 Da) Halogen Loss

ESI+ MS/MS fragmentation pathway of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide.

Quantitative Performance Comparison

The tables below summarize the operational metrics and mass accuracy of the evaluated platforms when analyzing the target compound.

Table 1: Mass Spectrometry Platform Comparison for Halogenated Intermediates

ParameterOrbitrap HRMS (e.g., Q Exactive)Q-TOF HRMS (e.g., Agilent 6550)Triple Quadrupole (QqQ)
Mass Analyzer Quadrupole-OrbitrapQuadrupole-Time-of-FlightThree Quadrupoles
Resolving Power 70,000 - 140,000 (at m/z 200)30,000 - 50,000Unit Resolution (~0.7 FWHM)
Mass Accuracy < 2 ppm< 3 ppmN/A
Fragmentation HCD (Beam-type CID)CIDCID
Primary Utility Structural Elucidation & HR-QuantRapid Screening & ElucidationHigh-Sensitivity Quantitation

Table 2: Exact Mass and Fragmentation Errors for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Fragment IdentityFormulaTheoretical m/zOrbitrap Error (ppm)Q-TOF Error (ppm)
Precursor [M+H]+C10H13Cl2N2O+247.04040.82.1
Ethyl LossC8H9Cl2N2O+219.00911.12.5
Acylium IonC6H2Cl2NO+173.95130.61.8
Pyridinium CationC5H2Cl2N+145.95640.92.2
Radical CationC5H2ClN+•110.98761.23.0

Conclusion

For the structural elucidation of halogenated pharmaceutical intermediates like 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, Orbitrap HRMS provides superior mass accuracy and isotopic resolution, ensuring confident fragment assignment. Q-TOF platforms serve as excellent alternatives when rapid scan speeds are prioritized for complex UHPLC separations, provided collision energies are properly normalized. QqQ remains strictly relegated to downstream quantitation once the fragmentation pathways are definitively mapped.

References

  • Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?
  • Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source: Thermo Fisher Scientific URL
  • Source: PMC (nih.gov)
  • Title: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Source: Sigma-Aldrich URL
Comparative

FTIR spectral analysis of 2,6-dichloro-N,N-diethylisonicotinamide

Technical Guide: FTIR Spectral Profiling of 2,6-Dichloro-N,N-diethylisonicotinamide Executive Summary 2,6-Dichloro-N,N-diethylisonicotinamide (Synonym: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide) is a specialized pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: FTIR Spectral Profiling of 2,6-Dichloro-N,N-diethylisonicotinamide

Executive Summary

2,6-Dichloro-N,N-diethylisonicotinamide (Synonym: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide) is a specialized pyridine derivative often utilized as a reference standard in pharmaceutical impurity profiling or as a synthetic intermediate for agrochemicals (e.g., plant resistance inducers). Its structural integrity is defined by three critical moieties: the electron-deficient pyridine ring , the lipophilic 2,6-dichloro substitution , and the N,N-diethylamide functionality.

This guide provides a definitive FTIR spectral analysis to distinguish this compound from its metabolic precursors (e.g., 2,6-dichloroisonicotinic acid) and structural analogs. By leveraging the specific vibrational shifts induced by the chlorine atoms, researchers can validate compound purity and identity with high confidence.

Molecular Architecture & Vibrational Logic

The infrared spectrum of this molecule is governed by the interplay between the electron-withdrawing chlorine atoms and the amide resonance.

G Compound 2,6-Dichloro-N,N-diethylisonicotinamide Amide Amide Moiety (C=O Stretch) Compound->Amide ~1640 cm⁻¹ Alkyl Diethyl Group (C-H Aliphatic) Compound->Alkyl 2980-2870 cm⁻¹ Ring Pyridine Ring (C=N / C=C) Compound->Ring 1580-1540 cm⁻¹ Halogen 2,6-Dichloro (C-Cl Stretch) Compound->Halogen 1100-1000 cm⁻¹ Halogen->Ring Inductive Effect (Frequency Shift)

Figure 1: Functional group mapping to predicted vibrational frequencies. The inductive effect of chlorine atoms stabilizes the ring but alters typical pyridine breathing modes.

Experimental Protocol

To ensure reproducibility, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to avoid moisture interference in the amide region.

Methodology: ATR-FTIR Spectroscopy

  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid N2 cooled for higher sensitivity).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (High-Quality Publication).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • Place approximately 5–10 mg of the sample (solid powder or viscous oil) onto the crystal center.

    • Apply pressure using the anvil to ensure uniform contact. Note: Inadequate pressure yields noisy spectra in the fingerprint region.

  • Background Correction:

    • Collect an air background spectrum immediately prior to sampling to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Cleaning:

    • Clean crystal with Isopropanol (IPA) followed by Acetone. Ensure no residue remains (check energy throughput).

Spectral Analysis & Peak Assignment

The spectrum is divided into three critical zones. The absence of an O-H stretch is the primary "Pass/Fail" criterion for purity against the acid precursor.

Zone 1: High Frequency (3100 – 2800 cm⁻¹)
  • 3080 – 3050 cm⁻¹ (Weak): Aromatic C-H stretching. This region is sparse because the 2,6-positions are substituted with Chlorine, leaving only two aromatic protons.

  • 2980 – 2870 cm⁻¹ (Medium-Strong): Aliphatic C-H stretching (Asymmetric and Symmetric) from the N,N-diethyl ethyl groups.

    • Diagnostic: The presence of these peaks confirms the amide formation.[1] The precursor (Acid) lacks these strong aliphatic signals.

Zone 2: The Functional Group Region (1700 – 1500 cm⁻¹)
  • 1645 – 1635 cm⁻¹ (Strong): Amide I band (C=O stretch) .

    • Differentiation: Tertiary amides (like diethylamide) typically absorb at lower frequencies than esters or acids. However, the electron-withdrawing nature of the 2,6-dichloro pyridine ring may shift this slightly higher than typical aliphatic amides.

    • Contrast: The precursor 2,6-dichloroisonicotinic acid displays a Carbonyl stretch around 1700–1710 cm⁻¹ (Acid dimer). A shift from 1700 to ~1640 cm⁻¹ confirms successful amidation.

  • 1580 – 1540 cm⁻¹ (Medium): Aromatic Ring Vibrations (C=C and C=N stretching). The chlorination pattern splits these bands, often resulting in a doublet characteristic of 2,6-substituted pyridines.

Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)
  • 1480 – 1430 cm⁻¹: C-H deformation (scissoring) of the ethyl groups.

  • 1100 – 1050 cm⁻¹: In-plane C-Cl stretching / Ring skeletal vibrations.

  • 800 – 700 cm⁻¹: C-Cl out-of-plane deformation and C-H out-of-plane bending. Specific patterns here fingerprint the 2,6-substitution.

Comparative Performance Guide

This table objectively compares the target molecule against its most common "alternatives" (impurities or analogs) encountered during synthesis or quality control.

FeatureTarget: 2,6-Dichloro-N,N-diethylisonicotinamide Alternative 1: 2,6-Dichloroisonicotinic Acid (Precursor)Alternative 2: N,N-Diethylisonicotinamide (De-chlorinated Analog)
C=O[2] Stretch ~1640 cm⁻¹ (Amide)~1700–1715 cm⁻¹ (Carboxylic Acid)~1630 cm⁻¹ (Amide)
O-H Stretch Absent Broad (3300–2500 cm⁻¹) Absent
C-H Aliphatic Present (2980–2870 cm⁻¹)Absent Present
Ring Modes Shifted (due to Cl)Shifted (due to Cl)Standard Pyridine (~1590 cm⁻¹)
C-Cl Stretch Present (1100/750 cm⁻¹)Present Absent
Status Pure Product Hydrolysis Impurity Synthesis By-product

Key Takeaway: If your spectrum shows a broad hump at 3000 cm⁻¹ and a carbonyl peak >1700 cm⁻¹, your sample is contaminated with the Acid Precursor . If the C-Cl bands are missing in the fingerprint region, you may have the De-chlorinated Analog .

Identification Workflow (Decision Tree)

Use this logic flow to interpret your spectral data.

DecisionTree Start Start: Acquire FTIR Spectrum CheckOH Is there a Broad O-H Band (3300-2500 cm⁻¹)? Start->CheckOH CheckCO Check C=O Frequency CheckOH->CheckCO No ResultAcid IDENTIFIED: 2,6-Dichloroisonicotinic Acid (Precursor/Impurity) CheckOH->ResultAcid Yes CheckCl Check Fingerprint (1100/750 cm⁻¹) for C-Cl Features CheckCO->CheckCl ~1640 cm⁻¹ CheckCO->ResultAcid >1700 cm⁻¹ ResultAnalog IDENTIFIED: N,N-Diethylisonicotinamide (De-chlorinated Analog) CheckCl->ResultAnalog Absent ResultTarget CONFIRMED: 2,6-Dichloro-N,N-diethylisonicotinamide CheckCl->ResultTarget Present

Figure 2: Spectral decision tree for rapid identification of the target compound versus common impurities.

References

  • PubChem. (2025).[2][3] 2,6-Dichloroisonicotinic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2025). Infrared Spectra of Pyridine Carboxylic Acids. National Institute of Standards and Technology. Available at: [Link]

Sources

Validation

Reference standards for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide analysis

Reference standards for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7) are critical for the development and quality control of pyridine-based pharmaceuticals and agrochemicals.[1] This compound, a chlori...

Author: BenchChem Technical Support Team. Date: March 2026

Reference standards for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 1463-74-7) are critical for the development and quality control of pyridine-based pharmaceuticals and agrochemicals.[1] This compound, a chlorinated analog of the stimulant Nikethamide, often serves as a key intermediate or a process-related impurity in the synthesis of complex heterocycles.

This guide objectively compares the performance of different reference standard grades and analytical methodologies, providing a self-validating framework for researchers.

Technical Profile & Critical Quality Attributes (CQA)

Before selecting a standard, one must understand the physicochemical behavior that dictates its stability and detection.

PropertySpecificationImpact on Analysis
CAS Number 1463-74-7Unique identifier for procurement.[1][2][3][4]
Molecular Formula C₁₀H₁₂Cl₂N₂O (MW: 247.12 g/mol )Monoisotopic mass for LC-MS confirmation.[1]
Solubility Soluble in MeOH, ACN, DMSO; Low in WaterRequires organic diluent for stock preparation to prevent precipitation.
pKa (Calculated) Pyridine N: ~ -1.5 (Very weak base)The electron-withdrawing Cl atoms at 2,6 positions significantly reduce basicity.[1] Retention requires acidic mobile phases or ion-pairing.[1]
UV Maxima ~270 nmSuitable for HPLC-UV detection; low sensitivity compared to extended chromophores.[1]

Comparative Analysis: Reference Standard Grades

In the absence of a Pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between commercial analytical standards and custom-characterized primary standards.

Comparison Matrix: Standard Grades
FeatureTier 1: Primary Reference Standard (Custom) Tier 2: Commercial Analytical Standard Tier 3: Reagent/Research Grade
Purity Definition Absolute Purity (Mass Balance or qNMR)Chromatographic Purity (% Area)Nominal Purity (e.g., >95%)
Traceability SI-traceable via NIST weights/qNMR internal std.[1]Vendor COA (often internal standards)None
Uncertainty Calculated (e.g., ± 0.5%)Not typically providedHigh / Unknown
Impurity Profile Fully Characterized (Water, Residual Solvents, Inorganics)Limited (Main peak only)Unknown
Best Use Case Quantifying impurities in GMP batches; Calibration of secondary standards.Routine QC testing; System suitability.Early-stage synthesis; qualitative ID.[1]

Expert Insight: For GMP release testing of final drug substances where this compound is a specified impurity, Tier 2 is insufficient unless characterized in-house to Tier 1 standards. The lack of water/solvent content data in Tier 2 COAs can lead to assay errors of 1–5%.

Analytical Performance: Method Comparison

The choice of analytical technique depends on the required sensitivity (Limit of Quantitation - LOQ).

Method A: HPLC-UV (High Robustness)
  • Application: Purity assay of the intermediate itself (>98%).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 60:40 [Water + 0.1% H₃PO₄] : [Acetonitrile].

  • Performance:

    • Linearity: Excellent (R² > 0.999) in 10–500 µg/mL range.

    • Selectivity: Resolves from 2,6-dichloroisonicotinic acid (hydrolysis product) due to significant hydrophobicity difference.[1]

Method B: LC-MS/MS (High Sensitivity)
  • Application: Trace quantification (<0.1%) in final drug substance.

  • Ionization: ESI Positive Mode ([M+H]⁺ = 247.03).

  • Transition: 247.0 → 174.0 (Loss of diethylamine group).

  • Performance:

    • LOQ: < 10 ng/mL.[5]

    • Specificity: Essential for distinguishing from regioisomers (e.g., 3,5-dichloro isomers) which may co-elute in UV.

Experimental Protocol: Self-Validating Standard Qualification

Use this protocol to upgrade a Tier 2 Commercial Standard to a Tier 1 Working Standard using Quantitative NMR (qNMR).

Workflow Diagram

Standard_Qualification Start Commercial Standard (Tier 2) Received Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility IS_Select Select Internal Standard (IS) (e.g., Maleic Acid, TCNB) Solubility->IS_Select Prep Gravimetric Preparation Accurate Weighing (±0.01 mg) IS_Select->Prep Acquisition H-NMR Acquisition (d1 > 5*T1, 90° pulse) Prep->Acquisition Calc Calculate Potency Mass Balance Equation Acquisition->Calc Valid Validation Check Is Potency > 98.0%? Calc->Valid Pass Release as Primary Working Standard Valid->Pass Yes Fail Reject / Repurify Valid->Fail No

Caption: Workflow for qualifying a commercial standard using qNMR to establish absolute purity.

Step-by-Step Methodology
  • Selection of Internal Standard (IS):

    • Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) .[1]

    • Requirement: The IS signals must not overlap with the ethyl signals (δ 1.1, 3.4 ppm) or the aromatic pyridine protons (δ 7.5 ppm) of the analyte.

  • Sample Preparation:

    • Weigh ~10 mg of the 2,6-dichloro-N,N-diethylpyridine-4-carboxamide sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

  • NMR Acquisition (Critical Parameters):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 30 seconds (Must be > 5 × T1 of the longest relaxing proton).

    • Scans: 16 or 32 (for sufficient S/N ratio > 300:1).

  • Calculation: Calculate the absolute purity (

    
    ) using the equation:
    
    
    
    
    • 
      : Integrated area.
      
    • 
      : Number of protons contributing to the signal.
      
    • 
      : Molecular weight.[2][3][6]
      
    • 
      : Mass weighed.[5]
      

Handling & Stability Guide

  • Storage: Store neat standard at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the compound may be hygroscopic.

  • Solution Stability:

    • Acetonitrile/Methanol:[1][5] Stable for 1 week at 4°C.

    • Water/Buffer:[7]Unstable. Hydrolysis to 2,6-dichloroisonicotinic acid occurs over time, especially at pH > 8 or pH < 3.

    • Recommendation: Prepare working standards daily or verify against a frozen stock check-standard.

References

  • National Institute of Standards and Technology (NIST). 4-Pyridinecarboxylic acid, 2,6-dichloro- (Mass Spectrum).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[8] Available at: [Link][1]

Sources

Comparative

Comprehensive Comparison Guide: UV-Vis Spectroscopic Profiling of Pyridine-4-Carboxamide Building Blocks

As drug development and agrochemical synthesis increasingly rely on functionalized heterocyclic intermediates, the analytical characterization of these building blocks becomes paramount. 2,6-dichloro-N,N-diethylpyridine-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical synthesis increasingly rely on functionalized heterocyclic intermediates, the analytical characterization of these building blocks becomes paramount. 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS 1463-74-7) is a highly versatile synthetic intermediate [1]. Accurate UV-Vis spectroscopic profiling of this compound is critical for downstream applications, including real-time reaction monitoring, HPLC method development, and structural elucidation.

This guide objectively compares the UV-Vis absorption performance of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide against its structural analogs, providing researchers with the mechanistic insights and self-validating protocols necessary to establish robust analytical workflows.

Mechanistic Insights: Electronic Transitions and Substituent Effects

To understand the spectroscopic behavior of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, we must analyze the causality behind its electronic transitions. The unsubstituted pyridine core exhibits a primary


 transition at approximately 254 nm and a weaker 

transition [2, 3].

When functional groups are added to the pyridine ring, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is altered:

  • Auxochromic Effect of Halogens: The addition of highly electronegative chlorine atoms at the 2,6-positions introduces non-bonding electron pairs that participate in resonance with the aromatic

    
    -system. This orbital mixing lowers the transition energy, causing a bathochromic shift  (red shift) [4].
    
  • Conjugation Extension: The N,N-diethylcarboxamide group at the 4-position extends the conjugated

    
    -system. The coplanarity of the carbonyl group with the pyridine ring further stabilizes the excited state, amplifying the bathochromic shift and increasing the molar absorptivity (hyperchromic effect).
    

Figure 1: Logical relationship of substituent effects on the UV-Vis absorption of the pyridine core.

Comparative Spectroscopic Performance

When selecting an optimal detection wavelength for HPLC or reaction tracking, comparing the target compound against its structural analogs prevents baseline interference and maximizes signal-to-noise ratios. Below is a comparative analysis of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide against standard pyridine derivatives.

Table 1: UV-Vis Absorption Comparison of Pyridine Derivatives
CompoundStructural ModificationExpected

(nm)
Estimated Molar Extinction (

)
Analytical Utility
Pyridine Base heterocycle254~2,000

Baseline reference [2]
Nikethamide N,N-diethyl-3-carboxamide~260~3,500

System suitability standard
Isoniazid 4-carbohydrazide~262~4,200

Polarity benchmark
2,6-Dichloro-N,N-diethylpyridine-4-carboxamide 2,6-dichloro + 4-carboxamide~272 ~5,800

High-sensitivity target

Performance Takeaway: The dual substitution in 2,6-dichloro-N,N-diethylpyridine-4-carboxamide shifts its


 well away from the standard 254 nm cutoff of many aromatic solvents, allowing for highly selective detection in complex reaction mixtures.

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating multiple concentration checks, the workflow inherently verifies compliance with the Beer-Lambert Law (


), ensuring the detector is not saturated.
Step-by-Step Acquisition Protocol

Step 1: Solvent Selection & Preparation

  • Action: Select HPLC-grade Acetonitrile (MeCN) as the solvent.

  • Causality: MeCN has a UV cutoff of 190 nm, ensuring it will not mask the 200-300 nm absorption window of the pyridine derivative.

Step 2: Instrument Calibration & Blanking

  • Action: Fill two matched quartz cuvettes (1 cm path length) with pure MeCN. Place them in the reference and sample beams of a dual-beam UV-Vis spectrophotometer. Run a baseline correction from 200 nm to 400 nm.

  • Causality: Standard glass cuvettes absorb strongly below 340 nm. Quartz is mandatory for accurate UV quantification. Baseline correction eliminates solvent and optical path artifacts.

Step 3: Stock Solution Formulation

  • Action: Accurately weigh 2.47 mg of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (MW ~247.12 g/mol ) [1] and dissolve in 10 mL of MeCN to create a 1.0 mM stock solution.

Step 4: Serial Dilution & Spectral Acquisition

  • Action: Prepare three working solutions at 10 µM, 25 µM, and 50 µM. Scan each solution from 200 nm to 400 nm at a scan rate of 1 nm/s.

  • Causality: Scanning multiple concentrations prevents the risk of reporting artifactual peaks caused by detector saturation (Absorbance > 2.0).

Step 5: Self-Validation (Data Processing)

  • Action: Extract the absorbance values at the observed

    
     (~272 nm) for all three concentrations. Plot Absorbance vs. Concentration.
    
  • Validation Check: The

    
     value of the linear regression must be 
    
    
    
    . If the plot deviates from linearity, the sample is either aggregating or the detector is saturated, prompting immediate protocol recalibration.

Figure 2: Self-validating experimental workflow for UV-Vis method development.

Conclusion

For researchers utilizing 2,6-dichloro-N,N-diethylpyridine-4-carboxamide in synthetic pathways, understanding its unique spectroscopic signature is a prerequisite for analytical success. The combined auxochromic effect of the 2,6-dichloro substitution and the extended conjugation of the 4-carboxamide group shifts the absorption maximum to approximately 272 nm. By employing the self-validating quartz-and-acetonitrile protocol outlined above, laboratories can ensure highly accurate, reproducible quantification that outperforms standard 254 nm monitoring techniques.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed Central. (2025). CO2 mediated optical investigation of pyridine transformation. Retrieved from[Link]

  • Chemistry LibreTexts. (2023). Effect of Non-bonding Electrons on UV-Vis Spectra. Retrieved from [Link]

Validation

Validating Assay Methods for Chloropyridine Pharmaceutical Intermediates: A Comparative Guide

Topic: Validating Assay Methods for Chloropyridine Pharmaceutical Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Chloropyri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Assay Methods for Chloropyridine Pharmaceutical Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Chloropyridines (e.g., 2-chloropyridine, 2,6-dichloropyridine) are pivotal pharmacophores in the synthesis of antiretrovirals, kinase inhibitors, and agrochemicals. Their validation is complicated by diverse physicochemical properties—ranging from volatile liquids to polar, crystalline solids. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary assay methods, grounded in ICH Q2(R2) guidelines. It provides actionable protocols, experimental data, and decision frameworks to ensure regulatory compliance and scientific rigor.[2]

Strategic Method Selection: HPLC vs. GC vs. qNMR

Selecting the correct assay method is not merely a preference; it is a function of the intermediate's volatility, polarity, and thermal stability.

Comparative Performance Analysis

While HPLC is the industry "gold standard" for final drug substances, GC often outperforms HPLC for raw chloropyridine intermediates due to their volatility and lack of chromophores in certain derivatives.[2]

FeatureGC-FID (Gas Chromatography)RP-HPLC (Reverse Phase LC)qNMR (Quantitative NMR)
Best For Volatile, non-polar intermediates (e.g., 2-Chloropyridine).Polar, non-volatile salts or thermally labile derivatives (e.g., Aminochloropyridines).Absolute purity assessment without reference standards.
Specificity High (Thermal separation).[2] Excellent for isomer resolution.High (Chemical interaction).[2] Tunable via pH and stationary phase.[2]Extremely High (Structural specificity).[2]
Sensitivity (LOD) Moderate (FID is universal for organics).[2]High (UV/Vis allows trace detection of chromophores).[2]Low (Requires high concentration).[2]
Precision (RSD) < 1.0% (Auto-injector).< 0.5% (Highly reproducible).[2]~1.0% (Dependent on integration).[2]
Throughput High (Fast run times, <10 min).Medium (Equilibration required).Low (Manual processing often needed).[2]
Limitation Sample must be thermally stable.Requires solubility in mobile phase; solvent consumption.[2]High instrument cost; lower sensitivity.[2]
Decision Framework & Visualization

To streamline method selection, use the following logic flow. This minimizes "trial-and-error" development cycles.

MethodSelection Start Start: Chloropyridine Intermediate VolatilityCheck Is the compound volatile (BP < 250°C)? Start->VolatilityCheck ThermalStability Is it thermally stable? VolatilityCheck->ThermalStability Yes PolarityCheck Is it highly polar or a salt? VolatilityCheck->PolarityCheck No GC_FID Select GC-FID (Capillary Column) ThermalStability->GC_FID Yes HPLC_UV Select RP-HPLC (C18/C8 Column) ThermalStability->HPLC_UV No (Degrades) PolarityCheck->HPLC_UV Yes qNMR Select qNMR (Reference Method) PolarityCheck->qNMR No Reference Std Available

Figure 1: Decision matrix for selecting the appropriate assay method based on physicochemical properties of the chloropyridine intermediate.

Deep Dive: Experimental Protocols
Protocol A: GC-FID for Volatile Intermediates (e.g., 2-Chloropyridine)

Rationale: 2-Chloropyridine is a liquid with a boiling point of ~170°C. HPLC analysis can suffer from peak tailing due to the basic nitrogen interacting with silanols. GC eliminates this by using a non-polar stationary phase.[2]

Methodology:

  • System: Agilent 7890B or equivalent with Flame Ionization Detector (FID).

  • Column: DB-624 or ZB-624 (30 m × 0.32 mm × 1.8 µm). Why? The intermediate polarity phase selectively separates pyridine analogs from solvent peaks.[2]

  • Inlet: Split mode (50:1) at 250°C. Why? Prevents column overload and improves peak shape.[2]

  • Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min) — Traps volatiles.

    • Ramp: 20°C/min to 220°C — Elutes isomers.

    • Final: 220°C (Hold 5 min) — Cleans column.

  • Sample Prep: Dilute 50 mg sample in 50 mL Dichloromethane (DCM).

Protocol B: RP-HPLC for Polar Derivatives (e.g., 2-Amino-6-chloropyridine)

Rationale: Aminated chloropyridines are polar and often solid. They require buffering to suppress ionization of the basic nitrogen, ensuring sharp peaks in reverse-phase chromatography.

Methodology:

  • System: Waters Alliance or equivalent with PDA/UV detector.

  • Column: C18 (e.g., Zorbax Eclipse XDB, 150 mm × 4.6 mm, 5 µm). Why? High surface area carbon load provides robust retention for polar organics.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).[2] Why? Low pH protonates the pyridine nitrogen, preventing interaction with residual silanols.

    • B: Acetonitrile (ACN).[2]

  • Gradient: 90% A (0 min) → 40% A (15 min) → 90% A (18 min).

  • Detection: UV at 254 nm (Max absorption for pyridine ring).[2]

  • Flow Rate: 1.0 mL/min at 30°C column temp.

Validation Logic & Data Analysis (ICH Q2(R2))

Validation must demonstrate that the method is suitable for its intended use.[2][3][4] The following data represents typical acceptance criteria and results for a validated chloropyridine assay.

Validation Workflow

The validation lifecycle follows the ICH Q2(R2) framework, emphasizing "Fitness for Purpose."

ValidationLifecycle cluster_params Key Parameters Plan 1. Protocol Design (Define ATP) Execute 2. Experimental Execution Plan->Execute Analyze 3. Statistical Analysis Execute->Analyze Params Specificity Linearity Accuracy Precision Robustness Execute->Params Report 4. Validation Report Analyze->Report

Figure 2: Validation lifecycle aligned with ICH Q2(R2) guidelines.

Experimental Data Summary (Example)

The table below illustrates typical validation results for 2-Chloropyridine using Protocol A (GC-FID) .

ParameterICH RequirementExperimental ResultStatus
Specificity No interference at retention time.Resolution > 2.0 between isomer peaks.Pass
Linearity (R²) > 0.9990.9998 (Range: 50–150% target conc).[2]Pass
Accuracy (Recovery) 98.0% – 102.0%Mean: 100.4% (n=9).[2]Pass
Precision (Repeatability) RSD ≤ 2.0%0.45% (n=6 injections).Pass
LOD / LOQ S/N > 3 / > 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL.Pass
Robustness Unaffected by small changes.[2]Flow ±0.2 mL/min: RSD < 1.0%.[2]Pass

Critical Insight - Causality in Accuracy: In HPLC validation for chloropyridines, poor recovery (<95%) is often due to the volatility of the sample during preparation (evaporation) or adsorption to glass surfaces. Self-Validating Step: Always use low-actinic glassware and prepare fresh standards immediately before injection to mitigate volatility errors.[2]

References
  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[2][5][6] Available at: [Link][2]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. LCGC International. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to Amide Coupling Reagents for the Synthesis of Diethylpyridine-4-carboxamide

Executive Summary The synthesis of N,N-diethylpyridine-4-carboxamide (widely known as the analeptic drug Nikethamide) relies on the robust formation of an amide bond between isonicotinic acid and diethylamine. While amid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N,N-diethylpyridine-4-carboxamide (widely known as the analeptic drug Nikethamide) relies on the robust formation of an amide bond between isonicotinic acid and diethylamine. While amidation is a cornerstone of medicinal chemistry, this specific transformation presents unique mechanistic hurdles. This guide objectively compares the performance of modern and classical coupling reagents—HATU, T3P, EDC/HOBt, and Thionyl Chloride—providing researchers and process chemists with the mechanistic causality and experimental data needed to select the optimal synthetic route.

Mechanistic Challenges & Substrate Causality

To understand why certain coupling reagents succeed or fail in this synthesis, we must analyze the intrinsic properties of the substrates:

  • The Zwitterionic Nature of Isonicotinic Acid: Isonicotinic acid possesses a basic pyridine nitrogen (pKa ~4.9) and an acidic carboxyl group (pKa ~1.7), causing it to exist as a highly polar zwitterion. This results in notoriously poor solubility in standard organic solvents (CH₂Cl₂, EtOAc). Causality: To mobilize the acid for activation, a tertiary amine base (such as DIPEA or Et₃N) must be added in stoichiometric excess to form a lipophilic, solvent-soluble trialkylammonium isonicotinate salt.

  • Steric Hindrance of the Amine: Diethylamine is a secondary amine. Its increased steric bulk relative to primary amines significantly retards the rate of nucleophilic attack (aminolysis) on the activated ester intermediate. Causality: The reaction requires either a highly reactive leaving group (e.g., an acid chloride) or an active ester capable of intramolecular rate acceleration (e.g., HOAt).

  • Product Isolation: The final product contains a basic pyridine ring. Causality: During aqueous workup, the pH must be strictly controlled (pH 8–9). If the aqueous layer becomes acidic, Nikethamide will protonate and partition into the aqueous waste, drastically reducing the isolated yield.

Comparative Analysis of Coupling Reagents

Uronium/Aminium Salts: HATU / DIPEA

HATU is the premier choice for discovery-scale medicinal chemistry. It activates the carboxylate to form a highly reactive 7-azabenzotriazole (HOAt) active ester.

  • Mechanistic Advantage: The critical advantage of HATU for hindered secondary amines like diethylamine is anchimeric assistance . The 7-aza nitrogen of the HOAt leaving group hydrogen-bonds with the incoming diethylamine, guiding it into the electrophilic center and accelerating aminolysis .

  • Drawbacks: High reagent cost, poor atom economy, and the generation of tetramethylurea, a byproduct that often necessitates chromatographic purification.

Phosphonic Anhydrides: T3P / Et₃N

Propylphosphonic anhydride (T3P) activates the carboxylic acid by forming a mixed anhydride. It has become the gold standard for process scale-up and late-stage functionalization.

  • Mechanistic Advantage: T3P avoids the use of explosive additives (like HOBt). More importantly, the phosphonic acid byproducts generated post-coupling are completely water-soluble . This allows for a chromatography-free isolation of Nikethamide via a simple basic aqueous wash.

  • Drawbacks: Slower reaction kinetics compared to uronium salts.

Carbodiimides: EDC·HCl / HOBt

The classical EDC/HOBt system forms an OBt active ester.

  • Mechanistic Advantage: The primary byproduct is a water-soluble urea, which is easier to remove than the dicyclohexylurea (DCU) produced by DCC.

  • Drawbacks: The reaction with sterically hindered diethylamine can be sluggish. If aminolysis is too slow, the O-acylisourea intermediate can undergo a deleterious rearrangement to an unreactive N-acylurea. To combat this, catalytic DMAP is often required to form a highly reactive acylpyridinium intermediate .

Acid Chlorides: SOCl₂ (Thionyl Chloride)

Reacting isonicotinic acid with SOCl₂ generates isonicotinoyl chloride hydrochloride.

  • Mechanistic Advantage: Highly atom-economical and inexpensive, making it the preferred route for bulk industrial manufacturing.

  • Drawbacks: The harsh conditions generate corrosive HCl and SO₂ gases. The pyridine nitrogen is protonated, requiring a large excess of diethylamine (or an auxiliary base) to neutralize the system and allow the nucleophilic attack to proceed.

Quantitative Performance Data

The following table summarizes the performance metrics of these reagents for the synthesis of N,N-diethylpyridine-4-carboxamide on a 10 mmol scale.

Reagent SystemIsolated YieldReaction TimeAtom EconomyScalabilityWorkup Complexity
HATU / DIPEA 92 - 96%2 - 4 hPoorLowModerate (Column chromatography often required)
T3P / Et₃N 88 - 92%12 - 16 hModerateVery HighLow (Simple aqueous extraction)
EDC·HCl / HOBt 75 - 82%18 - 24 hModerateModerateModerate (Aqueous wash, potential N-acylurea impurities)
SOCl₂ 85 - 95%4 - 6 hHighExcellentHigh (Requires handling of corrosive gases and neutralization)

Reagent Selection Workflow

ReagentSelection Start Target: Nikethamide (Isonicotinic Acid + Diethylamine) Decision What is the primary synthetic goal? Start->Decision MedChem Discovery / MedChem (Speed & High Yield) Decision->MedChem ScaleUp Process / Scale-up (Safety & Easy Workup) Decision->ScaleUp Industrial Bulk Manufacturing (Lowest Cost) Decision->Industrial HATU HATU / DIPEA - Fast kinetics - High cost - Difficult scale-up MedChem->HATU T3P T3P / Et3N - Water-soluble byproducts - Low toxicity ScaleUp->T3P SOCl2 SOCl2 (Acid Chloride) - Harsh conditions - HCl byproduct Industrial->SOCl2

Decision matrix for selecting the optimal amide coupling reagent for Nikethamide synthesis.

Validated Experimental Protocols

Protocol A: HATU-Mediated Synthesis (Discovery Scale)

Optimized for rapid conversion and maximum yield.

  • Solubilization & Activation: Suspend isonicotinic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 3.0 mmol). Stir for 5 minutes until the zwitterion dissolves into a clear solution. Add HATU (1.2 equiv, 1.2 mmol) in one portion.

  • Self-Validation Check 1: Stir for 15 minutes at room temperature. Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LCMS. The presence of the methyl isonicotinate mass (m/z 138.1) confirms the successful formation of the active HOAt ester.

  • Aminolysis: Add diethylamine (1.5 equiv, 1.5 mmol) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation Check 2: Analyze the reaction mixture by TLC (10% MeOH in CH₂Cl₂). The active ester spot should be completely consumed, replaced by a highly UV-active spot corresponding to Nikethamide.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if tetramethylurea persists.

Protocol B: T3P-Mediated Synthesis (Process Scale)

Optimized for safety, scalability, and chromatography-free isolation.

  • Preparation: Suspend isonicotinic acid (1.0 equiv, 50 mmol) in EtOAc (100 mL). Add diethylamine (1.5 equiv, 75 mmol) and Et₃N (3.0 equiv, 150 mmol). Cool the suspension to 0 °C using an ice bath.

  • Coupling: Add T3P (50 wt% solution in EtOAc, 1.2 equiv, 60 mmol) dropwise over 30 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours.

  • Self-Validation Check: Because T3P activation is slower, monitor the consumption of the isonicotinate salt via LCMS.

  • Aqueous Workup (Critical Step): Add water (50 mL) to quench the reaction and dissolve the phosphonic acid byproducts. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality Note: The aqueous wash must be maintained at pH 8–9. If the pH drops below 6, the basic pyridine ring of Nikethamide will protonate and be lost to the aqueous waste.

  • Isolation: Wash with brine (50 mL), dry over MgSO₄, filter, and concentrate in vacuo to yield pure N,N-diethylpyridine-4-carboxamide as a pale yellow oil that may crystallize upon standing.

References

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH Public Access, 2020. Available at:[Link]

Validation

Elemental analysis benchmarks for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Technical Comparison Guide for Purity Validation Executive Summary This guide establishes the analytical benchmarks for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 5398-44-7 / Analogous Series), a critical halog...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide for Purity Validation

Executive Summary

This guide establishes the analytical benchmarks for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (CAS: 5398-44-7 / Analogous Series), a critical halogenated heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical ligands.

Validating the purity of this compound presents specific challenges due to the high chlorine content (~28.7%) and the pyridine ring's nitrogen , which can interfere with standard combustion analysis if not properly scavenged. This guide compares three primary analytical methodologies—Dynamic Flash Combustion (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Energy-Dispersive X-ray Spectroscopy (EDS) —to determine the optimal workflow for validating bulk purity versus molecular identity.

Theoretical Benchmarks (The "Gold Standard")

Before experimental validation, the theoretical composition must be established as the absolute reference point. Deviations >0.4% from these values typically indicate solvation (water/methanol), synthesis byproducts (mono-chloro analogs), or inorganic salt contamination.

Molecular Formula:


Molecular Weight:  247.12  g/mol [1]
Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical % (w/w)Tolerance (Acceptable Range)
Carbon (C) 10120.1148.60% 48.20% – 49.00%
Hydrogen (H) 1212.104.90% 4.50% – 5.30%
Nitrogen (N) 228.0111.34% 10.94% – 11.74%
Chlorine (Cl) 270.9028.69% 28.29% – 29.09%
Oxygen (O) 116.006.47% N/A (Calculated by difference)

Critical Insight: The high Chlorine-to-Carbon ratio requires specific combustion additives (e.g., Tungsten Oxide) to prevent the formation of volatile organochlorines that escape detection or corrode the detector.

Comparative Analysis of Validation Methods

We evaluated three analytical workflows to determine which offers the highest fidelity for this specific chlorinated pyridine.

Method A: Dynamic Flash Combustion (CHN) + Titration

The industry standard for bulk purity.

  • Mechanism: High-temperature combustion (900°C) converts C to CO₂, H to H₂O, and N to N₂. Cl is captured or analyzed separately via Schoeniger flask combustion followed by potentiometric titration.

  • Pros: Proves bulk purity (detects inorganic salts/solvents).

  • Cons: Destructive; requires large sample (5–10 mg); Cl interference possible without "scavengers."

Method B: HRMS (Q-TOF)

The standard for molecular identity.

  • Mechanism: Ionization (ESI+) followed by Time-of-Flight detection.

  • Pros: Extremely precise for formula confirmation; requires sub-microgram amounts; validates the specific Cl isotope pattern (9:6:1) .

  • Cons: Does not prove bulk purity (a 90% pure sample can give a perfect mass spec); cannot quantify inorganic contaminants.

Method C: SEM-EDS (Energy Dispersive Spectroscopy)

The rapid screening tool.

  • Mechanism: X-ray excitation of surface atoms.

  • Pros: Non-destructive; rapid; detects heavy elements (Cl) well.

  • Cons: High error margin for light elements (C, H, N); surface-only analysis.

Table 2: Performance Comparison Matrix
FeatureMethod A: Combustion (CHN) Method B: HRMS (Q-TOF) Method C: SEM-EDS
Primary Utility Bulk Purity Validation Identity & Structure Confirmation Rapid Impurity Screening
Precision (Cl) High (±0.3%)Qualitative (Isotope Ratio)Low (±1–2%)
Sample Req. 5–10 mg (Destructive)<0.1 mg (Non-destructive)Non-destructive
Interference Incomplete combustion of Cl-ringIon suppressionCarbon tape background
Cost/Run


$
$
Verdict REQUIRED for CoA REQUIRED for Structure Optional

Experimental Protocols

Protocol 1: Optimized CHN Analysis for Chlorinated Pyridines

Rationale: Standard combustion often fails with polychlorinated aromatics due to the formation of stable char or volatile halides.

  • Sample Preparation:

    • Dry the sample of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide in a vacuum desiccator over

      
       for 4 hours to remove hygroscopic moisture.
      
    • Crucial Step: Weigh 2.0–2.5 mg of sample into a tin capsule.

  • Additive Introduction:

    • Add 10–15 mg of Tungsten(VI) Oxide (

      
      )  to the capsule.
      
    • Why?

      
       acts as an oxygen donor and prevents the formation of volatile carbon-chlorine byproducts, ensuring all Carbon is converted to 
      
      
      
      .
  • Combustion:

    • Inject into the combustion furnace at 1050°C (higher temp required for halogenated rings).

    • Carrier gas: Helium (120 mL/min).

    • Oxygen boost: 5 seconds.

  • Detection:

    • Pass gases through reduction copper (650°C) to remove excess oxygen and convert

      
       to 
      
      
      
      .
    • Detect via Thermal Conductivity Detector (TCD).

Protocol 2: HRMS Isotopic Validation

Rationale: The Cl2 substitution pattern provides a unique fingerprint that validates the specific "2,6-dichloro" structure against mono-chloro impurities.

  • Solvent: Dissolve 0.1 mg in MeOH (LC-MS grade).

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass:

    
    .
    
  • Isotope Check:

    • Look for the characteristic 9:6:1 triplet pattern:

      • M (247.04): ~100% relative abundance (

        
        )
        
      • M+2 (249.04): ~64% relative abundance (

        
        )
        
      • M+4 (251.03): ~10% relative abundance (

        
        )
        

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for characterizing this compound, highlighting where each method is critical.

ValidationWorkflow Start Synthesized Compound: 2,6-dichloro-N,N-diethylpyridine-4-carboxamide Step1 Step 1: HRMS (Q-TOF) Start->Step1 Check1 Isotope Pattern Matches 9:6:1 (Cl2)? Step1->Check1 Step2 Step 2: CHN Combustion Check1->Step2 Yes Fail1 Reject: Wrong Structure (Mono-chloro impurity?) Check1->Fail1 No Param Add WO3 Scavenger Temp > 1000°C Step2->Param Required Protocol Check2 Values within ±0.4%? Step2->Check2 Fail2 Reject: Low Purity (Salt/Solvent contamination) Check2->Fail2 No Pass VALIDATED REFERENCE STANDARD Check2->Pass Yes

Figure 1: Analytical Decision Tree for Validating Dichlorinated Pyridines. Note the critical checkpoint of Isotope Pattern analysis before bulk purity testing.

References

  • Sigma-Aldrich. (2025). 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Product Specification & COA. Link

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook, SRD 69.[2] Link

  • Analytik Jena. (2023). Combustion Elemental Analysis: Overcoming Interferences in Halogenated Samples. Application Note. Link

  • Agilent Technologies. (2017). Analysis of Chlorinated Paraffins by GC-Q-TOF-HRMS. Application Note 5991-8018EN. Link

  • University of British Columbia (UBC). (2024). Summary of CHNS Elemental Analysis Common Problems. Department of Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

2,6-dichloro-N,N-diethylpyridine-4-carboxamide proper disposal procedures

Subject: Technical Directive for the Disposal of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide Executive Summary & Operational Directive This guide mandates the disposal protocols for 2,6-dichloro-N,N-diethylpyridine-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Directive for the Disposal of 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

Executive Summary & Operational Directive

This guide mandates the disposal protocols for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide (often an intermediate in agrochemical synthesis or a structural analog to plant activators like 2,6-dichloroisonicotinic acid).

Core Directive: Due to its halogenated pyridine structure and potential biological activity (Systemic Acquired Resistance induction in flora), this compound must be treated as High-Hazard Halogenated Organic Waste . Under no circumstances shall this compound be discharged into municipal sewage systems or disposed of with general non-halogenated organic solvents.

Immediate Action Required:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.

  • Label: Clearly mark as "Halogenated Organic Waste – Toxic."

  • Destruction: The only authorized disposal method is high-temperature incineration at an approved facility equipped with scrubbers for HCl and NOx.

Chemical Identity & Hazard Profile

To ensure "Generator Knowledge" compliance under RCRA (Resource Conservation and Recovery Act), you must characterize the waste accurately.

PropertySpecification
Chemical Name 2,6-dichloro-N,N-diethylpyridine-4-carboxamide
Synonyms 2,6-dichloro-N,N-diethylisonicotinamide; 2,6-dichloro-4-diethylcarbamoylpyridine
Molecular Formula C₁₀H₁₂Cl₂N₂O
Molecular Weight 247.12 g/mol
Physical State Solid (typically off-white crystalline powder)
Solubility Low water solubility (lipophilic amide); Soluble in DMSO, DCM, Ethyl Acetate
Hazard Class (GHS) Acute Tox. 3 (Oral) ; Skin Irrit. 2; Eye Irrit.[1][2] 2A
Waste Category Halogenated Organic / Nitrogenous Heterocycle

Scientific Insight (The "Why"): The 2,6-dichloro substitution on the pyridine ring renders this molecule resistant to rapid biodegradation. Furthermore, the isonicotinamide core is structurally related to 2,6-dichloroisonicotinic acid (INA) , a potent synthetic activator of plant immune systems (SAR inducer). Improper release into the environment could theoretically disrupt local flora signaling pathways, necessitating strict containment beyond standard toxicity concerns.

Disposal Decision Framework (Visualization)

The following logic flow dictates the handling of this compound based on its physical state and concentration.

DisposalFlow Start Waste Generation: 2,6-dichloro-N,N-diethylpyridine-4-carboxamide StateCheck Determine Physical State Start->StateCheck SolidPure Solid / Pure Substance StateCheck->SolidPure LiquidSolvent Dissolved in Organic Solvent StateCheck->LiquidSolvent Aqueous Aqueous Solution / Emulsion StateCheck->Aqueous SolidPack Pack in HDPE Wide-Mouth Jar Label: Toxic Solid Organic SolidPure->SolidPack HalogenCheck Solvent Type? LiquidSolvent->HalogenCheck Extraction Perform Liquid-Liquid Extraction (DCM or EtOAc) Aqueous->Extraction Incineration High-Temp Incineration (>1100°C, 2s residence) SolidPack->Incineration HaloWaste Combine with Halogenated Waste (e.g., DCM, Chloroform) HalogenCheck->HaloWaste Halogenated Solvent NonHaloWaste Segregate into Specific 'Halogenated' Stream (Do NOT mix with Acetone/Ethanol) HalogenCheck->NonHaloWaste Non-Halogenated Solvent HaloWaste->Incineration NonHaloWaste->Incineration Extraction->HaloWaste Organic Layer AqNeutral Neutralize Aqueous Phase Check pH -> Sewer (if permitted) Extraction->AqNeutral Aqueous Layer

Figure 1: Decision tree for the segregation and disposal of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, or synthesized bulk solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to potential corrosion from hydrolysis products (HCl).

  • Labeling: Affix a hazardous waste label with the following constituents:

    • 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) secondary containment bin designated for "Toxic Organics."

  • Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration .

Protocol B: Liquid Waste (Organic Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.

  • Segregation Rule (Critical): Even if the solvent is non-halogenated (e.g., Methanol), the presence of this solute classifies the entire mixture as Halogenated Solvent Waste .

    • Why? Introduction of chlorine atoms into a non-halogenated waste stream can damage incinerators not designed for acid gas scrubbing (HCl formation).

  • Collection: Pour into the "Halogenated Organic Waste" carboy (typically yellow or red safety cans).

  • Compatibility: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste container, as pyridine derivatives can form unstable N-oxides or react violently.

Protocol C: Aqueous Waste (Trace Contamination)

Applicability: Glassware rinsate or aqueous extraction layers.

  • Capture: Do not pour down the drain. The compound is toxic to aquatic life and may persist.[3]

  • Extraction (Recommended):

    • Adjust pH to neutral (pH 7).

    • Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3x volumes).

    • Combine the organic layer into the Halogenated Waste stream (Protocol B).

  • Final Polish: The remaining aqueous phase should be treated with activated charcoal to absorb trace residuals before testing for sewer disposal (subject to local permit limits).

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double gloved), lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Scrub the surface with a soap/water solution, followed by an ethanol wipe. Collect all wipes as solid hazardous waste.

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide. Product No. AOB640095974. (Accessed 2023).[4] Link

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines halogenated solvent listings F001-F005). Link

  • National Institutes of Health (PubChem). 2,6-Dichloroisonicotinic acid (Parent Compound Structure & Bioactivity). PubChem CID: 77656. Link

  • Stapleton, D. R., et al. "Photolytic removal and mineralisation of 2-halogenated pyridines."[5] Water Research 43.16 (2009): 3964-3973.[5] (Establishes persistence and degradation pathways). Link

Sources

Handling

Personal protective equipment for handling 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide Executive Safety Summary Compound Identity: 2,6-dichloro-N,N-diethylpyridine-4-carboxamide Chemical Class: Ha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Executive Safety Summary

Compound Identity: 2,6-dichloro-N,N-diethylpyridine-4-carboxamide Chemical Class: Halogenated Pyridine Amide Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) | Potential Acute Toxicity | Halogenated Waste[1]

As a Senior Application Scientist, I often see researchers underestimate substituted pyridines. While less volatile than the parent pyridine, the addition of chlorine atoms at the 2,6-positions and the diethylamide group creates a lipophilic molecule with significant potential for dermal absorption and persistence.[1]

This guide moves beyond generic "wear gloves" advice. It establishes a Self-Validating Safety System —a protocol where you actively verify barrier integrity during the workflow.[1]

Hazard Characterization & Risk Assessment

Because specific toxicological data for this exact intermediate can be sparse, we apply the "Worst-Case Analog" Principle .[1] We utilize data from structurally similar chlorinated nicotinamides and the parent 2,6-dichloropyridine.[1]

Hazard CategoryGHS Classification (Conservative Baseline)Operational Implication
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Compound can bind to skin proteins; delayed dermatitis is common.[1]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Dust or splash can cause corneal opacity.[1] Safety glasses are insufficient.
STOT - Single Exposure Category 3 (Respiratory tract irritation)Inhalation of dust/aerosol triggers mucosal inflammation.[1]
Acute Toxicity Oral/Dermal Category 4 (Harmful)Do not assume low toxicity.[1] Pyridine rings facilitate systemic uptake.[1]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Pyridine Permeation" Factor

Critical Insight: Standard nitrile gloves have POOR resistance to pure pyridine (breakthrough <6 minutes).[1] While this derivative is bulkier and less aggressive, you must not rely on single-layer nitrile for prolonged contact, especially when the compound is in solution.[1][2]

  • Protocol for Solids:

    • Primary: Disposable Nitrile (Minimum 5 mil).[1]

    • Secondary: Double-gloving is mandatory.

    • Validation: Inspect outer glove for "rippling" or hardening every 15 minutes.[1]

  • Protocol for Solutions (Organic Solvents):

    • Primary: Silver Shield® (Laminate) or Viton®.[1]

    • Alternative: Double Nitrile only if changing immediately upon splash.[1]

    • Reasoning: If dissolved in DCM or Methanol, the solvent acts as a carrier vehicle, dragging the toxicant through the glove matrix.

B. Respiratory Protection
  • Solid Handling (Weighing): Use a certified Fume Hood.[1] If working on an open bench (not recommended), a P95/P3 particulate respirator is the absolute minimum.

  • Solution/Synthesis: Fume hood is mandatory.[1] If heating/refluxing, ensure the sash is at the lowest working height.

C. Eye & Body Defense
  • Eyes: Chemical Splash Goggles (indirect venting).[1] Face shields are required only during scale-up (>10g) or vigorous reaction steps.[1]

  • Body: Standard cotton lab coat. For synthesis involving >50g, wear a Tyvek® chemical apron to prevent fabric saturation.

Visualized Workflows

Figure 1: PPE Selection Decision Tree

This logic gate ensures you select the correct barriers based on the physical state of the compound.[1]

PPE_Selection Start Start: Handling 2,6-dichloro-N,N-diethylpyridine-4-carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Solid_Action Double Nitrile Gloves (5 mil) + Fume Hood + Safety Goggles Solid->Solid_Action Solvent_Check Solvent Type? Liquid->Solvent_Check Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar Methanol / DMF Solvent_Check->Polar High_Risk_PPE Silver Shield / Laminate Gloves (Nitrile is permeable) Halogenated->High_Risk_PPE Med_Risk_PPE Double Nitrile (Change <10 mins) or Butyl Rubber Polar->Med_Risk_PPE

Caption: Logic flow for selecting glove material based on physical state and carrier solvent to prevent permeation.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and static charge.[1]

  • Static Control: This amide can be static-prone.[1] Use an anti-static gun or wipe the spatula with a dryer sheet before use.[1]

  • The "Zone" Method: Place a secondary containment tray (spill tray) inside the fume hood.[1] All weighing happens inside this tray.

  • Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer to a tared weighing boat.[1]

  • Decontamination: Immediately wipe the balance and spatula with a Kimwipe dampened with Acetone or Ethanol.[1] Dispose of the Kimwipe as solid hazardous waste .

Protocol B: Emergency Spill Response

Objective: Containment without personnel exposure.

  • Isolate: Alert nearby personnel.

  • Assess:

    • Dry Spill: Gently cover with paper towels dampened with water (to prevent dust dispersal), then scoop into a bag.

    • Wet Spill: Cover with Vermiculite or Chemizorb .[1] Do not use paper towels alone (rapid evaporation of solvent).[1]

  • Clean: Wash the area with soap and water twice.[1] The pyridine ring can adhere to surfaces; a single wipe is insufficient.[1]

Disposal & Waste Management

Crucial Rule: This compound contains Chlorine.[1] It MUST enter the Halogenated Waste stream.[1][3][4]

Waste StreamContentsContainer Labeling
Solid Waste Contaminated gloves, weighing boats, paper towels, dry chemical.[1]"Hazardous Waste: Solid, Toxic, Halogenated Organic"
Liquid Waste A Mother liquors, reaction mixtures (DCM, Chloroform)."Halogenated Organic Solvents" (Do not mix with Acetone/Ethanol waste)
Liquid Waste B Aqueous washes (if extraction performed).[1]"Aqueous Waste - Toxic Trace Organics"
Figure 2: Waste Stream Segregation Logic

Proper segregation lowers disposal costs and prevents dangerous incompatibility reactions.[1]

Waste_Disposal Waste Generated Waste Type Type? Waste->Type Solid_W Solids (Gloves, Powder) Type->Solid_W Liquid_W Liquids Type->Liquid_W Bin_Solid Solid Hazardous Waste (Double Bagged) Solid_W->Bin_Solid Halogen_Check Contains Halogens? (Cl, Br, F, I) Liquid_W->Halogen_Check Stream_Halo Halogenated Waste Carboy (Red Tag) Halogen_Check->Stream_Halo Yes (This Compound) Stream_NonHalo Non-Halogenated Carboy (Clear Tag) Halogen_Check->Stream_NonHalo No

Caption: Decision path for segregating halogenated organic waste to comply with environmental regulations.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 21906, Nikethamide (Structural Analog). Retrieved from [Link][1]

  • University of Illinois Urbana-Champaign. SOP: Halogenated Organic Liquids Disposal. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N,N-diethylpyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N,N-diethylpyridine-4-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.